molecular formula C12H22O11 B3145908 alpha,beta-Trehalose CAS No. 585-91-1

alpha,beta-Trehalose

Cat. No.: B3145908
CAS No.: 585-91-1
M. Wt: 342.3 g/mol
InChI Key: HDTRYLNUVZCQOY-BTLHAWITSA-N
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Description

Alpha,beta-trehalose is a trehalose in which one of the glucose residues has alpha-configuration at the anomeric carbon, while the other has alpha-configuration. It is a trehalose, an alpha-D-glucoside and a beta-D-glucoside.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTRYLNUVZCQOY-BTLHAWITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317551
Record name α,β-Trehalose
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Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neotrehalose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029880
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

585-91-1
Record name α,β-Trehalose
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,β-Trehalose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neotrehalose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029880
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

149 °C
Record name Neotrehalose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029880
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

alpha,beta-trehalose chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to α,β-Trehalose: Structure, Properties, and Experimental Considerations

Executive Summary

α,β-Trehalose, also known as neotrehalose, is a disaccharide and a stereoisomer of the more common α,α-trehalose. It consists of two glucose units linked by an α,β-1,1-glycosidic bond. Unlike its α,α counterpart, which is widely found in nature as a stress protectant in various organisms, α,β-trehalose has not been isolated from living systems.[1][2] Its synthesis is primarily achieved through chemical methods like the Koenigs-Knorr reaction.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological relevance of α,β-trehalose. It further details generalized experimental protocols for its synthesis and analysis and includes visualizations of key processes to support researchers, scientists, and drug development professionals in their work with this unique carbohydrate.

Chemical Structure

α,β-Trehalose is a disaccharide composed of two D-glucose units. The defining feature of its structure is the glycosidic bond that links the anomeric carbon (C1) of one glucose unit in an α-configuration to the anomeric carbon (C1) of the second glucose unit in a β-configuration.[3][4] This α,β-1,1 linkage distinguishes it from its isomers: α,α-trehalose (α,α-1,1 linkage) and β,β-trehalose (β,β-1,1 linkage).[1][5][6]

  • Systematic Name : α-D-Glucopyranosyl β-D-glucopyranoside[7][8]

  • Molecular Formula : C₁₂H₂₂O₁₁[3][7][8][9]

  • Key Structural Identifiers :

    • CAS Number : 585-91-1[3][7][8][9]

    • SMILES : C([C@@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)O)O)O">C@HO)O[3][7]

    • InChI Key : HDTRYLNUVZCQOY-BTLHAWITSA-N[10]

Physicochemical Properties

The physicochemical properties of α,β-trehalose are summarized below. Data for its more common isomer, α,α-trehalose, is included for comparison.

Propertyα,β-Trehalose (Neotrehalose)α,α-Trehalose
Molecular Weight 342.30 g/mol [3][7][8]342.30 g/mol (anhydrous)[1][11]
Melting Point 149 °C[3], 195-210 °C[9]203 °C (anhydrous)[1]
Appearance Solid[3], Crystalline Powder[10]White orthorhombic crystals[1]
Hydrogen Bond Donors 8[9]8[12]
Hydrogen Bond Acceptors 11[9]11[12]
Solubility Water-solubleLess soluble than sucrose, except at >80 °C[1]
Reducing Sugar No[13]No[1][12][13]
Natural Occurrence Not found in living organisms[1][2]Bacteria, fungi, plants, invertebrates[1][12][13]

Synthesis and Enzymatic Interactions

Chemical Synthesis

α,β-Trehalose is not naturally produced by organisms and must be synthesized chemically.[2] The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds and can be adapted for this purpose.[2] This typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with a partially protected alcohol (a second glucose derivative) in the presence of a promoter like a silver or mercury salt.

Enzymatic Hydrolysis

The enzyme trehalase (EC 3.2.1.28) is responsible for the hydrolysis of trehalose (B1683222) into two glucose molecules.[14] This enzyme is highly specific for the α,α-1,1 linkage found in common trehalose.[15] While primarily acting on α,α-trehalose, studies have shown that trehalase can exhibit catalytic flexibility and may act on other substrates, suggesting a potential, albeit likely inefficient, hydrolysis of α,β-trehalose.[15][16] The hydrolysis of α,α-trehalose yields two glucose molecules, whereas the hydrolysis of α,β-trehalose would also yield two glucose molecules.

enzymatic_hydrolysis sub_aa α,α-Trehalose enzyme Trehalase (EC 3.2.1.28) sub_aa->enzyme High Specificity sub_ab α,β-Trehalose sub_ab->enzyme Low Specificity (Potential) prod_glc 2x D-Glucose enzyme->prod_glc Hydrolysis

Figure 1. Conceptual diagram of trehalase activity on trehalose isomers.

Experimental Protocols & Workflows

General Experimental Workflow for Synthesis and Analysis

The synthesis, purification, and characterization of α,β-trehalose follow a standard organic chemistry workflow. This process begins with a protected glucose derivative, proceeds through a coupling reaction, and concludes with deprotection, purification, and structural verification.

experimental_workflow start 1. Starting Materials (Protected Glucose Derivatives) synthesis 2. Glycosidic Bond Formation (e.g., Koenigs-Knorr Reaction) start->synthesis deprotection 3. Deprotection (Removal of Protecting Groups) synthesis->deprotection purification 4. Purification (e.g., Column Chromatography, HPLC) deprotection->purification analysis 5. Structural Analysis (NMR, Mass Spectrometry) purification->analysis product Pure α,β-Trehalose analysis->product

Figure 2. General workflow for the synthesis and analysis of α,β-trehalose.
Protocol: Chemical Synthesis via Koenigs-Knorr Reaction (Generalized)

This protocol provides a conceptual framework. Specific reagents, solvents, and reaction conditions must be optimized based on the chosen protecting groups.

  • Preparation of Glycosyl Donor and Acceptor :

    • Synthesize a glycosyl donor, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, from a protected glucose.

    • Prepare a glycosyl acceptor with a single free hydroxyl group at the anomeric position, for instance, 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose. The choice of protecting groups is critical to direct the stereochemical outcome.

  • Coupling Reaction :

    • Dissolve the glycosyl acceptor in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a promoter, such as silver(I) carbonate or silver triflate.

    • Slowly add the glycosyl donor to the reaction mixture at a controlled temperature (often starting at low temperatures, e.g., -20 °C, and slowly warming to room temperature).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification of Protected Disaccharide :

    • Once the reaction is complete, filter the mixture to remove the promoter salts.

    • Wash the organic phase with aqueous solutions (e.g., sodium bicarbonate, brine) to remove impurities.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting protected α,β-trehalose using silica (B1680970) gel column chromatography.

  • Deprotection :

    • Dissolve the purified, protected disaccharide in a suitable solvent (e.g., methanol).

    • Perform deacetylation using a catalytic amount of sodium methoxide (B1231860) (Zemplén deacetylation).

    • Monitor the deprotection by TLC.

    • Neutralize the reaction with an acid resin, filter, and concentrate the filtrate to yield crude α,β-trehalose.

  • Final Purification :

    • Purify the final product using High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain high-purity α,β-trehalose.[10]

Protocol: Enzymatic Hydrolysis Assay (Generalized)

This protocol can be used to test the activity of trehalase on α,β-trehalose.

  • Reagent Preparation :

    • Prepare a buffered solution at the optimal pH for the chosen trehalase (e.g., pH 6.5-7.5 for many bacterial trehalases).[14]

    • Prepare stock solutions of α,β-trehalose and α,α-trehalose (as a positive control) of known concentrations in the buffer.

    • Prepare a solution of trehalase enzyme of known concentration.

  • Enzymatic Reaction :

    • In separate microcentrifuge tubes, combine the buffer, the trehalose substrate (α,β- or α,α-), and water to a fixed volume.

    • Prepare a negative control tube containing substrate but no enzyme.

    • Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37 °C).

    • Initiate the reaction by adding a specific amount of the trehalase solution to each tube (except the negative control).

    • Incubate the reaction for a defined period (e.g., 15-60 minutes).

  • Reaction Quenching and Glucose Detection :

    • Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical stop solution (e.g., sodium carbonate).

    • Quantify the amount of glucose produced using a standard glucose oxidase-peroxidase (GOPOD) assay or a similar colorimetric glucose detection kit.

    • Measure the absorbance at the appropriate wavelength (e.g., 510 nm for GOPOD) using a spectrophotometer.

  • Data Analysis :

    • Create a standard curve using known concentrations of glucose.

    • Calculate the concentration of glucose produced in each reaction tube.

    • Determine the specific activity of the enzyme on each substrate, typically expressed in units (μmol of substrate hydrolyzed per minute) per mg of enzyme. Compare the activity on α,β-trehalose to that on α,α-trehalose.

Conclusion

α,β-Trehalose remains a subject of specialized interest within carbohydrate chemistry. Its distinction as the synthetically accessible, non-natural isomer of the biologically crucial α,α-trehalose makes it a valuable tool for comparative studies. Understanding its unique structural and physicochemical properties is essential for researchers exploring glycosidic bond stability, enzyme specificity, and the development of novel carbohydrate-based materials. The protocols and workflows outlined in this guide provide a foundational framework for the synthesis, manipulation, and analysis of α,β-trehalose, enabling further investigation into its potential applications in chemical biology and materials science.

References

natural sources and discovery of alpha,beta-trehalose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Trehalose (B1683222): Discovery, Synthesis, and Natural Occurrence

This technical guide addresses the natural sources and discovery of trehalose, with a specific focus on the α,β-isomer as requested. It is critical for researchers, scientists, and drug development professionals to note a key distinction among trehalose isomers. The vast majority of trehalose found in nature is α,α-trehalose . The other two stereoisomers, α,β-trehalose (also known as neotrehalose) and β,β-trehalose (or isotrehalose), are not typically isolated from living organisms and are primarily products of chemical synthesis.

This guide will first detail the discovery and synthesis of the rare α,β-trehalose. It will then provide a comprehensive overview of the natural sources, discovery, and analysis of the abundant, naturally occurring α,α-trehalose, fulfilling the core data and visualization requirements of the original topic.

Part 1: α,β-Trehalose (Neotrehalose)

Discovery and Natural Occurrence

The discovery of α,β-trehalose is fundamentally a story of chemical synthesis rather than isolation from a natural source. It was first synthesized by Haworth and Hickinbottom in 1931.[1] While it is not considered a naturally occurring sugar in the same vein as α,α-trehalose, there have been rare instances of its identification. Notably, α,β-trehalose has been identified in koji extract, a product of rice fermentation with the fungus Aspergillus oryzae.[2] The claim that α,β-trehalose has been reported in the sulphur shelf fungus (Laetiporus sulphureus) is less substantiated in recent literature, which predominantly quantifies "trehalose" (implicitly α,α-trehalose) as a major free sugar in this mushroom.[3][4]

Chemical Synthesis of α,β-Trehalose

The primary methods for synthesizing α,β-trehalose are rooted in classic carbohydrate chemistry.

Koenigs-Knorr Reaction: This is a widely used method for the formation of glycosidic bonds.[5][6][7] While the reaction can be tailored, a general protocol for synthesizing a disaccharide like α,β-trehalose involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with a suitably protected alcohol (a second glucose derivative) in the presence of a promoter, typically a silver or mercury salt.[5][6] The stereochemical outcome at the anomeric center is influenced by factors such as the protecting groups on the sugar rings and the reaction conditions. The synthesis of α,β-trehalose has been achieved using this reaction.[2]

Lemieux and Bauer Synthesis: In 1954, Lemieux and Bauer reported a chemical synthesis of D-trehalose.[8] Their method involved the reaction of 2,3,4,6-tetra-O-acetyl-D-glucose with 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose. A key outcome of this reaction was the formation of not only α,α-trehalose but also α,β-trehalose (neotrehalose), which could be separated chromatographically.[2][8][9]

Part 2: α,α-Trehalose (Natural Trehalose)

As the biologically relevant and abundant isomer, α,α-trehalose is the focus of extensive research. It is a non-reducing disaccharide composed of two α-glucose units linked by a 1,1-glycosidic bond, a structure that imparts significant stability.[10]

Natural Sources and Quantitative Data

α,α-Trehalose is found across a wide array of organisms, where it serves as a stress protectant against conditions like desiccation, heat, and cold.[11] Key natural sources include fungi, yeast, insects, and some plants and bacteria.[10]

Natural SourceOrganism ExampleTrehalose Content (% of Dry Weight)Reference(s)
Fungi (Mushrooms) Various Edible Mushrooms10% - 23%[12]
Laetiporus sulphureus~4.0% (4.0 g/100 g dw)[3]
Lentinus edodes, Volvariella volvacea90 - 178 mg% (0.09% - 0.178%)[13]
Yeast Saccharomyces cerevisiae (Baker's Yeast)7% - 11%[12]
Discovery and Isolation

The discovery of α,α-trehalose dates back to 1832, when H.A.L. Wiggers isolated it from an ergot of rye.[14] Its name was derived from "Trehala manna," a substance from which it was later isolated by Marcellin Berthelot in 1859. The first isolation of a phosphorylated intermediate of trehalose synthesis from yeast fermentation products was achieved by Robison and Morgan in 1931.[15]

Experimental Protocols

This protocol is based on a microwave-assisted extraction method optimized for high yield.[16]

  • Sample Preparation: Begin with 1.5 g of active dry baker's yeast.

  • Solvent Addition: Add 40 mL of 0.7 mol/L trichloroacetic acid to the yeast sample.

  • Microwave Treatment: Subject the suspension to microwave irradiation for 40 seconds at a power of 231 W. This step aids in cell lysis.

  • Extraction: Transfer the sample to a water bath and incubate at 55°C for 150 minutes with continuous stirring.

  • Clarification: After extraction, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris.

  • Collection: Carefully collect the supernatant, which contains the extracted trehalose, for subsequent quantification. An alternative, simpler method involves heating intact yeast cells in water at 95°C for 20 minutes, followed by centrifugation.[17]

This is a common and specific method for trehalose quantification.[17][18][19]

  • Sample Preparation: Use the clarified supernatant from the extraction protocol. If the sample contains pre-existing glucose, it must be measured in a control reaction.

  • pH Adjustment: Adjust the pH of the sample to approximately 5.8, the optimum for porcine kidney trehalase.[20] This can be done by adding a sodium acetate (B1210297) buffer.

  • Trehalose Hydrolysis: Add trehalase enzyme to the sample to specifically hydrolyze α,α-trehalose into two molecules of glucose. Incubate at 37°C overnight to ensure complete conversion.[20]

  • Glucose Quantification: Assay the liberated glucose using a commercial glucose oxidase/peroxidase (GOPOD) kit. This reaction produces a colored product that can be measured spectrophotometrically.

  • Calculation: The concentration of trehalose in the original sample is calculated by subtracting the initial glucose concentration (from a control sample without trehalase) and dividing the result by two (since one mole of trehalose yields two moles of glucose).

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method separates sugars based on their interaction with a stationary phase (e.g., an amine-bonded column) and detects them based on changes in the refractive index of the eluent.[18][19]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method, allowing for precise quantification even at low concentrations by using an isotopically labeled internal standard (e.g., ¹³C₁₂-trehalose).[18][19]

Biosynthesis of α,α-Trehalose

The most prevalent and well-studied pathway for α,α-trehalose biosynthesis in fungi, yeast, and other organisms is a two-step process.[10][21]

  • Step 1: Trehalose-6-phosphate (B3052756) synthase (TPS or Tps1) catalyzes the transfer of a glucose moiety from UDP-glucose to glucose-6-phosphate, forming trehalose-6-phosphate (T6P).[21]

  • Step 2: Trehalose-6-phosphate phosphatase (TPP or Tps2) dephosphorylates T6P to yield free α,α-trehalose and inorganic phosphate.[21]

This pathway is crucial for cellular stress response and is a target for antifungal drug development due to its absence in mammals.[10][11]

Trehalose_Biosynthesis UDP_G UDP-Glucose TPS1 Tps1 (Trehalose-6-P Synthase) UDP_G->TPS1 G6P Glucose-6-Phosphate G6P->TPS1 T6P Trehalose-6-Phosphate TPP2 Tps2 (Trehalose-6-P Phosphatase) T6P->TPP2 UDP UDP Trehalose α,α-Trehalose Pi Pi TPS1->T6P TPS1->UDP TPP2->Trehalose TPP2->Pi

Caption: The canonical two-step biosynthesis pathway for α,α-trehalose in fungi and yeast.

References

The Nexus of Sweet Survival: An In-depth Technical Guide to the Biochemical Synthesis of α,α-Trehalose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-Trehalose, a non-reducing disaccharide composed of two α-1,1-linked glucose units, is a molecule of significant interest across various scientific disciplines. Its remarkable ability to protect biological structures from environmental stresses such as desiccation, heat, and osmotic shock has made it a focal point in fields ranging from cryopreservation and food science to the development of novel therapeutics. The absence of trehalose (B1683222) biosynthesis pathways in mammals, coupled with their essentiality in many pathogenic fungi and bacteria, presents a compelling opportunity for the targeted development of antimicrobial agents. This technical guide provides a comprehensive overview of the core biochemical pathways responsible for α,α-trehalose synthesis, offering detailed insights into the enzymatic machinery, quantitative data, and experimental methodologies crucial for researchers in this field.

Core Biochemical Synthesis Pathways of α,α-Trehalose

Nature has evolved multiple enzymatic routes for the synthesis of α,α-trehalose, each with its unique set of enzymes, substrates, and regulatory mechanisms. The five primary pathways are detailed below.

The Trehalose-6-Phosphate (B3052756) Synthase/Phosphatase (TPS/TPP) Pathway

The most ubiquitous and well-characterized pathway for trehalose synthesis is the two-step TPS/TPP pathway, also known as the OtsA/OtsB pathway in bacteria.[1] This pathway is prevalent in a wide range of organisms, including bacteria, fungi, plants, and insects.[1]

The first committed step is catalyzed by trehalose-6-phosphate synthase (TPS or OtsA) , which facilitates the transfer of a glucose moiety from UDP-glucose (UDPG) to glucose-6-phosphate (G6P), forming trehalose-6-phosphate (T6P) and UDP.[2] In the subsequent step, trehalose-6-phosphate phosphatase (TPP or OtsB) dephosphorylates T6P to yield free trehalose and inorganic phosphate (B84403) (Pi).[2]

In plants, the intermediate T6P has emerged as a critical signaling molecule that regulates growth and development by integrating information about sugar availability.[3][4] T6P has been shown to allosterically inhibit the SNF1-related protein kinase 1 (SnRK1), a key regulator of cellular energy homeostasis.[3][5] In fungi, T6P can inhibit hexokinase activity, thereby regulating glycolytic flux.[1][6]

Pathway Diagram:

TPS_TPP_Pathway cluster_0 cluster_1 cluster_2 UDPG UDP-glucose T6P Trehalose-6-phosphate UDPG->T6P TPS (OtsA) G6P Glucose-6-phosphate G6P->T6P TPS (OtsA) Trehalose α,α-Trehalose T6P->Trehalose TPP (OtsB) UDP UDP Pi Pi

The TPS/TPP (OtsA/OtsB) Pathway
The Trehalose Synthase (TreS) Pathway

The TreS pathway offers a more direct, single-step route to trehalose synthesis and is primarily found in bacteria.[7] This pathway involves the enzyme trehalose synthase (TreS) , which catalyzes the reversible isomerization of maltose (B56501) to trehalose.[7][8][9] The equilibrium of this reaction generally favors the formation of trehalose.[9] TreS can also exhibit amylase activity, breaking down glycogen (B147801) and maltooligosaccharides into maltose, which can then be converted to trehalose.[8]

Pathway Diagram:

TreS_Pathway Maltose Maltose Trehalose α,α-Trehalose Maltose->Trehalose TreS

The TreS Pathway
The Trehalose Phosphorylase (TreP) Pathway

The TreP pathway is a reversible reaction catalyzed by trehalose phosphorylase (TreP) . This enzyme synthesizes trehalose from glucose-1-phosphate (G1P) and glucose, releasing inorganic phosphate.[1] Conversely, it can also phosphorolytically cleave trehalose into G1P and glucose. The direction of the reaction is influenced by the intracellular concentrations of the substrates and products.[10] This pathway has been identified in some fungi and bacteria.[1]

Pathway Diagram:

TreP_Pathway cluster_0 cluster_1 G1P Glucose-1-phosphate Trehalose α,α-Trehalose G1P->Trehalose TreP Glucose Glucose Glucose->Trehalose TreP Pi Pi

The TreP Pathway
The Maltooligosyltrehalose Synthase/Hydrolase (TreY/TreZ) Pathway

Found in certain bacteria and archaea, the TreY/TreZ pathway utilizes maltooligosaccharides, such as starch or glycogen, as substrates. The first enzyme, maltooligosyltrehalose synthase (TreY) , converts the α-1,4-glycosidic bond at the reducing end of a maltooligosaccharide into an α,α-1,1-glycosidic bond, forming maltooligosyltrehalose. Subsequently, maltooligosyltrehalose trehalohydrolase (TreZ) hydrolyzes the second α-1,4-glycosidic bond to release free trehalose.

Pathway Diagram:

TreY_TreZ_Pathway Maltooligosaccharide Maltooligosaccharide Maltooligosyltrehalose Maltooligosyltrehalose Maltooligosaccharide->Maltooligosyltrehalose TreY Trehalose α,α-Trehalose Maltooligosyltrehalose->Trehalose TreZ Shorter_oligosaccharide Shorter oligosaccharide

The TreY/TreZ Pathway
The Trehalose Glycosyltransferring Synthase (TreT) Pathway

A more recently discovered pathway, primarily in hyperthermophilic archaea, involves the enzyme trehalose glycosyltransferring synthase (TreT) .[11][12] This enzyme catalyzes the reversible synthesis of trehalose from a nucleoside diphosphate (B83284) glucose (such as ADP-glucose, UDP-glucose, or GDP-glucose) and glucose.[11] The reaction equilibrium favors the synthesis of trehalose.[11]

Pathway Diagram:

TreT_Pathway cluster_0 cluster_1 NDP_Glucose NDP-glucose Trehalose α,α-Trehalose NDP_Glucose->Trehalose TreT Glucose Glucose Glucose->Trehalose TreT NDP NDP

The TreT Pathway

Quantitative Data on Trehalose Synthesis Enzymes

The following tables summarize key quantitative data for the enzymes involved in the primary trehalose synthesis pathways. These values can vary depending on the organism, assay conditions, and whether the enzyme is in a purified or complexed form.

Table 1: Kinetic Parameters of Trehalose Synthesis Enzymes

EnzymeOrganismSubstrate(s)Km (mM)Vmax (units/mg)Reference(s)
TPS (OtsA) Thermus thermophilus RQ-1UDPG, G6P0.5 (UDPG), 0.8 (G6P)204 µmol/min·mg[13]
TPP (OtsB) Thermus thermophilus RQ-1T6P1.5625 µmol/min·mg[13]
TreS Mycobacterium smegmatisMaltose8-[8]
Trehalose87-[8]
TreP Lactococcus lactisTrehalose-6-phosphate6-[14][15]
Inorganic phosphate32-[14][15]
β-glucose-1-phosphate0.9-[14][15]
Glucose-6-phosphate4-[14][15]
TreT Thermococcus litoralisADP-glucose1.14160[11]
Trehalose11.517[11]

Table 2: Intracellular Trehalose Concentrations under Stress

OrganismStress ConditionTrehalose ConcentrationReference(s)
Zygosaccharomyces rouxii9% NaClIncreased from 7.0% to 8.4% of dry weight[16]
Torulopsis versatilis9% NaClIncreased from 7.5% to 9.6% of dry weight[16]
Zygosaccharomyces rouxiiHeat shock (40°C, 30 min)Increased from 8.4% to 10.1% of dry weight[16]
Torulopsis versatilisHeat shock (40°C, 30 min)Increased from 9.6% to 10.9% of dry weight[16]
Yeast40% Total Reducing Sugars133.4 µ g/100g yeast[17]
Yeast45% Total Reducing Sugars163.1 µ g/100g yeast[17]
Yeast50% Total Reducing Sugars179.7 µ g/100g yeast[17]
Escherichia coliEndogenous production8.5 ± 0.9 mM[18]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying trehalose synthesis.

Quantification of Trehalose

Several methods are available for the accurate quantification of trehalose in biological samples, each with its own advantages and limitations.[19][20][21]

  • Enzymatic Trehalose Assay: This is a common and relatively simple method. Trehalose is hydrolyzed by trehalase into two glucose molecules. The resulting glucose is then quantified using a coupled enzymatic assay, often involving hexokinase and glucose-6-phosphate dehydrogenase, leading to the production of NADPH, which can be measured spectrophotometrically at 340 nm.[19][20][22][23] Commercial kits are available for this assay.[22]

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method allows for the separation and quantification of trehalose from other sugars in a sample. An aminopropyl column is typically used for separation.[24] While reliable, it is generally less sensitive than mass spectrometry-based methods.[20]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for trehalose quantification, capable of detecting nanomolar concentrations.[18][19][20] It involves the separation of trehalose by LC followed by its detection and quantification using a mass spectrometer in selected reaction monitoring (SRM) mode.[18]

Enzyme Activity Assays
  • Trehalose-6-Phosphate Synthase (TPS) Activity Assay: The activity of TPS can be determined by measuring the formation of T6P or the consumption of substrates. A common method involves a coupled enzymatic assay where the UDP produced is linked to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm corresponds to TPS activity.[25] Alternatively, the end-product, trehalose (after dephosphorylation of T6P), can be quantified by HPLC.[26]

  • Trehalose Synthase (TreS) Activity Assay: The activity of TreS is typically measured by incubating the enzyme with maltose and quantifying the amount of trehalose produced over time using methods like HPLC.[7]

Expression and Purification of Recombinant Enzymes

The study of individual enzymes in the trehalose synthesis pathways often requires their production in a heterologous host, such as Escherichia coli, followed by purification.

  • Cloning and Expression: The gene encoding the enzyme of interest is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification. The vector is then transformed into a suitable E. coli expression strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[24][27]

  • Purification: After cell lysis, the recombinant protein is purified from the crude extract using chromatography techniques. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common and effective first step, often followed by other methods like ion-exchange or size-exclusion chromatography to achieve high purity.[24][28]

Experimental Workflow for Recombinant Enzyme Production and Characterization:

Experimental_Workflow Gene_Isolation Gene Isolation/Synthesis Cloning Cloning into Expression Vector Gene_Isolation->Cloning Transformation Transformation into Host (e.g., E. coli) Cloning->Transformation Expression Protein Expression Induction Transformation->Expression Cell_Harvest Cell Harvest & Lysis Expression->Cell_Harvest Purification Protein Purification (e.g., Affinity Chromatography) Cell_Harvest->Purification Characterization Enzyme Characterization Purification->Characterization Activity_Assay Activity Assays Characterization->Activity_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Characterization->Kinetic_Analysis Structural_Analysis Structural Analysis (e.g., Crystallography) Characterization->Structural_Analysis

Workflow for Recombinant Enzyme Studies

Conclusion

The biochemical synthesis of α,α-trehalose is a multifaceted process involving a diverse array of enzymatic pathways that are critical for the survival of many organisms. A thorough understanding of these pathways, from their molecular mechanisms to their regulation, is paramount for both fundamental research and applied sciences. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers aiming to explore the intricacies of trehalose metabolism. As our knowledge of these pathways deepens, so too will our ability to harness the protective properties of trehalose and to develop novel strategies for combating pathogenic microbes that rely on its synthesis for their virulence and survival.

References

The Role of α,α-Trehalose in Organism Stress Tolerance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of mounting environmental and physiological stressors, organisms have evolved a sophisticated arsenal (B13267) of protective mechanisms. Among these, the accumulation of small molecules known as compatible solutes is a highly conserved strategy. This technical guide provides an in-depth exploration of the multifaceted role of the non-reducing disaccharide α,α-trehalose in conferring stress tolerance across a wide range of organisms, from microbes to plants and invertebrates, and its potential therapeutic applications in mammalian systems.

While several isomers of trehalose (B1683222) exist, including α,β-trehalose (neotrehalose) and β,β-trehalose (isotrehalose), the α,α-isomer is the most abundant and biologically significant in the context of stress tolerance.[1] This document will therefore focus on the mechanisms, quantitative effects, and signaling pathways associated with α,α-trehalose, hereafter referred to as trehalose.

Trehalose's remarkable protective properties stem from its unique chemical structure, a symmetrical molecule formed by an α,α-1,1-glycosidic bond between two glucose units.[2] This configuration renders it chemically stable and non-reactive, allowing it to accumulate to high concentrations within cells without interfering with normal metabolic processes. Its functions are multifaceted, acting as a chemical chaperone, an osmoprotectant, and a signaling molecule that modulates cellular stress responses. This guide will delve into these roles, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to provide a comprehensive resource for professionals in research and drug development.

Mechanisms of Trehalose-Mediated Stress Tolerance

Trehalose employs several key mechanisms to protect organisms from a variety of stressors, including desiccation, osmotic shock, extreme temperatures, and oxidative stress.

1. Vitrification and the Water Replacement Hypothesis:

Under conditions of severe dehydration, the intracellular environment becomes highly concentrated, leading to protein denaturation and membrane fusion. Trehalose mitigates this damage through a process known as vitrification, where it forms a glassy, amorphous matrix.[3] This "glassy state" immobilizes macromolecules, preventing their aggregation and preserving their native conformation until cellular rehydration.

Complementing vitrification is the "water replacement hypothesis." As water becomes scarce, trehalose molecules directly interact with the polar head groups of membrane lipids and the surface of proteins via hydrogen bonds. In doing so, it effectively replaces the water molecules that would normally hydrate (B1144303) these structures, thus maintaining their integrity and preventing deleterious phase transitions in membranes.[3]

2. Protein and Membrane Stabilization:

Trehalose acts as a potent chemical chaperone, preventing the misfolding and aggregation of proteins under stress conditions.[3][4] By stabilizing protein structures, it ensures their functionality is retained upon a return to favorable conditions. This is particularly crucial in preventing the formation of toxic protein aggregates, a hallmark of many neurodegenerative diseases.[5] Similarly, trehalose preserves the fluidity and integrity of cellular membranes, preventing leakage and fusion during stress-induced phase changes.[6]

3. Osmoprotection:

In response to hyperosmotic stress, cells accumulate compatible solutes like trehalose to balance the external osmotic pressure and prevent water loss.[7] As a highly soluble and non-perturbing molecule, trehalose can be amassed to significant intracellular concentrations without disrupting cellular functions, thereby maintaining cell turgor and volume.

4. Antioxidant Activity:

Trehalose has been shown to protect against oxidative stress by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation.[8][9][10] This antioxidant property helps to mitigate the cellular damage caused by an overproduction of ROS during various stress conditions.

5. Signaling and Regulation of Gene Expression:

Beyond its direct protective roles, trehalose and its precursor, trehalose-6-phosphate (B3052756) (T6P), act as crucial signaling molecules that regulate metabolic pathways and gene expression in response to stress.[11] In plants, T6P levels are intricately linked to carbon availability and play a central role in modulating growth and development in response to environmental cues.[11] In mammalian cells, trehalose has been shown to induce autophagy, a cellular recycling process that clears damaged organelles and protein aggregates, through the activation of key transcription factors like TFEB.[12]

Quantitative Data on Trehalose-Mediated Stress Tolerance

The following tables summarize quantitative data from various studies, illustrating the efficacy of trehalose in conferring stress tolerance.

Table 1: Effect of Trehalose on Cell Viability under Stress Conditions

Organism/Cell LineStressorTrehalose ConcentrationIncrease in Cell Viability (%)Reference
Saccharomyces cerevisiaeOsmotic Stress (0.866 aw NaCl)Endogenous accumulationStrong positive correlation[13]
IPEC-J2 cellsHeat Stress (43°C)10 mM~20%[14]
C2C12 MyoblastsOxidative Stress (200 µM H₂O₂)10 mMSignificantly improved[8]
Watermelon cellsOsmotic Stress (100 mM Mannitol)10 mMSignificant restoration of growth[15]

Table 2: Trehalose-Mediated Reduction of Oxidative Stress Markers

Organism/Cell LineStressorTrehalose ConcentrationReduction in ROS/MDA LevelsReference
C2C12 MyoblastsOxidative Stress (200 µM H₂O₂)10 mMSignificant reduction in ROS and MDA[8][9]
RAW 264.7 MacrophagesLPS-induced StressNot specifiedSignificant downregulation of intracellular ROS[16]
SH-SY5Y Cells6-OHDA-induced Neurotoxicity100 mMSuppression of total ROS and mitochondrial superoxide[10]

Table 3: Inhibition of Protein Aggregation by Trehalose

ProteinAggregation InducerTrehalose ConcentrationInhibition of AggregationReference
Lysozyme (B549824)Thermal (65°C)150-300 mMAlmost complete blockage (in absence of NaCl)[17]
Amyloid-β (1-42)Incubation at 37°CCo-incubationDecreased cytotoxicity, nearly 100% cell survival[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

1. Induction and Measurement of Osmotic Stress in Yeast (Saccharomyces cerevisiae)

  • Objective: To assess the role of trehalose in yeast survival under hyperosmotic conditions.

  • Materials:

    • Yeast strains (wild-type and mutants deficient in trehalose synthesis).

    • YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

    • Sodium chloride (NaCl) or Sorbitol for inducing osmotic stress.

    • Sterile water.

    • Spectrophotometer.

    • Plating supplies (agar plates, spreader).

  • Protocol:

    • Culture yeast cells to the desired growth phase (e.g., mid-exponential or stationary) in YPD medium.

    • Harvest cells by centrifugation and wash with sterile water.

    • Resuspend cells in YPD medium containing a high concentration of NaCl (e.g., 1 M) or sorbitol to induce osmotic stress.[18] The water activity (aw) can be precisely controlled.

    • Incubate the cell suspension under stress conditions for a defined period.

    • At various time points, take aliquots of the cell suspension.

    • Perform serial dilutions in sterile water and plate onto YPD agar (B569324) plates.

    • Incubate plates until colonies are visible and count the number of colony-forming units (CFUs).

    • Cell viability is calculated as the percentage of CFUs from stressed samples compared to non-stressed controls.

    • Intracellular trehalose can be extracted and quantified using methods described in Protocol 4.

2. Thermal Stress Assay in Mammalian Cells

  • Objective: To evaluate the protective effect of trehalose against heat-induced cell death in mammalian cells.

  • Materials:

    • Mammalian cell line (e.g., IPEC-J2, Jurkat).

    • Complete cell culture medium.

    • Trehalose solution (sterile).

    • Water baths or incubators set to normal (37°C) and heat shock temperatures (e.g., 43°C).[19]

    • Cell viability assay kit (e.g., MTT, Trypan Blue).

    • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

    • Malondialdehyde (MDA) assay kit.

  • Protocol:

    • Seed mammalian cells in culture plates and allow them to adhere and grow to a suitable confluency.

    • Pre-treat cells with various concentrations of trehalose in complete medium for a specified duration (e.g., 4 hours).[19]

    • Induce heat stress by transferring the plates to a pre-heated incubator or water bath at the target temperature (e.g., 43°C) for a defined period (e.g., 2 hours).[19]

    • After heat shock, return the cells to the 37°C incubator for a recovery period.

    • Assess cell viability using a standard method like the MTT assay or Trypan Blue exclusion.

    • Measure the release of LDH into the culture medium as an indicator of membrane damage.

    • Quantify intracellular MDA levels as a marker of lipid peroxidation and oxidative stress.

3. Measurement of Trehalose-Induced Autophagy using LC3 Turnover Assay

  • Objective: To quantify the autophagic flux in response to trehalose treatment.

  • Materials:

    • Mammalian cell line of interest.

    • Complete cell culture medium.

    • Trehalose solution.

    • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine).

    • Lysis buffer for protein extraction.

    • SDS-PAGE and Western blotting reagents.

    • Primary antibody against LC3.

    • Appropriate secondary antibody.

  • Protocol:

    • Culture cells and treat with trehalose for the desired time and concentration.

    • In parallel, treat a set of cells with a lysosomal inhibitor (e.g., Bafilomycin A1) for the last few hours of the trehalose treatment. This will block the degradation of autophagosomes.[4]

    • A control group should be treated with the lysosomal inhibitor alone.

    • Harvest cells and lyse to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a membrane for Western blotting.

    • Probe the membrane with an anti-LC3 antibody. Two bands will be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

    • The amount of LC3-II will accumulate in the presence of the lysosomal inhibitor.

    • Autophagic flux is determined by comparing the amount of LC3-II in cells treated with trehalose and the lysosomal inhibitor to those treated with the inhibitor alone. An increase indicates enhanced autophagic activity.[4][20]

4. Quantification of Intracellular Trehalose

  • Objective: To measure the concentration of trehalose within cells.

  • Materials:

    • Cell or tissue samples.

    • Extraction solvent (e.g., 0.5 M trichloroacetic acid or chloroform-methanol).[7][21]

    • Trehalase enzyme.

    • Glucose oxidase/peroxidase assay kit.

    • Spectrophotometer or fluorometer.

  • Protocol:

    • Harvest a known quantity of cells or tissue.

    • Extract small molecules, including trehalose, using an appropriate solvent.[7][21]

    • Remove interfering glucose from the extract using glucose oxidase and catalase.

    • Inactivate the glucose oxidase and catalase.

    • Add trehalase to the extract to specifically hydrolyze trehalose into two molecules of glucose.

    • Quantify the resulting glucose using a coupled enzymatic assay (e.g., glucose oxidase/peroxidase) that produces a colorimetric or fluorescent signal.[21]

    • The amount of trehalose in the original sample is calculated based on the amount of glucose produced.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate key signaling pathways and a general experimental workflow related to trehalose-mediated stress tolerance.

Trehalose_Biosynthesis_Pathway Trehalose Biosynthesis Pathway UDP_Glucose UDP-Glucose Trehalose_6_Phosphate Trehalose-6-Phosphate (T6P) UDP_Glucose->Trehalose_6_Phosphate TPS (Trehalose-6-Phosphate Synthase) Glucose_6_Phosphate Glucose-6-Phosphate Glucose_6_Phosphate->Trehalose_6_Phosphate TPS (Trehalose-6-Phosphate Synthase) Trehalose α,α-Trehalose Trehalose_6_Phosphate->Trehalose TPP (Trehalose-6-Phosphate Phosphatase) UDP UDP Glucose Glucose Trehalose->Glucose Trehalase Pi Pi TFEB_Activation_Pathway Trehalose-Mediated TFEB Activation Trehalose_ext Extracellular Trehalose Endocytosis Endocytosis Trehalose_ext->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Trehalose_lys Trehalose Accumulation Lysosome->Trehalose_lys Lysosomal_pH ↑ Lysosomal pH (Mild Stress) Trehalose_lys->Lysosomal_pH mTORC1 mTORC1 Lysosomal_pH->mTORC1 Inhibition TFEB_P TFEB-P (Inactive, Cytoplasmic) mTORC1->TFEB_P Phosphorylation (Inhibition) TFEB TFEB (Active) TFEB_P->TFEB Dephosphorylation Nucleus Nucleus TFEB->Nucleus Translocation Gene_Expression ↑ Autophagy & Lysosomal Gene Expression Nucleus->Gene_Expression SnRK1_Signaling_Pathway T6P/SnRK1 Signaling in Plants Sucrose (B13894) High Sucrose (Energy Abundance) T6P Trehalose-6-Phosphate (T6P) Sucrose->T6P Promotes synthesis Low_Sucrose Low Sucrose (Energy Depletion) SnRK1 SnRK1 Kinase (Energy Sensor) Low_Sucrose->SnRK1 Activates T6P->SnRK1 Inhibition Growth Growth & Anabolism SnRK1->Growth Inhibits Stress_Response Stress Response & Catabolism SnRK1->Stress_Response Activates Experimental_Workflow General Workflow for Assessing Trehalose-Mediated Stress Tolerance start Start culture Culture Organism/ Cells start->culture treatment Administer Trehalose (Exogenous or Endogenous Induction) culture->treatment stress_induction Induce Stress (e.g., Osmotic, Thermal) data_collection Data Collection stress_induction->data_collection treatment->stress_induction viability Cell Viability/ Survival Assay data_collection->viability biochemical Biochemical Assays (ROS, MDA, Protein Aggregation) data_collection->biochemical molecular Molecular Analysis (Gene/Protein Expression) data_collection->molecular analysis Data Analysis & Interpretation viability->analysis biochemical->analysis molecular->analysis end End analysis->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to α,β-Trehalose versus α,α-Trehalose Stereoisomers

This technical guide provides a comprehensive comparison of the stereoisomers α,β-trehalose and α,α-trehalose, focusing on their structural differences, physicochemical properties, synthesis, biological significance, and analytical separation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to Trehalose (B1683222) Stereoisomers

Trehalose is a naturally occurring non-reducing disaccharide composed of two glucose units. The linkage between these glucose units determines its stereoisomerism. The three possible stereoisomers are α,α-trehalose, α,β-trehalose (also known as neotrehalose), and β,β-trehalose (also known as isotrehalose).[1] Of these, α,α-trehalose is the most common in nature, found in a wide variety of organisms including bacteria, fungi, plants, and invertebrates, where it serves as a source of energy and a protectant against environmental stresses like desiccation and freezing.[1][2] α,β-trehalose and β,β-trehalose are not known to be naturally synthesized by living organisms, though isotrehalose has been identified in starch hydrolysates.[1] This guide will focus on the comparison between the naturally abundant α,α-trehalose and the synthetically accessible α,β-trehalose.

Structural and Physicochemical Properties

The defining difference between α,α-trehalose and α,β-trehalose lies in the stereochemistry of the glycosidic bond that links the two glucose molecules. In α,α-trehalose, both glucose units are linked via an α-1,1-glycosidic bond.[3] In contrast, α,β-trehalose possesses an α,β-1,1-glycosidic linkage.[4][5] This structural variance gives rise to distinct three-dimensional shapes and, consequently, different physical and chemical properties.

Table 1: Comparison of Physicochemical Properties of α,α-Trehalose and α,β-Trehalose

Propertyα,α-Trehaloseα,β-Trehalose (Neotrehalose)References
Systematic Name α-D-glucopyranosyl α-D-glucopyranosideα-D-glucopyranosyl β-D-glucopyranoside[6][7]
Molecular Formula C₁₂H₂₂O₁₁C₁₂H₂₂O₁₁[7][8]
Molecular Weight 342.30 g/mol 342.30 g/mol [7][8]
Melting Point 203 °C (anhydrous)149 °C[8][9]
Density 1.76 g/cm³Not available[9]
Solubility in Water SolubleReadily soluble[10][11]
Specific Rotation [α]D +199° (5% aqueous solution)Not available
Glass Transition Temp. (Tg) 110-120 °CNot available[11][12]
Stability Highly stable, resistant to acid hydrolysisSatisfiable stability[10][11]

Synthesis of Trehalose Stereoisomers

The synthesis of trehalose stereoisomers can be achieved through both chemical and enzymatic methods. Due to the thermodynamic stability of the α,α-linkage, its synthesis is often more straightforward.

Chemical Synthesis

A classic method for the chemical synthesis of α,α-trehalose was developed by Lemieux and Bauer. This reaction involves the condensation of a partially acetylated glucose derivative with a glucose anhydride.[10][13][14]

Experimental Protocol: Lemieux-Bauer Synthesis of α,α-Trehalose (Generalized)

  • Reactants: 2,3,4,6-tetra-O-acetyl-D-glucose and 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose (Brigl's anhydride).[13]

  • Solvent: Benzene.[13]

  • Procedure: The reactants are heated together in benzene.[13]

  • Purification: The resulting mixture of acetylated trehalose isomers is separated by chromatography.

  • Deprotection: The acetyl groups are removed by hydrolysis to yield the final trehalose products.

The synthesis of α,β-trehalose (neotrehalose) can be achieved using the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[15][16]

Experimental Protocol: Koenigs-Knorr Synthesis of α,β-Trehalose (Generalized)

  • Glycosyl Donor: An appropriately protected glucopyranosyl halide (e.g., acetobromoglucose).

  • Glycosyl Acceptor: A partially protected glucose molecule with a free hydroxyl group at the anomeric position.

  • Promoter: Silver carbonate or silver oxide.[16]

  • Solvent: A non-polar solvent such as dichloromethane (B109758) or toluene.

  • Procedure: The glycosyl donor and acceptor are reacted in the presence of the promoter. The reaction proceeds with inversion of configuration at the anomeric center of the glycosyl donor.

  • Purification and Deprotection: The product is purified by chromatography, followed by removal of the protecting groups.

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity and yield under mild reaction conditions. Several enzymes are utilized for the synthesis of α,α-trehalose.

Experimental Protocol: Enzymatic Synthesis of α,α-Trehalose (Generalized using Trehalose Synthase)

  • Enzyme: Trehalose synthase (TreT).

  • Substrates: A glucose analogue and a nucleotide-activated sugar such as UDP-glucose.

  • Buffer: A suitable buffer to maintain optimal enzyme pH and stability (e.g., Tris buffer).

  • Procedure: The substrates and enzyme are incubated together. The reaction progress can be monitored by analyzing the disappearance of substrates or the appearance of the product.

  • Purification: The enzyme is removed, often by heat denaturation (if a thermostable enzyme is used) or dialysis, followed by purification of the trehalose product using ion-exchange chromatography or other chromatographic techniques.

Biological Significance and Applications

α,α-Trehalose

The biological roles of α,α-trehalose are extensive and well-documented. Its primary function is as a stress protectant, stabilizing proteins and cellular membranes against damage from desiccation, heat, cold, and oxidative stress.[2][11] This property is harnessed in the pharmaceutical industry, where α,α-trehalose is widely used as an excipient to stabilize therapeutic proteins, monoclonal antibodies, and vaccines in both liquid and lyophilized formulations.[3][12]

α,β-Trehalose

The biological activities of α,β-trehalose are less understood. It is reported to be metabolized and utilized as an energy source when orally administered.[11] It is also described as having a rich and high-quality sweetness, suggesting potential applications in the food industry.[11] Further research is needed to fully elucidate its biological effects and compare them to those of α,α-trehalose.

Signaling Pathways

The primary signaling pathway associated with trehalose metabolism involves trehalose-6-phosphate (B3052756) (T6P), the precursor to α,α-trehalose in the most common biosynthetic pathway.[17] In plants, T6P acts as a crucial signaling molecule that regulates sugar metabolism, growth, and development. The relevance of the T6P signaling pathway in mammals is still an area of active research, and it is not yet clear what role, if any, α,β-trehalose plays in these pathways.

Trehalose-6-Phosphate Signaling Pathway UDP_Glucose UDP-Glucose TPS Trehalose-6-Phosphate Synthase (TPS) UDP_Glucose->TPS Glucose_6_Phosphate Glucose-6-Phosphate Glucose_6_Phosphate->TPS T6P Trehalose-6-Phosphate (T6P) TPS->T6P TPP Trehalose-6-Phosphate Phosphatase (TPP) T6P->TPP Signaling Metabolic Regulation & Development T6P->Signaling alpha_alpha_Trehalose α,α-Trehalose TPP->alpha_alpha_Trehalose Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Quantification Sample Biological Sample Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification HPLC HPLC Separation (HILIC or Reversed Phase) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR RID Refractive Index Detector (RID) HPLC->RID MS Mass Spectrometry (LC-MS/MS) HPLC->MS

References

The Enzymatic Metabolism of α,β-Trehalose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α,β-Trehalose, also known as neotrehalose, is a stereoisomer of the more common α,α-trehalose. Unlike its ubiquitous counterpart, α,β-trehalose has not been isolated from living organisms, with the exception of its identification in koji extract. Consequently, a dedicated metabolic pathway for this disaccharide has not been identified. Research indicates that common trehalase enzymes are inactive towards α,β-trehalose. However, evidence points to the metabolism of α,β-trehalose by certain α-glucosidases with broad substrate specificity. This guide provides a comprehensive overview of the enzymatic hydrolysis of α,β-trehalose, focusing on the key enzyme identified to date, its characteristics, and relevant experimental protocols.

Introduction to α,β-Trehalose

Trehalose (B1683222) exists in three stereoisomeric forms: α,α-trehalose, α,β-trehalose (neotrehalose), and β,β-trehalose (isotrehalose)[1]. While α,α-trehalose is widely distributed in nature, serving as a stress protectant and energy source in a variety of organisms, α,β-trehalose is not a known natural product of living systems[1]. Despite its apparent absence in biological pathways, studies have shown that when administered orally to mice, neotrehalose is metabolized and utilized as an energy source, suggesting the presence of enzymes in the digestive tract capable of its hydrolysis.

Enzymatic Hydrolysis of α,β-Trehalose

Inactivity of Trehalases

Studies on the substrate specificity of trehalase enzymes (EC 3.2.1.28) from various species, including Pseudomonas fluorescens, porcine kidney, and human kidney, have demonstrated that these enzymes do not hydrolyze or bind to α,β-trehalose. This indicates that the well-established trehalose metabolic pathways are not involved in the breakdown of this specific isomer.

The Role of α-Glucosidase from Thermus thermophilus HB27

A key enzyme identified to hydrolyze α,β-trehalose is a thermostable α-glucosidase (EC 3.2.1.20) from the thermophilic bacterium Thermus thermophilus HB27[2]. This enzyme exhibits broad substrate specificity and is capable of cleaving the α,1-β,1-glycosidic bond of neotrehalose.

The α-glucosidase from T. thermophilus HB27 is a thermostable enzyme with an optimal temperature for activity at 90°C and an optimal pH of 6.2[2]. While its preferred substrate is α,α-trehalose, it demonstrates significant activity towards a range of other disaccharides, including α,β-trehalose. The relative hydrolytic activity of this enzyme on various substrates is summarized in Table 1.

Table 1: Substrate Specificity of α-Glucosidase from Thermus thermophilus HB27 [2]

SubstrateGlycosidic LinkageRelative Activity (%)
α,α-Trehaloseα,1-α,1100
Isomaltoseα,1-663.5
α,β-Trehalose α,1-β,1 39.3
Palatinoseα,1-632.8
Kojibioseα,1-220.7
Nigeroseα,1-316.3
Turanoseα,1-314.3
Sucroseα,1-β,28.3
Leucroseα,1-57.4
Maltoseα,1-4< 5

Note: Quantitative kinetic parameters (Km and Vmax) for the hydrolysis of α,β-trehalose by this enzyme are not currently available in the reviewed literature.

Experimental Protocols

General Assay for α-Glucosidase Activity

A common method for determining α-glucosidase activity involves a colorimetric assay using a synthetic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol, which is a chromophore that can be quantified spectrophotometrically at 405 nm. This protocol can be adapted to measure the hydrolysis of α,β-trehalose by quantifying the glucose produced.

Materials:

  • α-Glucosidase from Thermus thermophilus HB27

  • α,β-Trehalose (Neotrehalose)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.2)

  • Glucose Oxidase/Peroxidase (GOPOD) reagent

  • Glucose standard solution

  • Microplate reader

  • 96-well microplates

  • Incubator or water bath set to 90°C

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of α-glucosidase in sodium phosphate buffer.

    • Prepare a series of α,β-trehalose solutions of varying concentrations in sodium phosphate buffer.

  • Enzymatic Reaction:

    • To each well of a 96-well microplate, add a defined volume of the α,β-trehalose solution.

    • Pre-incubate the plate at 90°C for 5 minutes.

    • Initiate the reaction by adding a specific amount of the α-glucosidase solution to each well.

    • Incubate the reaction at 90°C for a defined period (e.g., 10, 20, 30 minutes).

  • Reaction Termination and Glucose Quantification:

    • Terminate the reaction by placing the microplate on ice or by adding a stop solution (e.g., 1 M Na2CO3).

    • Add GOPOD reagent to each well according to the manufacturer's instructions.

    • Incubate at the recommended temperature (typically 37°C or room temperature) for the specified time to allow for color development.

    • Measure the absorbance at the appropriate wavelength (usually 510 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the glucose standard solutions.

    • Calculate the concentration of glucose produced in each reaction well from the standard curve.

    • Determine the initial velocity (V0) of the reaction at each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and use non-linear regression (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax values.

Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution start_reaction Add Enzyme to Initiate Reaction prep_enzyme->start_reaction prep_substrate Prepare α,β-Trehalose Solutions (Varying Concentrations) pre_incubate Pre-incubate Substrate (90°C, 5 min) prep_substrate->pre_incubate pre_incubate->start_reaction incubate Incubate at 90°C (Defined Time) start_reaction->incubate terminate Terminate Reaction incubate->terminate add_gopod Add GOPOD Reagent terminate->add_gopod color_dev Incubate for Color Development add_gopod->color_dev read_abs Measure Absorbance (510 nm) color_dev->read_abs calc_glucose Calculate Glucose Produced read_abs->calc_glucose std_curve Generate Glucose Standard Curve std_curve->calc_glucose calc_velocity Determine Initial Velocities (V0) calc_glucose->calc_velocity plot_kinetics Plot V0 vs. [S] & Determine Km, Vmax calc_velocity->plot_kinetics

Workflow for the kinetic analysis of α,β-trehalose hydrolysis.

Signaling Pathways and Logical Relationships

Given that α,β-trehalose is not a known naturally occurring metabolite, there are no established signaling pathways in which it participates. The enzymatic breakdown of α,β-trehalose by α-glucosidase is a catabolic process, leading to the production of glucose, which then enters central carbon metabolism.

metabolic_fate alpha_beta_Trehalose alpha_beta_Trehalose Glucose Glucose alpha_beta_Trehalose->Glucose Hydrolysis alpha_Glucosidase alpha_Glucosidase alpha_Glucosidase->Glucose Central_Carbon_Metabolism Central Carbon Metabolism (e.g., Glycolysis) Glucose->Central_Carbon_Metabolism

Metabolic fate of α,β-trehalose upon enzymatic hydrolysis.

Conclusion

The enzymatic metabolism of α,β-trehalose is not governed by a specific, dedicated pathway but rather relies on the broad substrate specificity of certain glycosidases. The α-glucosidase from Thermus thermophilus HB27 stands out as a key enzyme capable of hydrolyzing this rare disaccharide. While further research is needed to elucidate the precise kinetic parameters of this interaction and to identify other potential enzymes, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the study of α,β-trehalose and its enzymatic breakdown. The thermostability of the T. thermophilus α-glucosidase also presents opportunities for biotechnological applications involving neotrehalose.

References

A Technical Guide to the Physical Properties of α,β-Trehalose Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of α,β-trehalose crystals, also known as neotrehalose. This disaccharide, a stereoisomer of the more common α,α-trehalose, presents unique characteristics relevant to various scientific and pharmaceutical applications. This document compiles essential quantitative data, details relevant experimental methodologies, and provides visualizations of key experimental workflows.

Core Physical and Chemical Properties

α,β-Trehalose is a non-reducing disaccharide composed of two glucose units linked by an α,β-1,1 glycosidic bond. Its distinct stereochemistry influences its physical properties compared to its α,α and β,β counterparts. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Core Physical and Chemical Properties of α,β-Trehalose

PropertyValue
Synonyms Neotrehalose, α-D-Glucopyranosyl β-D-glucopyranoside
Molecular Formula C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol
CAS Number 585-91-1
Appearance Crystalline powder
Melting Point 149 °C[1]
Density (calculated) 1.768 g/cm³
Optical Rotation [α]²²_D_ +83.5° (c=2 in H₂O)[2]
Solubility While specific quantitative data for α,β-trehalose is limited, it is described as soluble in water.
Hydrogen Bond Donors 8
Hydrogen Bond Acceptors 11
Rotatable Bond Count 4

Crystallographic Data

The crystalline structure of α,β-trehalose has been characterized, providing fundamental insights into its solid-state properties. It crystallizes in a monoclinic system. Detailed crystallographic data for α,β-trehalose monohydrate are provided in Table 2.

Table 2: Crystallographic Data for α,β-Trehalose Monohydrate

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 9.770(3) Åb = 8.575(5) Åc = 10.096(2) Åβ = 111.68(2)°
Volume (V) 786.0(5) ų
Z 2
Calculated Density (Dx) 1.5224 Mg/m³

Experimental Protocols

This section outlines generalized experimental methodologies for characterizing the physical properties of α,β-trehalose crystals. These protocols are based on standard techniques for carbohydrate analysis.

Crystal Preparation

A general approach to obtaining trehalose (B1683222) crystals involves the following steps:

  • Preparation of a Supersaturated Solution: Dissolve α,β-trehalose in distilled water at an elevated temperature (e.g., 60-85 °C) to create a supersaturated solution (e.g., 66-82% by mass)[3].

  • Seeding: Cool the solution to a slightly lower temperature (e.g., 66-77 °C) and introduce seed crystals of α,β-trehalose (0.1-5% of the dry weight of trehalose) to induce crystallization[3].

  • Controlled Cooling and Precipitation: Gradually cool the solution at a controlled rate (e.g., 2-18 K/h) to facilitate crystal growth[3]. An anti-solvent (a solvent in which trehalose is poorly soluble, such as ethanol) can be slowly added to further reduce solubility and promote crystallization.

  • Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent (e.g., water or an ethanol/water mixture), and dried under vacuum.

G Workflow for α,β-Trehalose Crystal Preparation cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Isolation a Dissolve α,β-Trehalose in Water (60-85 °C) b Create Supersaturated Solution (66-82% w/w) a->b c Cool Solution (66-77 °C) b->c d Add Seed Crystals c->d e Gradual Cooling & Optional Anti-Solvent Addition d->e f Filter Crystals e->f g Wash with Cold Solvent f->g h Vacuum Dry g->h

Workflow for α,β-Trehalose Crystal Preparation
Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions such as melting point and glass transition temperature.

  • Sample Preparation: Accurately weigh 2-5 mg of the α,β-trehalose crystal powder into an aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 250 °C)[4].

  • Data Analysis: The resulting thermogram, plotting heat flow against temperature, is analyzed to identify endothermic (melting) and exothermic (crystallization) events.

G DSC Experimental Workflow a Weigh 2-5 mg of α,β-Trehalose Crystals b Seal in Aluminum Pan a->b c Place in DSC with Empty Reference Pan b->c d Heat at 10 °C/min under Nitrogen Purge c->d e Record Heat Flow vs. Temperature d->e f Analyze Thermogram for Thermal Transitions e->f G TGA Experimental Workflow a Weigh 5-10 mg of α,β-Trehalose Crystals b Place in TGA Pan a->b c Heat at 10 °C/min in Controlled Atmosphere b->c d Record Weight Loss vs. Temperature c->d e Analyze TGA/DTG Curves for Decomposition Profile d->e

References

α,β-Trehalose: A Technical Guide to a Rare Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trehalose (B1683222), a disaccharide composed of two glucose units, is widely recognized for its remarkable bioprotective properties. While the α,α-anomer is prevalent in nature, its stereoisomer, α,β-trehalose (also known as neotrehalose), is exceptionally rare and generally considered a synthetic sugar. This technical guide provides a comprehensive overview of α,β-trehalose, focusing on its chemical properties, synthesis methodologies, and the limited but significant available data on its biological activity. The document is intended to serve as a foundational resource for researchers and professionals in drug development and the broader life sciences who are interested in the comparative biochemistry of trehalose isomers and the potential applications of their synthetic analogues.

Introduction: The Trehalose Isomers

Trehalose (C₁₂H₂₂O₁₁) exists in three stereoisomeric forms, distinguished by the configuration of the 1,1-glycosidic bond linking the two glucose units:

  • α,α-Trehalose: The naturally abundant and well-studied isomer.

  • α,β-Trehalose (Neotrehalose): The primary subject of this guide, rarely found in nature.

  • β,β-Trehalose (Isotrehalose): Another rare isomer, also primarily known through chemical synthesis.

The α,α isomer is lauded for its role in anhydrobiosis, protecting organisms from desiccation and other environmental stresses.[1] In contrast, α,β-trehalose has not been isolated from living organisms, with the exception of a single report in the fungus Laetiporus sulphureus.[2] Its study, therefore, is almost exclusively reliant on synthetic material. It is a non-reducing disaccharide, a property it shares with its more common isomer.

Physicochemical Properties of α,β-Trehalose

The distinct stereochemistry of α,β-trehalose results in different physical properties compared to the α,α isomer. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₁₁[2]
Molar Mass 342.30 g/mol [2]
CAS Number 585-91-1[3]
Synonyms Neotrehalose, α-D-Glucopyranosyl β-D-glucopyranoside[3]
Appearance Solid[2]
Melting Point 149 °C[2]
Solubility Readily soluble in water[4]
Hygroscopicity Substantially free of hygroscopicity in crystalline form[4]
Sweetness Rich and high-quality sweetness[4]

Synthesis of α,β-Trehalose

The scarcity of natural α,β-trehalose necessitates its production through chemical or biochemical synthesis. Two primary methods have been described.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical method for the formation of glycosidic bonds.[5][6] The synthesis of α,β-trehalose can be achieved through the reaction of a protected glycosyl halide with a suitably protected glucose derivative. The general workflow involves the activation of the anomeric carbon of one glucose unit and its subsequent reaction with a free hydroxyl group on a second glucose unit.

Koenigs_Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification A Protected Glycosyl Halide (e.g., Acetobromoglucose) C Protected α,β-Trehalose A->C Glycosylation B Protected Glucose with Free Anomeric OH B->C Promoter Promoter (e.g., Silver Carbonate, Silver Triflate) Promoter->C Solvent Aprotic Solvent Solvent->C D Deprotection C->D Removal of protecting groups E Purified α,β-Trehalose D->E

Figure 1: Workflow for the Koenigs-Knorr synthesis of α,β-trehalose.

Experimental Protocol: Generalized Koenigs-Knorr Synthesis

  • Preparation of Glycosyl Donor: A fully protected glucose molecule (e.g., penta-O-acetyl-D-glucose) is converted to a glycosyl halide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) using a hydrogen halide.

  • Glycosylation: The glycosyl halide is dissolved in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene). A protected glucose acceptor with a free anomeric hydroxyl group is added, along with a promoter such as silver carbonate or silver triflate.[6] The promoter acts as a halophile, facilitating the formation of the glycosidic bond. The reaction is typically carried out under anhydrous conditions and may require stirring for several hours to days, depending on the reactivity of the substrates.

  • Work-up and Purification: The reaction mixture is filtered to remove the silver salts. The organic solution is then washed, dried, and concentrated. The resulting protected disaccharide is purified using column chromatography.

  • Deprotection: The protecting groups (e.g., acetyl groups) are removed, typically by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol, to yield the final α,β-trehalose product.

Enzymatic Synthesis

A biochemical route for the synthesis of neotrehalose has also been developed, offering a potentially more stereospecific and environmentally benign alternative to chemical synthesis.[4] This method utilizes the enzyme β-galactosidase.

Enzymatic_Synthesis cluster_reactants Substrate cluster_process Enzymatic Reaction cluster_products Products Substrate Lactoneotrehalose (O-β-D-galactopyranosyl-(1→4)-O-β-D-glucopyranosyl α-D-glucopyranoside) Product1 α,β-Trehalose (Neotrehalose) Substrate->Product1 Hydrolysis of β-1,4 linkage Product2 Galactose Substrate->Product2 Enzyme β-Galactosidase (EC 3.2.1.23) Enzyme->Product1 Enzyme->Product2

Figure 2: Enzymatic synthesis of α,β-trehalose from lactoneotrehalose.

Experimental Protocol: Enzymatic Synthesis of Neotrehalose

  • Substrate Preparation: The starting material, lactoneotrehalose, is dissolved in an appropriate buffer solution.

  • Enzymatic Reaction: β-galactosidase (EC 3.2.1.23) is added to the substrate solution. The enzyme specifically cleaves the β-1,4 glycosidic bond linking the galactose and one of the glucose units of lactoneotrehalose.

  • Incubation: The reaction mixture is incubated under optimal conditions for the enzyme (e.g., specific pH and temperature).

  • Product Isolation and Purification: The reaction yields α,β-trehalose and galactose. The desired α,β-trehalose is then isolated from the reaction mixture and purified, typically using chromatographic techniques.

Biological Activity and Metabolism

Data on the biological activity of α,β-trehalose is extremely limited. However, a key patent provides valuable insights into its in vivo behavior upon oral administration.[4]

In Vivo Metabolism and Glycemic Response

A study on healthy human volunteers demonstrated that orally administered crystalline neotrehalose is metabolized and utilized as an energy source.[4] The metabolic response was compared to that of glucose.

Parameterα,β-Trehalose (Neotrehalose)Glucose (Control)Reference
Time to Max Blood Sugar Level ~0.5 - 1 hour~0.5 - 1 hour[4]
Time to Max Insulin Level ~0.5 - 1 hour~0.5 - 1 hour[4]
General Behavior Behaves similarly to glucoseStandard response[4]

These findings suggest that, unlike its α,α-counterpart which is hydrolyzed by the intestinal enzyme trehalase, α,β-trehalose is likely hydrolyzed by other glycosidases in the human gut, releasing glucose that is then absorbed into the bloodstream. This metabolic pathway is depicted in Figure 3.

Metabolism_Pathway cluster_ingestion Oral Administration cluster_digestion Intestinal Digestion cluster_absorption Absorption & Systemic Effect A α,β-Trehalose Ingestion B Hydrolysis by Intestinal Glycosidases A->B C Glucose B->C D Absorption into Bloodstream C->D E Increase in Blood Sugar & Insulin Levels D->E

Figure 3: Proposed metabolic pathway of orally administered α,β-trehalose.

Potential Applications and Future Research Directions

The unique properties of α,β-trehalose, such as its stability, high-quality sweetness, and low hygroscopicity, suggest potential applications in the food, cosmetic, and pharmaceutical industries.[4] Its use as a sweetener with potentially reduced dental-caries-inducibility has been proposed.[4]

For drug development professionals, the key interest lies in the comparative effects of trehalose isomers. While α,α-trehalose is investigated for its role in promoting autophagy and stabilizing therapeutic proteins, the biological effects of α,β-trehalose remain largely unexplored. Future research should focus on:

  • Comparative In Vitro Studies: Directly comparing the effects of α,α- and α,β-trehalose on protein stability, cellular stress responses, and autophagy induction.

  • Enzyme Specificity: Identifying the specific human intestinal glycosidases responsible for the hydrolysis of α,β-trehalose.

  • Pharmacokinetics: A detailed pharmacokinetic analysis of synthetically produced α,β-trehalose to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

α,β-Trehalose, or neotrehalose, represents an intriguing yet understudied stereoisomer of the well-known bioprotectant, α,α-trehalose. While its natural occurrence is virtually nonexistent, established chemical and enzymatic synthesis routes make it accessible for research. The available data indicates that it is metabolized in vivo, eliciting a glycemic response similar to glucose. This guide provides a consolidated overview of the current knowledge on α,β-trehalose, highlighting the significant gaps in our understanding of its biological functions. For researchers and drug development professionals, the exploration of this rare disaccharide offers a unique opportunity to dissect the structure-function relationships of trehalose isomers and potentially uncover novel applications for synthetic carbohydrate analogues.

References

The Core of Innovation: Early Research on Non-Symmetrical Trehalose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The unique, symmetrical structure of trehalose (B1683222), a disaccharide found in a wide range of organisms, has long been a subject of scientific curiosity. Its role in protecting organisms from environmental stress and its essentiality in pathogens like Mycobacterium tuberculosis have made it a compelling target for drug development. Early research into non-symmetrical trehalose analogs marked a pivotal shift, moving from the study of the natural molecule to the design of synthetic probes and potential therapeutics. These asymmetric analogs, where the two glucose units are differentially modified, have provided invaluable tools to dissect biological pathways and develop novel inhibitors. This technical guide delves into the core of this early research, summarizing key findings, experimental methodologies, and the logical frameworks that guided these seminal studies.

Data Presentation: A Comparative Look at Inhibitory Activities

Early investigations into non-symmetrical trehalose analogs often focused on their ability to inhibit enzymes involved in trehalose metabolism, particularly trehalase. The following table summarizes the inhibitory concentrations (IC50) of various analogs against different trehalases, providing a quantitative comparison of their potencies.

Trehalose AnalogTarget EnzymeIC50 ValueReference
Validamycin ADictyostelium discoideum trehalase1 x 10⁻⁹ M[1]
MDL 25,637Dictyostelium discoideum trehalase2 x 10⁻⁸ M[1]
CastanospermineDictyostelium discoideum trehalase1.25 x 10⁻⁴ M[1]
LactotrehaloseIntestinal trehalaseCompetitive Inhibitor[2]
6-azido-6-deoxy-α,α′-trehaloseMycobacterium aurumMIC 200 µg/mL[2]

Experimental Protocols: Synthesizing and Evaluating Asymmetry

The synthesis and evaluation of non-symmetrical trehalose analogs required the development of novel chemical and biochemical methodologies. Below are detailed protocols for key experiments cited in early research.

Chemical Synthesis of Unsymmetrical Monodeoxy Trehalose Analogs

This protocol outlines a general approach for the synthesis of monodeoxy trehalose analogs, which involves the desymmetrization of trehalose followed by deoxygenation.[3][4]

Materials:

  • α,α-Trehalose

  • Appropriate protecting group reagents (e.g., TBDMSCl, benzylidene acetal)

  • Deoxygenation reagents (e.g., radical deoxygenation agents)

  • Solvents (e.g., pyridine, DMF)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Selective Protection: Dissolve α,α-trehalose in a suitable solvent like pyridine.

  • Add the protecting group reagent (e.g., TBDMSCl) dropwise at a controlled temperature to selectively protect specific hydroxyl groups, breaking the C2 symmetry of the molecule.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the desired protected intermediate is formed, quench the reaction and purify the product using silica gel chromatography.

  • Activation and Deoxygenation: The remaining free hydroxyl group is then activated for deoxygenation.

  • Perform a radical deoxygenation reaction to remove the hydroxyl group.

  • Deprotection: Remove all protecting groups to yield the final unsymmetrical monodeoxy trehalose analog.

  • Characterization: Confirm the structure of the synthesized analog using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3][4]

Chemoenzymatic Synthesis of Asymmetric Trehalose Analogs

This method utilizes enzymes to achieve stereoselective synthesis of asymmetric trehalose analogs, often with fewer steps than purely chemical routes.[5][6]

Materials:

  • Trehalose synthase (TreT) or other suitable glycosyltransferases

  • Modified glucose donor substrate (e.g., a UDP-activated sugar analog)

  • Acceptor substrate (e.g., glucose)

  • Buffer solution (e.g., phosphate (B84403) buffer at optimal pH for the enzyme)

  • Enzyme quenching solution (e.g., heat or acid)

  • HPLC for product analysis and purification

Procedure:

  • Enzymatic Reaction: In a reaction vessel, combine the donor substrate, acceptor substrate, and the enzyme in the appropriate buffer.

  • Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Monitor the formation of the product over time using HPLC or TLC.

  • Quenching and Purification: Once the reaction reaches completion or equilibrium, stop the reaction by denaturing the enzyme (e.g., by heating).

  • Purify the asymmetric trehalose analog from the reaction mixture using techniques like size-exclusion chromatography or preparative HPLC.

  • Characterization: Verify the structure and purity of the product using NMR and mass spectrometry.

Trehalase Inhibition Assay

This protocol is used to determine the inhibitory activity of synthesized trehalose analogs against trehalase.

Materials:

  • Purified trehalase enzyme

  • Trehalose (substrate)

  • Synthesized trehalose analog (inhibitor)

  • Buffer solution (e.g., citrate (B86180) buffer, pH 5.7)

  • Glucose detection reagent (e.g., glucose oxidase/peroxidase assay kit)

  • Microplate reader

Procedure:

  • Enzyme Reaction: In a microplate well, prepare a reaction mixture containing the trehalase enzyme and the trehalose analog at various concentrations in the appropriate buffer.

  • Pre-incubate the enzyme and inhibitor for a specific period.

  • Initiate the reaction by adding the substrate (trehalose).

  • Incubate the reaction at 37°C for a set time.

  • Glucose Detection: Stop the reaction and measure the amount of glucose produced using a glucose detection reagent.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7]

Visualizing the Logic: Pathways and Workflows

Understanding the biological context and the experimental strategies is crucial. The following diagrams, created using the DOT language, illustrate key pathways and workflows in the early research of non-symmetrical trehalose analogs.

Trehalose_Metabolism_Mycobacterium cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Trehalose_analog Non-symmetrical Trehalose Analog LpqY LpqY Trehalose_analog->LpqY Binding SugABC SugABC Transporter LpqY->SugABC Delivery Metabolism Metabolic Processing SugABC->Metabolism Uptake Inhibition Enzyme Inhibition Metabolism->Inhibition

Caption: Uptake and processing of non-symmetrical trehalose analogs in Mycobacterium.

Chemical_Synthesis_Workflow Start α,α-Trehalose Step1 Regioselective Protection (Desymmetrization) Start->Step1 Intermediate1 Protected Unsymmetrical Trehalose Step1->Intermediate1 Step2 Functional Group Modification/Deoxygenation Intermediate1->Step2 Intermediate2 Modified Unsymmetrical Trehalose Step2->Intermediate2 Step3 Global Deprotection Intermediate2->Step3 End Non-symmetrical Trehalose Analog Step3->End

Caption: General workflow for the chemical synthesis of non-symmetrical trehalose analogs.

Chemoenzymatic_Synthesis_Workflow Donor Modified Glucose Donor (e.g., UDP-sugar) Enzyme Trehalose Synthase (e.g., TreT) Donor->Enzyme Acceptor Acceptor (e.g., Glucose) Acceptor->Enzyme Product Non-symmetrical Trehalose Analog Enzyme->Product Stereoselective Glycosylation

Caption: Chemoenzymatic synthesis of non-symmetrical trehalose analogs.

The exploration of non-symmetrical trehalose analogs has been a fruitful area of research, providing fundamental insights into carbohydrate chemistry and microbiology. The early work laid a critical foundation for the ongoing development of novel diagnostics and therapeutics targeting trehalose-dependent pathways. For researchers and drug development professionals, understanding these core principles and methodologies is essential for innovating in this exciting and impactful field.

References

Unveiling a Rare Sugar: A Technical Guide to the Identification of α,β-Trehalose in Ciliated Protists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current scientific understanding and methodologies for the identification of α,β-trehalose, a rare isomer of the common disaccharide trehalose (B1683222), in ciliated protists. To date, the presence of this sugar has been confirmed in the resting cysts of the ciliated protist Colpoda cucullus, where it is believed to play a crucial role in conferring extreme tolerance to environmental stressors. This document summarizes the key findings, presents available quantitative data, details the experimental protocols for its identification, and visualizes the associated metabolic pathways and experimental workflows.

Introduction: The Significance of α,β-Trehalose in Ciliated Protists

Trehalose, a disaccharide of glucose, is a well-known protectant against environmental stress in a wide range of organisms. The most common isomer, α,α-trehalose, is rarely found in unicellular eukaryotes. However, recent research has identified the presence of the rare α,β-trehalose isomer in the resting cysts of the ciliated protist Colpoda cucullus.[1][2][3] Resting cysts are dormant, highly resistant cellular forms that allow these organisms to survive harsh conditions such as desiccation, extreme temperatures, and radiation.[1][4]

The discovery of α,β-trehalose in Colpoda cucullus is significant as it suggests a novel strategy for environmental stress tolerance in protists.[1] This sugar is thought to be synthesized during the process of encystment (forming a resting cyst) and utilized as a source of energy and stored carbohydrates during and after excystment (exiting the cyst stage).[1][3] The identification and characterization of α,β-trehalose and its metabolic pathways open new avenues for research into the survival strategies of microorganisms and may have implications for the development of novel cryoprotectants and stabilizing agents in various biotechnological and pharmaceutical applications.

Quantitative Data

Currently, the primary quantitative data available pertains to the differential gene expression of enzymes involved in the proposed α,β-trehalose metabolic pathway in Colpoda cucullus. The expression of genes involved in the synthesis of α,β-trehalose is upregulated during encystment, while the expression of genes responsible for its degradation is upregulated during excystment.

GeneEnzyme/ProteinProcessRegulation
TPSTrehalose-6-phosphate synthaseSynthesisUpregulated in encystment[1][2][3]
GTGlycosyltransferaseSynthesisUpregulated in encystment[1][2][3]
AMYAlpha-amylaseSynthesisUpregulated in encystment[1][2][3]
TRET1Trehalose transporter 1TransportUpregulated in encystment[1][2][3]
AG2α-Glucosidase 2DegradationUpregulated in excystment[1][2][3]
TREHTrehalaseDegradationUpregulated in excystment[1][2][3]

Additionally, studies have shown that the concentration of glucose is lower in resting cysts compared to vegetative cells, suggesting that glucose is consumed for the synthesis of α,β-trehalose.[1]

Experimental Protocols

The identification of α,β-trehalose in Colpoda cucullus was achieved through a combination of chromatographic, spectroscopic, and molecular biology techniques. The following sections provide detailed methodologies for these key experiments.

Sample Preparation: Culturing and Induction of Encystment in Colpoda cucullus
  • Culturing: Colpoda cucullus can be cultured in a medium such as 0.05% (w/v) dried rice leaf infusion supplemented with 0.05% (w/v) Na₂HPO₄.[5]

  • Induction of Encystment: To obtain resting cysts, vegetative cells are harvested and suspended at a high density in an encystment-inducing medium (e.g., 1 mM Tris-HCl, pH 7.2).[6]

  • Harvesting: Vegetative cells and resting cysts are harvested by centrifugation.

Extraction of Intracellular Sugars
  • Harvested cells or cysts are washed with a suitable buffer.

  • The cell pellets are then subjected to an extraction procedure, for example, by homogenization in a solvent like 80% methanol.

  • The mixture is centrifuged to pellet cellular debris, and the supernatant containing the soluble sugars is collected.

  • The supernatant is dried, for instance, using a vacuum concentrator, and the residue is redissolved in ultrapure water for analysis.

High-Performance Liquid Chromatography (HPLC) for the Identification of α,β-Trehalose

HPLC is a key technique for separating and identifying different sugar isomers.

  • Chromatographic System: A standard HPLC system equipped with a refractive index detector (RID) is suitable for this analysis.

  • Column: An amino-based column (e.g., a Shodex Asahipak NH2P-50 4E column) is effective for the separation of sugar isomers.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 75:25, v/v) is typically used.

  • Flow Rate: A flow rate of around 1.0 mL/min is maintained.

  • Temperature: The column is maintained at a constant temperature, for example, 30°C.

  • Injection Volume: A defined volume of the extracted sample (e.g., 20 µL) is injected.

  • Identification: The retention time of the peaks in the sample chromatogram is compared with that of authentic standards of α,α-trehalose and α,β-trehalose. In the case of Colpoda cucullus cyst extract, a prominent peak corresponding to the retention time of the α,β-trehalose standard is observed, which is absent in the extract from vegetative cells.[2]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed structural information, confirming the identity of the sugar isomer.

  • Sample Preparation: The purified sugar fraction from the cyst extract is dissolved in deuterium (B1214612) oxide (D₂O).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the ¹H NMR spectrum.

  • Data Acquisition: Standard one-dimensional ¹H NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts (δ) and coupling constants (J) of the proton signals are analyzed. The anomeric protons of trehalose isomers have characteristic chemical shifts. For α,β-trehalose, two distinct anomeric proton signals are observed. In the case of Colpoda cucullus, these signals were found at approximately 5.24 ppm (d, J = 3.6 Hz) and 4.65 ppm (d, J = 7.95 Hz), which are characteristic of α,β-trehalose.[1]

Real-Time PCR for Gene Expression Analysis

To understand the metabolic basis of α,β-trehalose accumulation, the expression levels of genes encoding key enzymes in the trehalose metabolic pathway are quantified using real-time PCR.

  • RNA Extraction: Total RNA is extracted from vegetative cells and resting cysts at different time points during encystment and excystment using a standard RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

  • Primer Design: Gene-specific primers for the target genes (TPS, GT, AMY, TRET1, AG2, TREH) and a reference gene (e.g., actin) are designed.

  • Real-Time PCR: The real-time PCR reaction is performed using a suitable qPCR master mix, the synthesized cDNA as a template, and the gene-specific primers.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with the reference gene for normalization.

Visualization of Pathways and Workflows

Proposed Metabolic Pathway of α,β-Trehalose in Colpoda cucullus

The following diagram illustrates the proposed metabolic pathway for the synthesis and degradation of α,β-trehalose in Colpoda cucullus based on the identified gene expression changes.

metabolic_pathway cluster_synthesis Synthesis (Encystment) cluster_degradation Degradation (Excystment) cluster_transport Transport Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase T6P Trehalose-6-Phosphate G6P->T6P TPS (Upregulated) Trehalose_intermediate α,β-Trehalose Precursor T6P->Trehalose_intermediate TPP ab_Trehalose α,β-Trehalose Trehalose_intermediate->ab_Trehalose GT / AMY (Upregulated) ab_Trehalose_deg α,β-Trehalose Glucose_deg Glucose ab_Trehalose_deg->Glucose_deg AG2 / TREH (Upregulated) TRET1 TRET1 (Upregulated) ab_Trehalose_storage α,β-Trehalose (Storage)

Caption: Proposed metabolic pathway of α,β-trehalose in Colpoda cucullus.

Experimental Workflow for the Identification of α,β-Trehalose

This diagram outlines the general experimental workflow for the identification and characterization of α,β-trehalose in ciliated protists.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Culture Culture Ciliated Protists Induce Induce Encystment Culture->Induce Harvest Harvest Vegetative Cells and Resting Cysts Induce->Harvest Extract Extract Intracellular Sugars Harvest->Extract qPCR Gene Expression Analysis (Real-Time PCR) Harvest->qPCR Metabolic Pathway Investigation HPLC HPLC Analysis Extract->HPLC Separation and Initial Identification NMR 1H NMR Spectroscopy HPLC->NMR Structural Confirmation Identification Identification of α,β-Trehalose HPLC->Identification Structure Structural Elucidation NMR->Structure Gene_Expression Differential Gene Expression Profile qPCR->Gene_Expression

Caption: Experimental workflow for α,β-trehalose identification.

Conclusion and Future Directions

The identification of α,β-trehalose in the resting cysts of Colpoda cucullus represents a significant advancement in our understanding of stress tolerance mechanisms in protists. This technical guide provides a framework for researchers to investigate this rare sugar in other ciliated protists and to explore its potential applications.

Future research should focus on:

  • Quantitative analysis: Determining the precise concentration of α,β-trehalose in resting cysts.

  • Enzymatic studies: Characterizing the specific roles of glycosyltransferase and alpha-amylase in the synthesis of the α,β-glycosidic bond.

  • Broader screening: Investigating the presence of α,β-trehalose in other species of ciliated protists and other extremophilic microorganisms.

  • Functional assays: Directly testing the protective effects of α,β-trehalose on proteins and lipid membranes under various stress conditions.

A deeper understanding of the biology of α,β-trehalose will not only enhance our knowledge of microbial survival but may also pave the way for the development of novel bioprotective agents.

References

Methodological & Application

Application Note: Quantification of α,β-Trehalose using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α,β-Trehalose is a non-reducing disaccharide composed of two α-glucose units linked by an α,α-1,1 glycosidic bond. It serves as a crucial energy source and a protective agent against various environmental stresses such as dehydration and extreme temperatures in a wide range of organisms. In the pharmaceutical industry, trehalose (B1683222) is widely used as a stabilizer for proteins, monoclonal antibodies, and other biologics. Accurate quantification of trehalose is therefore essential for research, process development, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the determination of trehalose. This document provides detailed protocols and application data for its quantification using various HPLC methods.

Overview of HPLC Methods for Trehalose Analysis

Several HPLC-based methods are suitable for trehalose quantification, each with distinct advantages. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This is a common and straightforward method for quantifying sugars. The RID detector measures the change in the refractive index of the mobile phase as the analyte elutes from the column. It is a universal detector for carbohydrates but is less sensitive than other methods and can be susceptible to baseline drift with temperature fluctuations.[1] This method is ideal for samples with trehalose concentrations in the millimolar (mM) range.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[3][4] This technique is well-suited for retaining and separating highly polar compounds like trehalose.[4] HILIC can be coupled with various detectors, including RID, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for trehalose quantification.[2] It separates trehalose from other components chromatographically before detecting it based on its unique mass-to-charge ratio. LC-MS/MS can achieve limits of detection in the nanomolar (nM) range, making it optimal for biological samples with low trehalose concentrations.[2]

Experimental Protocols

Method 1: Quantification of Trehalose using HPLC with Refractive Index Detection (HPLC-RID)

This protocol provides a widely used method for trehalose quantification in purified samples and formulations.

1. Principle Trehalose is separated from other carbohydrates on a carbohydrate-specific column using an isocratic mobile phase of acetonitrile (B52724) and water. The eluted trehalose is detected by a Refractive Index Detector (RID), and its concentration is determined by comparing the peak area to that of a known standard calibration curve.

2. Apparatus and Materials

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a degasser, quaternary or binary pump, autosampler, and column compartment.[2]

  • Detector: Agilent 1260 Infinity series Refractive Index Detector (RID) or equivalent.[2]

  • Column: Waters High-Performance Carbohydrate Column (4.6 x 250 mm, 4 µm) or Shodex SUGAR KS-801.[2][5]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, α,β-Trehalose dihydrate standard.

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of HPLC-grade water and acetonitrile. A common ratio is 23:77 (v/v) water:acetonitrile.[6] Degas the mobile phase for at least 20 minutes before use.

  • Standard Stock Solution (e.g., 100 mM): Accurately weigh the required amount of α,β-trehalose dihydrate and dissolve it in HPLC-grade water in a volumetric flask.

  • Calibration Standards (1 mM - 100 mM): Prepare a series of calibration standards by performing serial dilutions of the stock solution with HPLC-grade water.[2][6] The concentration range should bracket the expected concentration of the samples.

  • Sample Preparation: Dissolve the sample containing trehalose in HPLC-grade water to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[7]

4. Chromatographic Conditions

ParameterSettingReference
ColumnWaters High-Performance Carbohydrate Column (4.6 x 250 mm, 4 µm)[2]
Mobile PhaseIsocratic: 77% Acetonitrile, 23% Water[2][6]
Flow Rate1.0 mL/min[2]
Column Temperature35 °C[2]
DetectorRefractive Index Detector (RID)[2]
Detector Temp.40 °C[8]
Injection Volume50 µL[2]
Run Time30-40 minutes[2][6]

5. Procedure

  • System Equilibration: Install the column and purge the system with the mobile phase. Allow the system to equilibrate at the specified flow rate until a stable baseline is achieved. This may take several hours for the RID detector.[8]

  • Calibration Curve: Inject the prepared calibration standards in triplicate, from the lowest to the highest concentration.

  • Sample Analysis: Inject the prepared samples. It is recommended to run a standard periodically to check for system stability.

  • Data Analysis: Integrate the peak area corresponding to the retention time of trehalose. Construct a linear calibration curve by plotting the average peak area against the concentration of the standards. Determine the concentration of trehalose in the samples using the regression equation from the calibration curve.

Method 2: Quantification of Trehalose using HILIC with ELSD/RID

This protocol is suitable for separating trehalose from other excipients, including isomers like sucrose (B13894), in pharmaceutical formulations.

1. Principle Trehalose and other sugars are separated on a zwitterionic HILIC column. The polar analytes are retained on the polar stationary phase and are eluted using a gradient of decreasing organic solvent. This method provides excellent separation for highly polar compounds.

2. Apparatus and Materials

  • HPLC System: Equipped with a degasser, pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).

  • Column: Poroshell 120 HILIC-Z (e.g., 2.1 x 100 mm, 2.7 µm).[1]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Ammonium Acetate.

3. Preparation of Solutions

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard and Sample Preparation: Prepare standards and samples as described in Method 1, using water as the diluent.

4. Chromatographic Conditions

ParameterSettingReference
ColumnPoroshell 120 HILIC-Z Column[1]
Mobile PhaseGradient elution (specific gradient to be optimized)[1]
Flow Rate~0.5 - 1.0 mL/min
Column Temperature30-40 °C
DetectorELSD (Drift Tube: 50°C, Nebulizer: 30°C, Gas: 1.6 SLM) or RID
Injection Volume5-20 µL

5. Procedure & Data Analysis Follow the general procedure outlined in Method 1. The gradient elution will need to be optimized to achieve the best separation for the specific sample matrix. Data analysis is performed similarly by constructing a calibration curve. For ELSD, a logarithmic transformation of both concentration and peak area may be required to achieve linearity.[1]

Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: Comparison of HPLC Method Performance for Trehalose Quantification

Parameter HPLC-RID LC-MS/MS Reference
Limit of Detection (LOD) 0.6 mM 22 nM [2]
Limit of Quantification (LOQ) 2.2 mM 28 nM [2]
Dynamic Range 2.2 - 100 mM 0.03 - 100 µM [2]

| Linearity | Linear | Polynomial |[2] |

Table 2: Example Chromatographic Conditions for Trehalose Analysis

Method HPLC-RID[2] HPLC-RID[7] HPLC-RID[8]
Column Waters Carbohydrate SugarPAK1 (Not specified)
Mobile Phase 77% Acetonitrile/Water Water Water
Flow Rate 1.0 mL/min 0.4 mL/min 0.35 mL/min
Column Temp. 35 °C (Not specified) 65 °C

| Detector Temp. | (Not specified) | (Not specified) | 40 °C |

Table 3: Example Retention Times for Disaccharide Separation using HPLC-RID Chromatographic Conditions: Waters High-Performance Carbohydrate Column (4.6 x 250 mm), Mobile Phase: 16:84 Water/Acetonitrile, Flow Rate: 1.4 mL/min, Column Temp: 35 °C.[6]

DisaccharideRetention Time (minutes)
Sucrose19.3
Maltose25.5
Lactose30.0
Trehalose 33.2

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for method selection.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_standards Prepare Calibration Standards inject Inject Standards & Samples prep_standards->inject prep_sample Prepare & Filter Sample prep_sample->inject prep_mobile Prepare & Degas Mobile Phase setup System Setup & Column Installation prep_mobile->setup equil System Equilibration (Stable Baseline) setup->equil equil->inject run Chromatographic Separation inject->run detect Signal Detection (RID, ELSD, MS) run->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate quantify Quantification via Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for the quantification of trehalose using HPLC.

Method_Selection start Start: Select Method for Trehalose Quantification q1 Required Sensitivity? start->q1 ans_high High (nM to low µM) q1->ans_high High ans_low Moderate to Low (µM to mM) q1->ans_low Low/Moderate q2 Sample Matrix? res_rid HPLC-RID (Robust, for higher concentrations) q2->res_rid Simple / Purified res_hilic HILIC with ELSD/RID (Good for isomer separation) q2->res_hilic Complex / Isomers Present res_ms LC-MS/MS (High Sensitivity & Specificity) ans_high->res_ms ans_low->q2

Caption: Decision tree for selecting an appropriate HPLC method for trehalose analysis.

References

Application Notes and Protocols for α,β-Trehalose Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-Trehalose, a non-reducing disaccharide composed of two α-glucose units linked by an α,α-1,1 glycosidic bond, is a vital molecule in a wide array of organisms, including bacteria, fungi, plants, and invertebrates. It serves as a crucial energy source and a potent protectant against various environmental stresses such as desiccation, heat, cold, and oxidative stress. In the pharmaceutical and biotechnology sectors, trehalose (B1683222) is increasingly utilized as a stabilizer for proteins, lipids, and other biomolecules in therapeutic formulations and during cryopreservation.

These application notes provide detailed protocols for the extraction of trehalose from diverse biological samples, including microbial, plant, and animal tissues. Furthermore, a comparative analysis of different extraction and quantification methodologies is presented to guide researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Trehalose Quantification Methods

The accurate quantification of extracted trehalose is paramount. Several methods are commonly employed, each with distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)AdvantagesDisadvantages
Enzymatic Assay Trehalase enzyme hydrolyzes trehalose to glucose, which is then quantified using a glucose oxidase/peroxidase or hexokinase/G6PDH coupled reaction.[1][2]~6.3 µM[3]~21 µM[3]High specificity, relatively simple and rapid, cost-effective.[1][3]Lower sensitivity compared to chromatographic methods, potential interference from endogenous glucose.
HPLC-RID High-Performance Liquid Chromatography with Refractive Index Detection separates trehalose from other sugars based on their interaction with the stationary phase. The RI detector measures the change in refractive index of the eluent.[1][3]~0.6 mM[3]~2.2 mM[3]Good for high concentration samples, can separate different disaccharides.Lower sensitivity, not suitable for trace amounts of trehalose.[3]
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry offers the highest sensitivity and specificity by separating trehalose chromatographically and then identifying and quantifying it based on its mass-to-charge ratio and fragmentation pattern.[1][3]~22 nM[3]~28 nM[3]Extremely high sensitivity and specificity, ideal for samples with low trehalose content.[1][3]Requires specialized and expensive instrumentation, more complex sample preparation.

Experimental Protocols for Trehalose Extraction

The choice of extraction protocol is critical and depends on the sample type and the intended downstream application. The following section details validated methods for microbial, plant, and animal samples.

I. Microbial Samples (e.g., Yeast - Saccharomyces cerevisiae)

Trehalose is a significant storage carbohydrate in yeast, and its extraction is a common procedure in metabolic studies.

A. Hot Water Extraction

This method is simple, rapid, and suitable for routine analysis.

  • Materials:

    • Yeast cell pellet

    • Nuclease-free water

    • Heating block or water bath at 95-100°C

    • Microcentrifuge

  • Protocol:

    • Harvest yeast cells by centrifugation (e.g., 5,000 x g for 5 minutes).

    • Wash the cell pellet with ice-cold distilled water to remove extracellular sugars.

    • Resuspend the cell pellet in a known volume of nuclease-free water (e.g., 1 mL for every 10-50 mg of wet cell weight).

    • Incubate the cell suspension at 95°C for 20 minutes to inactivate enzymes and facilitate trehalose release.

    • Centrifuge at 14,000 x g for 10 minutes to pellet cell debris.

    • Carefully collect the supernatant containing the extracted trehalose for quantification.

B. Ethanol (B145695) Extraction

This method can improve the precipitation of proteins and other macromolecules, yielding a cleaner extract. A high extraction ratio of trehalose can be obtained from thermally treated yeast.[4][5]

  • Materials:

    • Yeast cell pellet

    • 70-80% Ethanol

    • Heating block or water bath at 80°C

    • Vortex mixer

    • Microcentrifuge

  • Protocol:

    • Harvest and wash yeast cells as described in the hot water extraction protocol.

    • Resuspend the cell pellet in 70-80% ethanol.

    • Incubate at 80°C for 1.5 hours with intermittent vortexing.[5]

    • Centrifuge at 14,000 x g for 10 minutes.

    • Collect the supernatant containing the trehalose extract.

C. Microwave-Assisted Extraction

This method offers a rapid alternative with potentially higher yields.

  • Materials:

    • Active dry yeast

    • 0.7 mol/L Trichloroacetic acid (TCA)

    • Microwave oven

  • Protocol:

    • For 1.5 g of active dry yeast, add 40 mL of 0.7 mol/L TCA.

    • Expose the suspension to microwave irradiation (e.g., 231 W for 40 seconds).

    • Incubate at 55°C for 150 minutes.[6]

    • Centrifuge to pellet debris and collect the supernatant for analysis.

Trehalose_Extraction_from_Yeast cluster_HW Hot Water Extraction cluster_EtOH Ethanol Extraction cluster_MW Microwave-Assisted Extraction HW1 Yeast Pellet HW2 Resuspend in Water HW1->HW2 HW3 Incubate at 95°C for 20 min HW2->HW3 HW4 Centrifuge HW3->HW4 HW5 Collect Supernatant HW4->HW5 EtOH1 Yeast Pellet EtOH2 Resuspend in 70-80% Ethanol EtOH1->EtOH2 EtOH3 Incubate at 80°C for 1.5h EtOH2->EtOH3 EtOH4 Centrifuge EtOH3->EtOH4 EtOH5 Collect Supernatant EtOH4->EtOH5 MW1 Dry Yeast MW2 Add 0.7M TCA MW1->MW2 MW3 Microwave (231W, 40s) MW2->MW3 MW4 Incubate at 55°C for 150 min MW3->MW4 MW5 Centrifuge MW4->MW5 MW6 Collect Supernatant MW5->MW6

Caption: Workflows for trehalose extraction from yeast.

II. Plant Tissues

Trehalose is present in many plant species, often at low levels, but can accumulate under stress conditions.

Hot Ethanol Extraction

This is a widely used method for extracting soluble sugars from plant tissues.

  • Materials:

    • Fresh or frozen plant tissue

    • 80% Ethanol

    • Mortar and pestle or homogenizer

    • Heating block or water bath at 70-80°C

    • Microcentrifuge

  • Protocol:

    • Weigh a known amount of plant tissue (e.g., 100 mg).

    • Immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

    • Add 80% ethanol to the powdered tissue (e.g., 1 mL per 100 mg tissue).

    • Incubate at 70-80°C for 20-30 minutes with occasional vortexing.[7]

    • For exhaustive extraction, the pellet can be re-extracted twice with 80% ethanol.[7]

    • Centrifuge at 12,000 x g for 10 minutes.

    • Pool the supernatants. The extract can be concentrated by evaporation if necessary and then redissolved in water for analysis.[7]

Trehalose_Extraction_from_Plants P1 Plant Tissue P2 Freeze in Liquid Nitrogen P1->P2 P3 Grind to Fine Powder P2->P3 P4 Add 80% Ethanol P3->P4 P5 Incubate at 70-80°C P4->P5 P6 Centrifuge P5->P6 P7 Collect Supernatant P6->P7 P8 Optional: Re-extract Pellet P6->P8 P8->P4

Caption: Workflow for hot ethanol extraction of trehalose from plant tissues.

III. Animal Tissues

Trehalose is the primary blood sugar in many insects and is also found in other invertebrates like nematodes. Mammalian cells do not naturally synthesize trehalose, but it can be introduced for its protective effects.

A. Insect Hemolymph

  • Materials:

  • Protocol:

    • Collect hemolymph from insects on ice to prevent melanization.

    • To deproteinize the sample, add a 2:1 volume ratio of cold acetonitrile to hemolymph.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • The supernatant contains the soluble sugars, including trehalose, and can be used for analysis.

B. Mammalian Cells (with exogenous trehalose)

  • Materials:

    • Mammalian cell pellet

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Cell lysis buffer (e.g., RIPA buffer or freeze-thaw cycles)

    • Microcentrifuge

  • Protocol:

    • Harvest cells by centrifugation and wash twice with ice-cold PBS to remove extracellular trehalose.

    • Lyse the cells using a suitable method. For freeze-thaw lysis, resuspend the cell pellet in distilled water and subject it to two or more cycles of freezing in liquid nitrogen and thawing at room temperature.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • The resulting supernatant contains the intracellular trehalose.

C. Nematodes

  • Materials:

    • Nematode sample (from soil or culture)

    • Sieves of appropriate mesh sizes

    • Sucrose (B13894) solution for centrifugation

    • Centrifuge

  • Protocol:

    • Extract nematodes from soil or culture medium using a standard sieving technique.

    • Further purify the nematodes from debris using sucrose centrifugation.

    • Wash the collected nematodes thoroughly with distilled water to remove any external sugars.

    • Homogenize the nematode pellet in a known volume of water or buffer.

    • Proceed with a hot water or ethanol extraction as described for yeast to extract intracellular trehalose.

Trehalose_Extraction_from_Animals cluster_Insect Insect Hemolymph cluster_Mammalian Mammalian Cells cluster_Nematode Nematodes I1 Collect Hemolymph I2 Deproteinize (e.g., Acetonitrile) I1->I2 I3 Centrifuge I2->I3 I4 Collect Supernatant I3->I4 M1 Cell Pellet M2 Wash with PBS M1->M2 M3 Cell Lysis (e.g., Freeze-Thaw) M2->M3 M4 Centrifuge M3->M4 M5 Collect Supernatant M4->M5 N1 Isolate Nematodes (Sieving) N2 Homogenize N1->N2 N3 Hot Water/Ethanol Extraction N2->N3 N4 Centrifuge N3->N4 N5 Collect Supernatant N4->N5

Caption: Workflows for trehalose extraction from various animal samples.

Data Presentation: Comparative Extraction Efficiency

While direct comparative studies on extraction efficiency across different sample types are limited, the choice of method should be guided by the expected concentration of trehalose and the nature of the biological matrix. Hot water and ethanol extractions are generally effective for microbial and plant samples. For animal tissues, the primary challenge is often the removal of interfering substances like proteins.

Sample TypeExtraction MethodReported Yield/EfficiencyReference
Baker's YeastHot Ethanol (70-95%)Generally established method, though yield can be low due to solubility.[5]
Baker's YeastHot Ethanol (45 wt%) on thermally treated yeastHigh extraction ratio compared to untreated yeast.[4][5]
Baker's YeastMicrowave-assisted with 0.7M TCA280.15 mg/g (15.2% higher than before optimization)[6]
Plant (General)Hot Ethanol (80%)Standard and effective method for soluble sugars.[7]
Insect HemolymphProtein PrecipitationEffective for clarifying samples for analysis.[8][9]

Conclusion

The selection of an appropriate protocol for trehalose extraction is a critical first step for accurate quantification and subsequent research. For samples with expected high concentrations of trehalose, such as stressed yeast, simpler methods like hot water extraction followed by an enzymatic assay may be sufficient. For samples with trace amounts of trehalose or complex matrices, more rigorous extraction and highly sensitive quantification methods like LC-MS/MS are recommended. The protocols and comparative data presented here serve as a comprehensive guide for researchers to effectively extract and analyze trehalose from a variety of biological sources.

References

Application Notes and Protocols for α,β-Trehalose as a Stabilizer in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trehalose (B1683222), a naturally occurring disaccharide, is a highly effective excipient for stabilizing a wide range of biopharmaceutical products, including proteins, monoclonal antibodies (mAbs), vaccines, and cells.[1][2] It consists of two glucose molecules linked by a glycosidic bond. While there are three isomers of trehalose (α,α-trehalose, α,β-trehalose, and β,β-trehalose), the α,α-isomer is the most common and widely utilized in the pharmaceutical industry due to its superior stabilizing properties and commercial availability.[1][2] This document will focus on the applications and protocols of trehalose, primarily referring to the α,α-isomer, as a stabilizer in pharmaceutical formulations. α,β-Trehalose has been identified in nature, but its application as a pharmaceutical stabilizer is not well-documented in publicly available literature.[3]

The exceptional stabilizing capabilities of trehalose are attributed to several key mechanisms, including the "water replacement hypothesis," "vitrification theory," and "preferential exclusion."[4][5] These mechanisms collectively protect biomolecules from degradation during stressful processes like freeze-drying (lyophilization) and spray drying, as well as during long-term storage.[6][7][8]

Key Properties of Trehalose for Pharmaceutical Applications
PropertyValue/DescriptionSignificance in Formulation
Isomer α,α-trehaloseMost stable and commonly used isomer.[1][2]
Glass Transition Temperature (Tg) 110-120 °CThe highest among disaccharides, allowing for storage of lyophilized products at higher temperatures without loss of stability.[1][2]
Chemical Stability Highly stable, non-reducing sugarResistant to hydrolysis, preventing the generation of reactive reducing sugars that can degrade proteins.[1][9]
Hygroscopicity LowLess prone to moisture-induced degradation, although amorphous forms can be hygroscopic.[7][10]
Sweetness ~45% that of sucroseCan be used in formulations where low sweetness is desired.[11]

Application Notes

Stabilization of Protein and Monoclonal Antibody (mAb) Formulations

Trehalose is extensively used to prevent aggregation, denaturation, and loss of activity in protein and mAb formulations, both in liquid and solid states.

  • Mechanism of Stabilization:

    • Vitrification: During freeze-drying or spray drying, trehalose forms a rigid, amorphous glass matrix that entraps protein molecules, restricting their mobility and preventing unfolding and aggregation.[4]

    • Water Replacement: In the dehydrated state, trehalose molecules form hydrogen bonds with the protein surface, acting as a surrogate for water and helping to maintain the native protein conformation.[4][5]

    • Preferential Exclusion: In aqueous solutions, trehalose is preferentially excluded from the protein surface. This leads to an increase in the hydration of the protein, which in turn stabilizes its compact, native state.[12][13]

  • Observed Benefits:

    • Increased thermal stability, as evidenced by a higher melting temperature (Tm).[14]

    • Reduced aggregation during long-term storage and under stress conditions like agitation and elevated temperatures.[4]

    • Preservation of biological activity after lyophilization and reconstitution.

Vaccine Stabilization

Trehalose is a key component in the formulation of many vaccines, enhancing their stability and enabling distribution and storage without a strict cold chain.[8][15][16]

  • Applications:

    • Live Attenuated Vaccines (LAVs): Trehalose helps to preserve the viability of the attenuated virus during freeze-drying and storage.[16][17]

    • Subunit and Recombinant Vaccines: It stabilizes the protein antigens, preventing conformational changes that could lead to a loss of immunogenicity.[15]

    • mRNA Vaccines: Trehalose is used in the formulation of lipid nanoparticles for mRNA vaccines to protect the mRNA during freezing and thawing cycles.[9]

  • Advantages:

    • Allows for the development of thermostable vaccine formulations that can be stored at room temperature for extended periods.[8]

    • Reduces the reliance on cold-chain logistics, which is a significant advantage in resource-limited settings.[8]

Stabilization during Lyophilization (Freeze-Drying)

Trehalose is a superior lyoprotectant, protecting biomolecules from the stresses of freezing and drying.[6][18]

  • Role of Trehalose:

    • Cryoprotection (during freezing): It minimizes the damage caused by ice crystal formation.

    • Lyoprotection (during drying): It replaces water and forms a glassy matrix to maintain the structural integrity of the active pharmaceutical ingredient (API).[5]

  • Formulation Considerations:

    • The concentration of trehalose is critical. Typically, a weight ratio of trehalose to protein of at least 1:1 is used, with higher ratios often providing better stability.

    • It is important to control the freezing and drying process to ensure the formation of an amorphous trehalose matrix, as crystallization of trehalose can lead to a loss of its protective effects.[19]

Stabilization during Spray Drying

Spray drying is an alternative method to produce a stable, powdered formulation. Trehalose is an effective stabilizer in this process as well.[7][20]

  • Process: An aqueous solution of the API and trehalose is atomized into a hot gas stream, leading to rapid evaporation of water and formation of dry particles.

  • Benefits of Using Trehalose:

    • Protects the API from thermal stress during the drying process.

    • Results in a stable, amorphous powder with good flow properties.[7]

    • Can be used to produce particles with specific characteristics for various delivery routes, such as inhalation.

Experimental Protocols

Protocol 1: Preparation of a Lyophilized Protein Formulation

This protocol describes the general steps for preparing a lyophilized protein formulation using trehalose as a stabilizer.

Materials:

  • Purified protein (e.g., a monoclonal antibody)

  • Trehalose (pharmaceutical grade)

  • Buffering agent (e.g., histidine, phosphate)

  • Water for Injection (WFI)

  • Lyophilizer

Procedure:

  • Buffer Preparation: Prepare the desired buffer solution (e.g., 10 mM histidine, pH 6.0) using WFI.

  • Formulation Compounding:

    • Dissolve the desired amount of trehalose in the buffer. A common concentration range is 5-10% (w/v).

    • Add the protein to the trehalose-buffer solution to achieve the target protein concentration (e.g., 10 mg/mL).

    • Gently mix until the protein is completely dissolved. Avoid vigorous shaking to prevent protein denaturation.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into sterile vials.

  • Lyophilization Cycle:

    • Freezing: Cool the vials to a temperature below the glass transition temperature of the frozen solution (Tg'), typically around -40°C to -50°C.

    • Primary Drying (Sublimation): Under vacuum, raise the shelf temperature to a point still below Tg' (e.g., -20°C to -10°C) to allow for the sublimation of ice.

    • Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) to remove residual bound water.

  • Vial Stoppering: Backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum before removing them from the lyophilizer.

Lyophilization_Workflow cluster_prep Formulation Preparation cluster_lyo Lyophilization Cycle cluster_final Final Product A Prepare Buffer B Dissolve Trehalose A->B C Add Protein B->C D Sterile Filtration C->D E Freezing D->E F Primary Drying E->F G Secondary Drying F->G H Vial Stoppering G->H I Stable Lyophilized Cake H->I

Caption: Logical workflow for assessing the stability of a protein formulation.

Quantitative Data Summary

The following tables summarize representative quantitative data on the stabilizing effects of trehalose.

Table 1: Effect of Trehalose on the Thermal Stability of RNase A [14]

Trehalose Concentration (M) Transition Temperature (Tm) (°C) Change in Gibbs Free Energy (ΔG) (kcal mol⁻¹)
0 59.5 N/A
0.5 65.0 +1.2
1.0 70.5 +2.5
1.5 74.5 +3.7

| 2.0 | 77.5 | +4.8 |

Data adapted from a study on RNase A at pH 2.5.

Table 2: Stability of Lyophilized β-Galactosidase with Trehalose and Trehalose Glycopolymers [21]

Stabilizer Weight Equivalents to Protein Remaining Activity after Lyophilization (%)
None (Control) 0 ~20
Trehalose 10 ~60
Trehalose Glycopolymer (P1) 1 >80
Trehalose Glycopolymer (P1) 5 >90

| Trehalose Glycopolymer (P1) | 10 | >95 |

Data illustrates that while trehalose is a good stabilizer, polymeric forms can sometimes offer enhanced protection.

Table 3: Comparison of Physicochemical Properties of Trehalose and Sucrose [1][2][9]

Property Trehalose Sucrose
Glass Transition Temperature (Tg) 110-120 °C ~62 °C
Tg' (Frozen Solution) ~ -29 °C ~ -32 °C
Chemical Stability (pH 3.5, 1 hr) >99% remaining ~0% remaining

| Glycosidic Bond | α,α-1,1 | α,β-1,2 |

Mechanism of Stabilization: Signaling Pathway Analogy

While not a true signaling pathway, the mechanisms by which trehalose stabilizes proteins can be visualized as a series of protective interactions.

Trehalose_Stabilization_Mechanism cluster_stress Environmental Stressors cluster_protein Protein State cluster_trehalose Trehalose Protective Mechanisms stress Dehydration, Freezing, Thermal Stress native Native Protein unfolded Unfolded/Aggregated Protein stress->unfolded native->unfolded Denaturation vitrification Vitrification (Glassy Matrix Formation) vitrification->native Stabilization water_replacement Water Replacement (H-Bonding) water_replacement->native Stabilization exclusion Preferential Exclusion (Hydration Shell) exclusion->native Stabilization

Caption: Mechanisms of protein stabilization by trehalose against environmental stressors.

References

Application Note: Identification of Trehalose Isomers using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trehalose (B1683222), a naturally occurring non-reducing disaccharide, exists as three isomers: α,α-trehalose, α,β-trehalose (neotrehalose), and β,β-trehalose. These isomers are composed of two α-D-glucose units linked in different anomeric configurations. The distinct stereochemistry of these isomers leads to different physical, chemical, and biological properties, making their accurate identification crucial in various fields, including pharmaceuticals, food science, and biochemistry. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and differentiation of these isomers. This application note provides a detailed protocol for the identification of trehalose isomers, with a focus on α,β-trehalose, using ¹H NMR spectroscopy.

Principle

The identification of trehalose isomers by ¹H NMR is based on the unique chemical environment of each proton in the molecule, which results in a distinct set of chemical shifts (δ), coupling constants (J), and signal multiplicities. The anomeric protons (H-1 and H-1') are particularly diagnostic, as their chemical shifts and coupling constants are highly sensitive to the stereochemistry of the glycosidic bond.

In D₂O, the ¹H NMR spectrum of α,α-trehalose is simplified due to the molecule's C₂ symmetry, showing only one set of signals for the two identical glucose units. Conversely, α,β-trehalose and β,β-trehalose lack this symmetry and are expected to display two distinct sets of signals for each glucose moiety. The key to differentiating the isomers lies in the analysis of the anomeric proton signals:

  • α-anomeric protons typically resonate at a lower field (higher ppm) and exhibit a smaller J-coupling constant (³J(H₁,H₂) ≈ 3-4 Hz).

  • β-anomeric protons resonate at a higher field (lower ppm) and show a larger J-coupling constant (³J(H₁,H₂) ≈ 7-8 Hz).

By examining the chemical shifts and coupling constants of the anomeric protons, the configuration of the glycosidic linkage in each isomer can be determined.

Experimental Protocol

This protocol outlines the steps for sample preparation and ¹H NMR data acquisition for the analysis of trehalose isomers.

1. Sample Preparation

  • Materials:

    • Trehalose isomer sample (α,α-, α,β-, or β,β-trehalose)

    • Deuterium oxide (D₂O, 99.9 atom % D)

    • NMR tubes (5 mm)

    • Pipettes and vials

  • Procedure:

    • Weigh approximately 5-10 mg of the trehalose isomer sample directly into a clean, dry vial.

    • Add 0.6-0.7 mL of D₂O to the vial.

    • Vortex the mixture until the sample is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

2. ¹H NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment (e.g., zg30 or similar).

    • Solvent: D₂O

    • Temperature: 298 K (25 °C)

    • Number of Scans (NS): 16 or 32 (adjust as needed for desired signal-to-noise ratio)

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-3 seconds

    • Spectral Width (SW): 10-12 ppm, centered around 4-5 ppm.

    • Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the residual HOD signal to 4.79 ppm.

  • Integrate all signals.

  • Analyze the chemical shifts, coupling constants, and multiplicities of all proton signals, paying close attention to the anomeric region (typically 4.5 - 5.5 ppm).

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for the Anomeric Protons of Trehalose Isomers in D₂O.

IsomerAnomeric ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
α,α-Trehalose H-1, H-1'~5.20d~3.7
β,β-Trehalose H-1, H-1'~4.60d~7.9
α,β-Trehalose H-1 (α)~5.20 (expected)d~3-4 (expected)
H-1' (β)~4.60 (expected)d~7-8 (expected)

Table 2: ¹H NMR Data for α,α-Trehalose in D₂O.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.20d3.7
H-23.65dd10.0, 3.7
H-33.95t9.5
H-43.48t9.5
H-53.82ddd10.0, 5.0, 2.5
H-6a3.80dd12.0, 2.5
H-6b3.72dd12.0, 5.0

Note: The exact chemical shifts can vary slightly depending on the experimental conditions such as temperature, concentration, and pH.

Visualization

Experimental Workflow for ¹H NMR Analysis of Trehalose Isomers

experimental_workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6-0.7 mL D₂O) start->sample_prep nmr_acquisition ¹H NMR Data Acquisition (400 MHz, 298 K) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Calibration) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Multiplicities) data_processing->spectral_analysis isomer_id Isomer Identification spectral_analysis->isomer_id end End isomer_id->end

Caption: Workflow for trehalose isomer identification by ¹H NMR.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the unambiguous identification of trehalose isomers. The distinct chemical shifts and coupling constants of the anomeric protons provide a clear fingerprint for each isomer. While comprehensive experimental data for α,β-trehalose is not widely available, the principles outlined in this application note allow for its confident differentiation from the α,α- and β,β-isomers. The provided protocol offers a standardized method for researchers in drug development and other scientific fields to accurately characterize their trehalose-containing samples.

Application Notes and Protocols for α,β-Trehalose as a Food Additive and Sweetener

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The majority of commercially available and studied trehalose (B1683222) is the α,α-isomer. Information specifically on α,β-trehalose (neotrehalose) is scarce, as it is not typically isolated from living organisms.[1][2] The following application notes and protocols are based on the well-documented properties of trehalose (α,α-trehalose) and general methodologies for sweetener evaluation, which would be applicable to the study of α,β-trehalose.

Application Notes

Introduction

Trehalose is a naturally occurring disaccharide composed of two glucose units. It is found in various organisms, including bacteria, fungi, plants, and invertebrates.[2][3] Commercially, it is produced from starch.[4] While several isomers exist, α,α-trehalose is the most common. α,β-trehalose is another stereoisomer.[1] Trehalose is utilized in the food industry as a sweetener, stabilizer, and texturizer.[5][6] Its unique properties, such as high heat stability and a low glycemic index, make it a versatile food additive.[2][4]

Physicochemical Properties

Trehalose exhibits several properties that are advantageous in food and pharmaceutical applications:

  • Sweetness Profile: Trehalose has approximately 45-50% the sweetness of sucrose (B13894).[1][7] Its sweetness perception decreases more rapidly at lower concentrations compared to sucrose.[1]

  • Stability: It is highly resistant to acid hydrolysis and stable at high temperatures, making it suitable for baked goods and other processed foods.[1][4]

  • Non-reducing Sugar: As a non-reducing sugar, trehalose does not participate in Maillard browning reactions or glycation of proteins.[2]

  • Freezing Point Depression: It is effective in lowering the freezing point of foods, which is beneficial in frozen products like ice cream.[1]

  • Moisture Retention: Trehalose has excellent hydration capabilities, helping to maintain moisture and prevent damage from freezing or dehydration in food products.[6][8]

Applications in Food and Drug Development

The unique characteristics of trehalose lend it to a variety of applications:

  • Food Industry:

    • Bakery and Confectionery: Used as a texturizer and stabilizer.[5]

    • Beverages: Incorporated into fruit juices and other drinks.[4]

    • Frozen Foods: Helps maintain texture during freezing and thawing.[1]

    • Sweetener: Provides a mild sweetness without the intense sweetness of sucrose.[7]

  • Drug Development:

    • Stabilizer: Its cryoprotectant and vitrification properties make it useful for stabilizing proteins, and other biomolecules during freeze-drying and storage.[2]

    • Excipient: Can be used as a drug excipient due to its stabilizing properties.[2]

    • Neuroprotection: Research suggests trehalose may have neuroprotective effects by inducing autophagy.[1][9]

Metabolic and Signaling Pathways

In humans, trehalose is metabolized in the small intestine by the enzyme trehalase, which hydrolyzes it into two glucose molecules.[2][5] These glucose molecules are then absorbed into the bloodstream.[2] Trehalose is known to have a lower glycemic index compared to glucose, resulting in a slower and lower rise in blood sugar levels.[7][10]

Recent studies have indicated that trehalose can influence cellular signaling pathways. Notably, it has been shown to induce autophagy, a cellular process for clearing damaged components, independently of the mTOR pathway.[9] This is thought to occur through the activation of the transcription factor TFEB, a master regulator of lysosomal biogenesis and autophagy.[9][11]

Quantitative Data Summary

Table 1: Physicochemical Properties of Trehalose

PropertyValueReferences
Molar Mass342.30 g/mol [12]
Sweetness (relative to sucrose)~45-50%[1][7]
Glycemic Index (GI)38[7]
Caloric Content (dihydrate form)~90% of sucrose[1]
Melting Point (anhydrous)203 °C[1]

Table 2: Applications of Trehalose in Various Industries

IndustryApplicationBenefitReferences
FoodSweetener, Texturizer, StabilizerMild sweetness, improved texture and stability[5][6]
Frozen DessertsFreezing point depression, texture preservation[1]
Baked GoodsHeat stability, moisture retention[4][8]
PharmaceuticalBiologic StabilizerProtection of proteins and cells during cryopreservation[2]
ExcipientInert filler with stabilizing properties[2]
CosmeticsMoisturizerHydration and protection of skin cells[8]

Experimental Protocols

Protocol for Sensory Evaluation of Sweetness

This protocol is designed to determine the sweetness intensity of α,β-trehalose relative to sucrose.

Objective: To quantify the perceived sweetness of α,β-trehalose solutions at various concentrations.

Materials:

  • α,β-Trehalose

  • Sucrose (analytical grade)

  • Distilled water

  • 50 mL beakers

  • Graduated cylinders

  • Stirring rods

Procedure:

  • Panelist Selection and Training: Select and train a panel of 10-15 individuals in sensory evaluation techniques for sweeteners.[13]

  • Sample Preparation:

    • Prepare a series of sucrose solutions at 1%, 2%, 3.5%, 5%, and 7% (w/v) in distilled water to serve as references.[13]

    • Prepare α,β-trehalose solutions at concentrations expected to have similar sweetness levels to the sucrose references. Based on α,α-trehalose, initial concentrations could be approximately double those of the sucrose solutions.

    • Present samples (30 mL) in coded beakers at room temperature.[14]

  • Evaluation:

    • Panelists will taste each sample, swishing it in their mouth for 5-6 seconds before swallowing.[14]

    • Panelists will rate the sweetness intensity of each sample on an unstructured 100 mm graphical scale, anchored from "imperceptible" to "extremely strong".[14]

    • Panelists should rinse their mouths with distilled water between samples.[14]

  • Data Analysis:

    • Measure the ratings from the graphical scale.

    • Plot a concentration-response curve for both sucrose and α,β-trehalose.

    • From these curves, determine the concentration of α,β-trehalose that provides equivalent sweetness to each sucrose reference solution.[13]

Protocol for Determining Glycemic Index (GI)

This protocol outlines the in vivo method for determining the glycemic index of α,β-trehalose.

Objective: To measure the effect of α,β-trehalose ingestion on blood glucose levels compared to a reference carbohydrate.

Materials:

  • α,β-Trehalose

  • Glucose (reference food)

  • Blood glucose monitoring device (glucometer)

  • Lancets

  • Test strips

Procedure:

  • Subject Recruitment: Recruit at least 10 healthy human subjects.[15]

  • Protocol:

    • Subjects should fast for 10-12 hours overnight.

    • A fasting blood glucose level is measured.

    • Subjects consume a test portion of α,β-trehalose containing 50 grams of available carbohydrate, dissolved in water.

    • Blood glucose levels are measured at 15, 30, 45, 60, 90, and 120 minutes after consumption.[16]

    • On a separate day, the same procedure is repeated with 50 grams of glucose as the reference food.[15]

  • Data Analysis:

    • For each subject, calculate the incremental Area Under the Curve (iAUC) for the blood glucose response for both the test food and the reference food.

    • The GI of α,β-trehalose is calculated for each subject as: (iAUC of α,β-trehalose / iAUC of glucose) x 100.[15]

    • The final GI is the average of the GI values from all subjects.

Protocol for Stability Testing in a Beverage Matrix

This protocol is for assessing the stability of α,β-trehalose in a liquid food system under various storage conditions.

Objective: To evaluate the chemical stability of α,β-trehalose in a model beverage over time.

Materials:

  • α,β-Trehalose

  • Model beverage system (e.g., citrate (B86180) buffer at a specific pH)

  • High-Performance Liquid Chromatography (HPLC) system

  • Incubators/stability chambers set to different temperatures (e.g., 4°C, 25°C, 40°C).[17][18]

Procedure:

  • Sample Preparation:

    • Prepare a solution of α,β-trehalose in the model beverage at a known concentration.

    • Dispense the solution into sealed containers to prevent evaporation.

  • Storage:

    • Store the samples in stability chambers at the different temperature conditions.

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 6 months), remove samples from each storage condition.[19]

    • Quantify the concentration of α,β-trehalose using a validated HPLC method.[20][21]

  • Data Evaluation:

    • Plot the concentration of α,β-trehalose as a function of time for each storage condition.

    • Determine the degradation rate and estimate the shelf life under each condition.[19]

Visualizations

Trehalose_Metabolism Dietary Trehalose Dietary Trehalose Small Intestine Small Intestine Dietary Trehalose->Small Intestine Ingestion Trehalase Trehalase Small Intestine->Trehalase Enzymatic Hydrolysis Glucose Glucose Trehalase->Glucose Produces 2x Bloodstream Bloodstream Glucose->Bloodstream Absorption Cellular Uptake Cellular Uptake Bloodstream->Cellular Uptake Transport

Caption: Metabolic pathway of dietary trehalose in humans.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist Training Panelist Training Sample Preparation Sample Preparation Panelist Training->Sample Preparation Sensory Testing Sensory Testing Sample Preparation->Sensory Testing Data Collection Data Collection Sensory Testing->Data Collection Curve Plotting Curve Plotting Data Collection->Curve Plotting Sweetness Equivalence Sweetness Equivalence Curve Plotting->Sweetness Equivalence

Caption: Experimental workflow for sensory evaluation of sweeteners.

TFEB_Activation_Pathway Trehalose Trehalose mTOR_Pathway mTOR Pathway Trehalose->mTOR_Pathway Inhibits TFEB_Cytoplasm TFEB (Cytoplasm) mTOR_Pathway->TFEB_Cytoplasm Phosphorylates & Retains in Cytoplasm TFEB_Nucleus TFEB (Nucleus) TFEB_Cytoplasm->TFEB_Nucleus Translocation Autophagy_Genes Autophagy & Lysosomal Genes TFEB_Nucleus->Autophagy_Genes Activates Transcription Autophagy Autophagy Autophagy_Genes->Autophagy Promotes

Caption: Signaling pathway of trehalose-induced autophagy via TFEB activation.

References

Detecting Alpha,Beta-Trehalose in Honey: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the detection and quantification of alpha,beta-trehalose in honey, tailored for researchers, scientists, and professionals in drug development. The methods outlined below are based on established analytical techniques and provide robust frameworks for accurate and reproducible results.

Introduction

Trehalose (B1683222), a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond, is a sugar found in various organisms, including bacteria, fungi, plants, and invertebrates. In honey, the presence and concentration of trehalose can vary depending on the floral source and the bee species. Notably, stingless bee honey has been reported to contain significantly high levels of trehalulose (B37205) (an isomer of sucrose, sometimes analyzed alongside trehalose) and trehalose, contributing to its unique physicochemical properties and potential health benefits.[1][2][3][4] Accurate detection and quantification of this compound are crucial for quality control, authentication, and exploring the therapeutic potential of different honey varieties.

This guide details three primary methods for the analysis of this compound in honey: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Data Presentation: Quantitative Analysis of Trehalose in Honey

The following table summarizes the quantitative data for trehalose content in various types of honey as reported in the scientific literature. This allows for a clear comparison of typical concentrations across different honey varieties.

Honey TypeTrehalose Concentration ( g/100g )Reference
Stingless Bee Honey13 to 44[1][4]
Stingless Bee Honey7.0 to 30.8[5]
Acacia Honey2.83 (average)[6]
Acacia Honey0.28 ± 0.04[7]
Polyfloral Honey0.236 (average)[6]
Polyfloral Honey0.65 ± 0.19[7]
Sunflower Honey0.066[6]
Rape Honey0.007 (average)[6]

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a widely used method for the separation and quantification of sugars in honey due to its simplicity and robustness.

Principle: This technique separates different sugars based on their interaction with a stationary phase in a chromatography column. The refractive index detector measures the change in the refractive index of the eluent as the sugar passes through, allowing for quantification.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing HoneySample Honey Sample Dilution Dilute with Deionized Water HoneySample->Dilution Filtration Filter through 0.22 µm membrane Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Refractive Index Detection (RID) Separation->Detection Quantification Quantification (Peak Area) Detection->Quantification

Caption: Workflow for HPLC-RID analysis of trehalose in honey.

Protocol:

  • Sample Preparation:

    • Homogenize the honey sample to ensure uniformity.

    • Accurately weigh approximately 5 grams of the honey sample into a 50 mL volumetric flask.

    • Dissolve the honey in deionized water and make up to the mark.[5] Mix thoroughly.

    • Filter the diluted honey solution through a 0.22 µm nylon syringe filter into an HPLC vial.[5]

  • HPLC-RID Conditions:

    • Column: A carbohydrate analysis column, such as a Hi-Plex Pb column (300 mm × 7.7 mm, 8 μm), is recommended.[5]

    • Mobile Phase: Use ultrapure water as the mobile phase.[5][8]

    • Flow Rate: Set the flow rate to 0.6 mL/min.[8]

    • Column Temperature: Maintain the column temperature at 85°C.[8]

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: Inject 20 µL of the prepared sample.[8]

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) in deionized water.

    • Inject the standard solutions into the HPLC system under the same conditions as the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the trehalose standards.

    • Quantify the amount of trehalose in the honey samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For sugar analysis, a derivatization step is required to make the sugars volatile.

Principle: Sugars in the honey sample are first converted into volatile derivatives (e.g., trimethylsilyl (B98337) ethers). These derivatives are then separated by gas chromatography and detected by a mass spectrometer, which provides information on their molecular weight and fragmentation pattern, allowing for positive identification and quantification.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing HoneySample Honey Sample Extraction Sugar Extraction HoneySample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of trehalose in honey.

Protocol:

  • Sample Preparation and Derivatization:

    • Weigh approximately 100 mg of honey into a vial.

    • Add an internal standard (e.g., phenyl-β-D-glucoside) to the sample.[9]

    • Dry the sample under a stream of nitrogen.

    • To the dried sample, add 100 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes to complete the derivatization.

  • GC-MS Conditions:

    • Column: A capillary column such as a VARIAN FactorFour (30 m x 0.25 mm film thickness x 0.25 mm i.d.) is suitable.[7]

    • Carrier Gas: Use high purity helium at a constant flow rate of 1.0 mL/min.[7]

    • Injector Temperature: Set the injector temperature to 300°C.[9]

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 200°C at 3°C/min.

      • Ramp to 300°C at 15°C/min, hold for 10 minutes.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-650.

  • Identification and Quantification:

    • Identify the trehalose derivative peak based on its retention time and mass spectrum by comparing it to a pure standard.

    • Quantify the amount of trehalose using the internal standard method, comparing the peak area of the trehalose derivative to that of the internal standard.

Enzymatic Assay

Enzymatic assays offer a high degree of specificity for the quantification of trehalose. Commercial kits for this purpose are readily available.

Principle: The assay is based on a series of coupled enzymatic reactions. First, trehalase specifically hydrolyzes trehalose into two molecules of D-glucose.[10][11] The D-glucose is then phosphorylated by hexokinase (HK) and ATP to form glucose-6-phosphate (G-6-P).[10][11] Subsequently, glucose-6-phosphate dehydrogenase (G6P-DH) oxidizes G-6-P, and in the process, NADP+ is reduced to NADPH.[10][11] The amount of NADPH produced is directly proportional to the amount of trehalose in the sample and can be measured spectrophotometrically at 340 nm.[10][11]

Signaling Pathway:

Enzymatic_Assay Trehalose α,β-Trehalose Trehalase Trehalase Trehalose->Trehalase Glucose D-Glucose (x2) HK Hexokinase Glucose->HK G6P Glucose-6-Phosphate G6PDH G6P-Dehydrogenase G6P->G6PDH 6PG 6-Phosphogluconate Trehalase->Glucose HK->G6P ADP ADP HK->ADP G6PDH->6PG NADPH NADPH G6PDH->NADPH ATP ATP ATP->HK NADP NADP+ NADP->G6PDH

Caption: Enzymatic cascade for the detection of trehalose.

Protocol (based on a generic commercial kit):

  • Sample Preparation:

    • Dissolve a known amount of honey in distilled water to achieve a concentration within the assay's linear range. A 1:100 dilution is often a good starting point.

    • If the honey contains high levels of glucose, a pre-treatment step to remove glucose may be necessary to avoid interference.

  • Assay Procedure (Microplate Format):

    • To each well of a 96-well microplate, add:

      • 200 µL of distilled water

      • 20 µL of Assay Buffer

      • 10 µL of NADP+/ATP solution

      • 2 µL of Hexokinase/G6P-Dehydrogenase enzyme mix

    • Add 20 µL of the diluted honey sample or trehalose standard to the appropriate wells.

    • Mix and read the initial absorbance (A1) at 340 nm.

    • Add 2 µL of trehalase solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Read the final absorbance (A2) at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1) for each sample and standard.

    • Create a standard curve by plotting the ΔA of the standards against their known concentrations.

    • Determine the trehalose concentration in the samples from the standard curve, taking into account the initial dilution factor.

Conclusion

The choice of method for detecting this compound in honey will depend on the specific research question, available instrumentation, and the required sensitivity and specificity. HPLC-RID offers a straightforward and reliable method for routine quantification. GC-MS provides higher sensitivity and specificity, which is beneficial for identifying and quantifying trace amounts of trehalose and other sugars. Enzymatic assays are highly specific and can be a rapid and cost-effective option when a spectrophotometer is available. By following the detailed protocols provided in these application notes, researchers can confidently and accurately determine the this compound content in honey samples.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of α,β-Trehalose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222) (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is a non-reducing disaccharide with significant interest in various scientific fields. It functions as a crucial osmoprotectant and stress protectant in a wide range of organisms, enabling them to survive extreme environmental conditions such as desiccation, heat, and oxidative stress.[1][2][3] In the pharmaceutical and biotechnology sectors, trehalose is valued for its ability to stabilize proteins and other biomolecules, making it a key excipient in drug formulations and a potential therapeutic agent for neurodegenerative diseases.[4]

Accurate and sensitive quantification of trehalose in diverse biological matrices is paramount for elucidating its physiological roles and for the quality control of trehalose-containing products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), has emerged as the gold standard for trehalose analysis due to its high specificity, sensitivity, and quantitative accuracy.[2][5]

These application notes provide detailed protocols for the analysis of α,β-trehalose using state-of-the-art mass spectrometry techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Quantitative Data Summary

The following tables summarize the quantitative performance of various mass spectrometry-based methods for trehalose analysis, offering a comparative overview to aid in method selection.

Table 1: Comparison of Quantitative Methods for Trehalose Analysis

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Dynamic RangeKey AdvantagesKey Disadvantages
LC-MS/MS 22 nM[5]28 nM[5]0.03 - 100 µM[5]High sensitivity and specificity, no derivatization required.[5][6]Requires specialized instrumentation.
GC-MS High sensitivity[5][7]High sensitivity[5][7]-Allows for conclusive identification of trehalose.[5][7]Requires a time-consuming derivatization step.[2][5][7]
Enzymatic Assay 6.3 µM[5]21 µM[5]25 - 1000 µM[5]Rapid and does not require an LC-MS/MS system.[5]Indirect quantification, less sensitive.[5]
HPLC-RID 0.6 mM[5]2.2 mM[5]2.2 - 100 mM[5]Simple instrumentation.Low sensitivity.[5]

Table 2: Typical LC-MS/MS Parameters for Trehalose Quantification

ParameterValue
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)[6][8]
Column Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide)[4]
Mobile Phase A 2-25 mM Ammonium (B1175870) Acetate (B1210297) or Formate in Water[5][6]
Mobile Phase B Acetonitrile[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Precursor Ion ([M+NH4]+) m/z 360[5]
Product Ions m/z 163 (oxocarbenium ion), m/z 85[5]
Internal Standard ¹³C₁₂-trehalose or Maltose[1][5][7]

II. Experimental Protocols

Protocol 1: Quantitative Analysis of Trehalose by LC-MS/MS

This protocol details a highly sensitive and specific method for trehalose quantification in biological samples without the need for derivatization.

1. Materials and Reagents:

  • α,β-Trehalose standard

  • ¹³C₁₂-Trehalose (or Maltose) as internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate or ammonium formate

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

2. Sample Preparation (from Mammalian Cells):

  • Culture cells to the desired confluence.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 v/v methanol:water or 50:30:20 v/v/v methanol:acetonitrile:water) to the cells.[4]

  • Spike the sample with a known concentration of the internal standard (e.g., ¹³C₁₂-trehalose).

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex vigorously and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[4]

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[4]

3. LC-MS/MS Analysis:

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.[4]

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 2 mM ammonium acetate in water) and mobile phase B (e.g., 2 mM ammonium acetate in acetonitrile).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[5][9]

    • Monitored Transitions:

      • Trehalose: precursor m/z 360 → product m/z 163 and/or m/z 85.[5]

      • ¹³C₁₂-Trehalose (Internal Standard): precursor m/z 377 → product m/z 209.[5]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the trehalose standards.

  • Quantify trehalose in the biological samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantitative Analysis of Trehalose by GC-MS

This protocol is for the sensitive detection of trehalose but requires a chemical derivatization step to increase its volatility.[2][5]

1. Materials and Reagents:

  • All materials from Protocol 1.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • Pyridine (B92270).[4]

2. Sample Preparation:

  • Follow steps 2.1 to 2.8 from Protocol 1.

  • Ensure the dried sample extract is completely free of water.

3. Derivatization (Silylation):

  • Add 50 µL of pyridine to the dried extract to dissolve it.[4]

  • Add 50 µL of BSTFA with 1% TMCS.[4]

  • Cap the vial tightly and heat at 70°C for 1 hour.[4]

  • Cool to room temperature before injection.

4. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[4]

    • Inlet Temperature: 250°C.[4]

    • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.[4]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Mode: Selected Ion Monitoring (SIM).[4]

    • Ions to Monitor:

      • Trehalose derivative: m/z 361 (and other characteristic fragments).[4]

      • Internal standard derivative: determine the characteristic m/z empirically.

5. Data Analysis:

  • Perform data analysis as described in step 4 of Protocol 1.

III. Visualizations

Experimental Workflow for Trehalose Quantification

G cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Processing SampleCollection Sample Collection (e.g., Cells, Tissues) Lysis Homogenization/Lysis SampleCollection->Lysis Spiking Spiking with Internal Standard Lysis->Spiking Extraction Metabolite Extraction Spiking->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Derivatization Derivatization (for GC-MS) Drying->Derivatization LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: A generalized workflow for the quantitative analysis of trehalose using mass spectrometry.

Trehalose Metabolism and Signaling Pathway

G cluster_stress Cellular Stress Response UDP_Glucose UDP-Glucose TPS Trehalose-6-Phosphate (B3052756) Synthase (TPS) UDP_Glucose->TPS G6P Glucose-6-Phosphate G6P->TPS T6P Trehalose-6-Phosphate TPP Trehalose-6-Phosphate Phosphatase (TPP) T6P->TPP Trehalose Trehalose Trehalase Trehalase Trehalose->Trehalase Protein_Stabilization Protein & Membrane Stabilization Trehalose->Protein_Stabilization Promotes Glucose Glucose TPS->T6P TPP->Trehalose Trehalase->Glucose Stress Stress Conditions (Heat, Desiccation, etc.) Stress->Trehalose Upregulation

Caption: The metabolic pathway of trehalose synthesis and its role in cellular stress response.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of α,β-Trehalose (Neotrehalose)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of α,β-trehalose, also known as neotrehalose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the enzymatic synthesis of α,β-trehalose.

Problem IDQuestionPossible CausesSuggested Solutions
NT-001 Low or no yield of α,β-trehalose. 1. Inactive or inhibited β-galactosidase. 2. Sub-optimal reaction conditions (pH, temperature). 3. Incorrect substrate (lactoneotrehalose) concentration. 4. Presence of inhibitors in the reaction mixture.1. Verify enzyme activity with a standard assay (e.g., using o-nitrophenyl-β-D-galactopyranoside, ONPG). 2. Optimize pH and temperature for the specific β-galactosidase used. A common starting point is pH 4.5 and 40°C.[1] 3. Ensure the correct concentration of lactoneotrehalose is used. 4. Purify the substrate and ensure all reagents are free of potential inhibitors.
NT-002 Presence of significant amounts of byproducts (e.g., galactose). 1. Inherent hydrolytic activity of β-galactosidase on the product. 2. Reaction time is too long, leading to product degradation.1. This is an expected byproduct of the reaction.[1] Focus on optimizing the reaction to favor synthesis. 2. Perform a time-course experiment to determine the optimal reaction time for maximum α,β-trehalose yield before significant degradation occurs.
NT-003 Difficulty in purifying α,β-trehalose from the reaction mixture. 1. Similar physicochemical properties of α,β-trehalose, galactose, and unreacted lactoneotrehalose.1. Utilize column chromatography with a strongly acidic cation exchange resin for separation.[1] 2. Employ fractional crystallization to selectively crystallize α,β-trehalose.[1] 3. Consider using activated charcoal to remove monosaccharides.[2]
NT-004 Inconsistent yields between batches. 1. Variation in enzyme activity. 2. Inconsistent reaction conditions. 3. Degradation of substrate or enzyme during storage.1. Standardize the amount of active enzyme used in each reaction. 2. Precisely control pH, temperature, and reaction time. 3. Store enzymes and substrates at their recommended temperatures and check for degradation before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic method for synthesizing α,β-trehalose (neotrehalose)?

The primary method involves the use of the enzyme β-galactosidase, which acts on a solution containing lactoneotrehalose to form α,β-trehalose and galactose.[1]

Q2: What are the optimal reaction conditions for the enzymatic synthesis of α,β-trehalose using β-galactosidase?

While optimal conditions can vary depending on the source of the β-galactosidase, a common starting point is a pH of 4.5 and a temperature of 40°C.[1] It is recommended to perform optimization experiments for your specific enzyme and setup.

Q3: What kind of yields can I expect from the enzymatic synthesis of α,β-trehalose?

Yields can vary, but reports indicate that a solution containing about 66% neotrehalose (dry solid basis) can be obtained from the enzymatic reaction.[1] Further purification steps are necessary to isolate the final product.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by taking aliquots at different time points and analyzing the composition of the mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Q5: Are there alternative enzymatic routes for synthesizing α,β-trehalose or its analogs?

Yes, other enzymes like trehalose (B1683222) synthase (TreT) from thermophilic organisms can be used to synthesize trehalose analogs from glucose analogs and UDP-glucose.[3][4][5] While not directly producing α,β-trehalose, this method offers a versatile platform for creating a variety of trehalose derivatives.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of α,β-Trehalose using β-Galactosidase

This protocol is based on the method described in the patent for preparing neotrehalose.[1]

Materials:

  • Crystalline lactoneotrehalose

  • β-galactosidase (e.g., "LACTASE-LP" or equivalent)

  • Water (deionized or distilled)

  • Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 4.5)

  • Heating and stirring equipment

  • Reaction vessel

Procedure:

  • Substrate Preparation: Dissolve one part by weight of crystalline lactoneotrehalose in 30 parts by weight of water with heating to ensure complete dissolution.

  • Reaction Setup: Adjust the temperature of the lactoneotrehalose solution to 40°C and the pH to 4.5 using an appropriate buffer.

  • Enzyme Addition: Add β-galactosidase to the reaction mixture. A suggested starting amount is 10 units per gram of lactoneotrehalose.

  • Incubation: Allow the reaction to proceed for approximately 20 hours with gentle stirring.

  • Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the β-galactosidase.

  • Analysis: Analyze the resulting solution, which will contain α,β-trehalose, galactose, and any unreacted lactoneotrehalose.

Protocol 2: Purification of α,β-Trehalose

Materials:

  • Reaction mixture from Protocol 1

  • Activated charcoal (optional)

  • Strongly acidic cation exchange resin

  • Chromatography column and system

  • Evaporator

  • Crystallization vessel

Procedure:

  • Decolorization and Deionization (Optional): The reaction mixture can be decolored with activated charcoal and deionized using appropriate ion-exchange resins.

  • Column Chromatography: Concentrate the solution and apply it to a column packed with a strongly acidic cation exchange resin.

  • Fraction Collection: Elute the column and collect the fractions rich in α,β-trehalose.

  • Concentration: Concentrate the pooled α,β-trehalose-rich fractions.

  • Crystallization: Transfer the concentrated solution to a crystallizer. Seeding with a small amount of crystalline α,β-trehalose may be necessary to induce crystallization.

  • Isolation: Separate the crystals from the mother liquor, for instance, by centrifugation. The resulting crystals can be washed with a small amount of cold water to improve purity.

Visualizations

Enzymatic_Synthesis_of_alpha_beta_Trehalose Lactoneotrehalose Lactoneotrehalose beta_Galactosidase β-Galactosidase Lactoneotrehalose->beta_Galactosidase alpha_beta_Trehalose α,β-Trehalose (Neotrehalose) beta_Galactosidase->alpha_beta_Trehalose Galactose Galactose beta_Galactosidase->Galactose Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification A Dissolve Lactoneotrehalose B Adjust pH and Temperature A->B C Add β-Galactosidase B->C D Incubate C->D E Inactivate Enzyme D->E F Column Chromatography E->F G Collect Fractions F->G H Concentrate G->H I Crystallize H->I J Isolate Crystals I->J

References

challenges in separating alpha,beta-trehalose from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the separation of trehalose (B1683222) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of α,β-trehalose from its α,α- and β,β- isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating α,β-trehalose from its isomers?

A1: The primary challenges stem from the high structural similarity of the three trehalose isomers (α,α-trehalose, α,β-trehalose, and β,β-trehalose). All are non-reducing disaccharides with the same molecular weight and chemical formula (C12H22O11)[1]. This results in very similar physicochemical properties, such as polarity and hydrophilicity, making them difficult to resolve using standard chromatographic techniques. The key difference lies in the stereochemistry of the glycosidic bond linking the two glucose units.

Q2: Why is the purification of α,β-trehalose (neotrehalose) particularly important?

A2: While α,α-trehalose is the most common natural isomer and is widely used for its bioprotective properties, the α,β- and β,β- isomers are of increasing interest for research and development.[1] Specifically, α,β-trehalose may exhibit unique biological activities or have different properties as an excipient in pharmaceutical formulations. Therefore, obtaining the pure α,β-isomer is crucial for accurate biological and chemical characterization.

Q3: What are the most promising analytical techniques for separating trehalose isomers?

A3: High-Performance Liquid Chromatography (HPLC), particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), is a promising technique for separating polar compounds like sugar isomers.[2] HILIC can provide the necessary selectivity to resolve compounds with minor structural differences. Coupling HPLC with advanced detectors like Mass Spectrometry (MS) or a Refractive Index (RI) detector is essential for identification and quantification.[2][3]

Q4: Can crystallization be used to separate α,β-trehalose from its isomers?

A4: While crystallization is a common method for purifying α,α-trehalose dihydrate, its effectiveness for separating the three isomers from a mixture is not well-documented in publicly available literature. The similar crystal packing properties of the isomers could make fractional crystallization challenging. However, exploring different solvent systems and seeding strategies might offer a potential, though likely complex, purification pathway.

Q5: Are there enzymatic methods that can aid in the separation?

A5: Enzymatic methods can be highly specific. While enzymes that selectively synthesize or degrade α,β-trehalose are not commonly available, enzymatic conversion of unwanted isomers could be a potential strategy. For instance, if an enzyme specifically hydrolyzes α,α-trehalose and β,β-trehalose, it could be used to enrich a sample with α,β-trehalose prior to a final chromatographic polishing step.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of trehalose isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor or no separation of isomers Inadequate column chemistry for resolving stereoisomers.Switch to a column specifically designed for carbohydrate or isomer separations. HILIC columns with amide or cyano phases can offer different selectivities.
Mobile phase composition lacks sufficient resolving power.Optimize the mobile phase. In HILIC, systematically vary the acetonitrile/water ratio. The addition of a small amount of a different organic modifier (e.g., methanol) or adjusting the buffer concentration and pH can also impact selectivity.[2]
Peak tailing Secondary interactions between the isomers and the stationary phase.Adjust the mobile phase pH or ionic strength to minimize secondary interactions. Consider using a column with a different stationary phase chemistry.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Peak fronting Sample overload.Reduce the sample concentration or injection volume.
Irreproducible retention times Inadequate column equilibration between runs.Ensure the column is fully equilibrated with the mobile phase before each injection. HILIC columns often require longer equilibration times.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed.
Broad peaks High dead volume in the HPLC system.Check and minimize the length and diameter of all tubing. Ensure all fittings are properly connected.
Column deterioration.Replace the column with a new one of the same type.
Ghost peaks Contamination in the sample, mobile phase, or HPLC system.Run a blank gradient to identify the source of contamination. Clean the injector and replace the mobile phase and any contaminated components.

Experimental Protocols

Protocol 1: HILIC-HPLC-RI Method for Trehalose Isomer Separation

This protocol provides a starting point for developing a separation method for trehalose isomers based on general principles for carbohydrate analysis. Optimization will be required for baseline separation of all three isomers.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a refractive index (RI) detector.

  • HILIC column (e.g., a polymer-based amino column like the Shodex Asahipak NH2P-50 4E, or a silica-based amide column).

2. Reagents:

3. Mobile Phase Preparation:

  • Prepare a stock solution of 100 mM ammonium formate in water.

  • Mobile Phase A: 90:10 (v/v) Acetonitrile/10 mM Ammonium Formate in water.

  • Mobile Phase B: 50:50 (v/v) Acetonitrile/10 mM Ammonium Formate in water.

4. Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • RI Detector Temperature: 35 °C

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30.1-40 min: Return to 100% A and equilibrate

5. Sample Preparation:

  • Dissolve trehalose isomer mixture in the initial mobile phase (90% ACN) to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical performance characteristics for different methods used in the analysis of trehalose, which can be adapted for isomer analysis.

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Dynamic Range Notes
HPLC-RI ~0.6 mM[3]~2.2 mM[3]2.2 - 100 mM[3]Suitable for higher concentrations, less sensitive.
LC-MS/MS ~22 nM[3]~28 nM[3]0.1 - 100 µM[3]Highly sensitive and specific, ideal for trace analysis.
Enzymatic Assay ~6.3 µM[3]~21 µM[3]21 µM - 4 mM[3]Specific for α,α-trehalose, not suitable for isomer separation.

Visualizations

Logical Workflow for Trehalose Isomer Separation

separation_workflow cluster_synthesis Isomer Mixture Source cluster_purification Purification Strategy cluster_analysis Analysis and Characterization enzymatic_synthesis Enzymatic Synthesis of α,β-Trehalose hilic_hplc HILIC-HPLC Separation enzymatic_synthesis->hilic_hplc commercial_mixture Commercial Isomer Mixture commercial_mixture->hilic_hplc fraction_collection Fraction Collection hilic_hplc->fraction_collection purity_check Purity Assessment (Analytical HPLC) fraction_collection->purity_check structure_verification Structural Verification (NMR, MS) purity_check->structure_verification isolated_isomer Isolated α,β-Trehalose Isomer structure_verification->isolated_isomer

Caption: Workflow for the separation and purification of α,β-trehalose from an isomer mixture.

Troubleshooting Logic for Poor Peak Resolution

troubleshooting_resolution start Poor Peak Resolution check_column Is the column appropriate for isomer separation? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution_column Select a dedicated carbohydrate/isomer column (e.g., HILIC). check_column->solution_column No check_temp Is the column temperature stable and optimized? check_mobile_phase->check_temp Yes solution_mobile_phase Adjust ACN/water ratio, buffer concentration, or pH. check_mobile_phase->solution_mobile_phase No check_flow_rate Is the flow rate optimized? check_temp->check_flow_rate Yes solution_temp Use a column oven and test different temperatures. check_temp->solution_temp No solution_flow_rate Test lower flow rates for better resolution. check_flow_rate->solution_flow_rate No

References

preventing degradation of alpha,beta-trehalose during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of alpha,beta-trehalose. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during analysis?

A1: The primary cause of this compound degradation in biological samples is enzymatic hydrolysis by trehalase, which breaks down trehalose (B1683222) into two glucose molecules.[1] Non-enzymatic degradation through acid hydrolysis can occur at low pH, though trehalose is notably resistant to this compared to other disaccharides like sucrose.[2] Under neutral to alkaline conditions (pH 7-12), trehalose is exceptionally stable.[1][3]

Q2: How can I prevent enzymatic degradation of trehalose in my samples?

A2: To prevent enzymatic degradation by trehalase, it is crucial to inactivate enzymes immediately after sample collection. Common methods include:

  • Heat Inactivation: Boiling the sample (e.g., at 95°C for 20 minutes) is an effective method to denature trehalase.[4]

  • Solvent Precipitation: Using organic solvents like acetonitrile (B52724) or methanol (B129727) can precipitate proteins, including trehalase, thereby halting enzymatic activity. A common ratio is 3 parts acetonitrile to 1 part sample.

  • pH Adjustment: While less common as a primary method, adjusting the pH away from the optimal range for trehalase activity (typically acidic to neutral) can help reduce degradation.

Q3: What is the optimal storage condition for samples intended for trehalose analysis?

A3: For short-term storage, keep samples at 4°C after enzyme inactivation. For long-term storage, freezing at -20°C or -80°C is recommended to maintain the integrity of the trehalose.

Q4: Which analytical method is most suitable for my research?

A4: The choice of analytical method depends on the required sensitivity, specificity, and available instrumentation.

  • Enzymatic Assays: These are suitable for rapid quantification of higher concentrations of trehalose and are useful when LC-MS/MS is not available.[5]

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method is robust for quantifying trehalose, especially in samples with fewer interfering sugars. It is well-suited for samples containing millimolar concentrations of trehalose.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for detecting and quantifying low concentrations of trehalose, particularly in complex biological matrices.[5][6]

Troubleshooting Guides

HPLC-RID Analysis
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation, inappropriate mobile phase, sample solvent incompatibility.Ensure the mobile phase is properly prepared and degassed. Use a guard column to protect the analytical column. Dissolve samples in the mobile phase whenever possible.
Inconsistent Retention Times Fluctuations in temperature, mobile phase composition, or flow rate. Air bubbles in the system.Use a column oven for stable temperature control. Ensure the mobile phase is well-mixed and degassed. Purge the pump to remove any air bubbles.
No Peaks or Very Small Peaks Detector lamp is off, incorrect detector settings, sample concentration is too low.Check that the detector lamp is on and has sufficient energy. Verify detector settings. Concentrate the sample or inject a larger volume if within the linear range of the assay.
Interference from Other Sugars Co-elution of other disaccharides like maltose (B56501) or sucrose.Optimize the mobile phase composition and gradient to improve separation. A Waters high-performance carbohydrate column (4.6 × 250 mm², 4 µm) with a mobile phase of 16:84 water/acetonitrile has been shown to separate trehalose from sucrose, maltose, and lactose.[5]
Sample Preparation
Issue Potential Cause Recommended Solution
Low Recovery of Trehalose Incomplete extraction, degradation during preparation.Ensure thorough homogenization of the tissue. For plant samples, extraction with hot water or ethanol (B145695) is common.[5] Immediately inactivate enzymes to prevent degradation.
High Background in Enzymatic Assays Presence of endogenous glucose in the sample.Wash cells with ice-cold water to remove external glucose before extraction.[4] Incorporate a blank that measures glucose before the addition of trehalase to subtract the background.
Matrix Effects in LC-MS/MS Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of trehalose.Use a stable isotope-labeled internal standard, such as ¹³C₁₂-trehalose, to compensate for matrix effects. Optimize sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances.

Quantitative Data Summary

The non-enzymatic degradation of this compound via hydrolysis is extremely slow under typical analytical conditions. Its α-1,1 glycosidic bond is highly resistant to hydrolysis.[2]

Condition Stability of this compound Reference
Neutral pH (7.0) at 25°C Exceptionally stable, with a half-life of approximately 6.6 million years.[1][3]
Alkaline pH (8.0 - 12.0) Highly stable; rates of hydrolysis do not vary significantly from neutral pH.[1][3]
Acidic pH More susceptible to hydrolysis, but still significantly more stable than sucrose.[1][2][3]
High Temperature Stable in solution at high temperatures, even under acidic conditions.[2]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues
  • Homogenization: Weigh the frozen tissue sample and homogenize in a suitable buffer on ice.

  • Enzyme Inactivation: Immediately after homogenization, inactivate endogenous enzymes by either:

    • Heating the homogenate at 95°C for 20 minutes.[4]

    • Adding 3 volumes of ice-cold acetonitrile, vortexing, and incubating on ice.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the trehalose.

  • Drying and Reconstitution (for LC-MS/MS): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for analysis.

Protocol 2: HPLC-RID Analysis of Trehalose
  • Column: Waters High-Performance Carbohydrate Column (4.6 x 250 mm, 4 µm)

  • Mobile Phase: 16:84 water/acetonitrile

  • Flow Rate: 1.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 50 µL

  • Detector: Refractive Index (RI) Detector

  • Run Time: 40 minutes for separation of trehalose from sucrose, maltose, and lactose.[5]

Protocol 3: Enzymatic Assay for Trehalose

This protocol is based on the conversion of trehalose to glucose, which is then quantified.

  • Sample and Standard Preparation: Prepare trehalose standards and samples in a 96-well plate.

  • Blank Preparation: For each sample, prepare a corresponding blank without the trehalase enzyme to measure endogenous glucose.

  • Reaction Mixture: Add a reaction buffer containing trehalase to the sample and standard wells.

  • Incubation: Incubate the plate to allow for the complete hydrolysis of trehalose to glucose.

  • Glucose Quantification: Add a glucose oxidase/peroxidase reagent system to all wells.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 505 nm) after color development.

  • Calculation: Subtract the absorbance of the blank from the sample absorbance to determine the amount of glucose derived from trehalose.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample homogenize Homogenization sample->homogenize inactivate Enzyme Inactivation (Heat or Solvent) homogenize->inactivate centrifuge Centrifugation inactivate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-RID supernatant->hplc Direct Injection or Dilution lcms LC-MS/MS supernatant->lcms Drying & Reconstitution enzymatic Enzymatic Assay supernatant->enzymatic Direct Use data Data Analysis & Quantification hplc->data lcms->data enzymatic->data

Caption: Experimental workflow for trehalose analysis.

troubleshooting_workflow cluster_no_signal cluster_peak_shape cluster_rt_shift cluster_background start Problem with Trehalose Analysis issue_type Low/No Signal Poor Peak Shape Retention Time Shift High Background start->issue_type no_signal Check Instrument: - Detector On? - Flow Rate Correct? - Sample Concentration? issue_type:f0->no_signal peak_shape Optimize Chromatography: - Check Column Health - Adjust Mobile Phase - Sample Solvent Match? issue_type:f1->peak_shape rt_shift Stabilize System: - Check for Leaks - Ensure Temperature Control - Degas Mobile Phase issue_type:f2->rt_shift background Improve Sample Prep: - Inactivate Enzymes - Remove Endogenous Glucose - Use Internal Standard (MS) issue_type:f3->background

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Optimizing HPLC Parameters for Alpha, Beta-Trehalose Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the chromatographic analysis of trehalose (B1683222) diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation and quantification of alpha,beta-trehalose (α,β-trehalose), also known as neotrehalose, from its isomers, alpha,alpha-trehalose (α,α-trehalose) and beta,beta-trehalose (B1353452) (β,β-trehalose).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate α,β-trehalose from its isomers?

The separation of trehalose diastereomers is challenging due to their identical chemical formulas and molecular weights. The only difference lies in the stereochemistry of the glycosidic bond connecting the two glucose units. This subtle structural difference requires highly selective chromatographic techniques, such as chiral chromatography, to achieve baseline resolution.

Q2: What type of HPLC column is most suitable for separating trehalose isomers?

For the separation of diastereomers like the trehalose isomers, chiral stationary phases (CSPs) are generally required. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often a good starting point. Additionally, hydrophilic interaction liquid chromatography (HILIC) columns, particularly those with amide or amino functionalities, can be effective in separating these highly polar sugar isomers.[1]

Q3: Which detectors are appropriate for trehalose analysis?

Since trehalose lacks a significant UV chromophore, standard UV-Vis detectors are not suitable. The most commonly used detectors for trehalose analysis are:

  • Refractive Index (RI) Detectors: RI detectors are universal for non-UV absorbing compounds and respond to changes in the refractive index of the mobile phase as the analyte elutes.[2] They are, however, sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.

  • Evaporative Light Scattering Detectors (ELSD): ELSDs are also universal detectors that are more sensitive than RI detectors and are compatible with gradient elution. They work by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.

  • Mass Spectrometry (MS): For the highest sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.[2]

Q4: How does temperature affect the separation of trehalose isomers?

Temperature is a critical parameter in chiral separations and can have a significant, and sometimes unpredictable, impact on the resolution of trehalose isomers.[3]

  • Lower Temperatures: Often, decreasing the column temperature enhances the stereoselectivity of the chiral stationary phase, leading to improved resolution between the isomers.

  • Higher Temperatures: In some cases, particularly with anomers, elevated temperatures can accelerate the interconversion between forms, resulting in sharper, coalesced peaks which might be desirable for quantification of the total amount of an isomer.[3] For separating stable diastereomers, this is less of a concern.

It is crucial to maintain a stable and controlled column temperature to ensure reproducible retention times and resolution.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Trehalose Isomers

If you are observing co-elution or poor separation of the α,β-trehalose peak from the other isomers, consider the following troubleshooting steps.

Poor_Resolution Start Poor or No Resolution Check_Column Is the column appropriate for chiral separation? Start->Check_Column Select_Chiral_Column Switch to a polysaccharide-based or other suitable chiral column. Check_Column->Select_Chiral_Column No Optimize_MP Optimize Mobile Phase Check_Column->Optimize_MP Yes Select_Chiral_Column->Optimize_MP Adjust_Modifier Vary organic modifier (Acetonitrile/Methanol) percentage. Optimize_MP->Adjust_Modifier Additives Introduce or adjust concentration of additives (e.g., ammonium (B1175870) formate). Adjust_Modifier->Additives Check_Temp Optimize Column Temperature Additives->Check_Temp Lower_Temp Decrease temperature in 5°C increments. Check_Temp->Lower_Temp Check_Flow_Rate Optimize Flow Rate Lower_Temp->Check_Flow_Rate Lower_Flow Reduce flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Check_Flow_Rate->Lower_Flow Success Resolution Improved Lower_Flow->Success

Figure 1. Troubleshooting workflow for poor resolution.
Issue 2: Peak Tailing or Broadening

Peak tailing or broadening can compromise resolution and the accuracy of quantification. This is a common issue when analyzing polar compounds like sugars.

Peak_Tailing Start Peak Tailing or Broadening Check_pH Is the mobile phase pH appropriate? Start->Check_pH Adjust_pH Adjust pH with volatile additives (e.g., formic acid, ammonium hydroxide). Check_pH->Adjust_pH No Check_Contamination Is the column or guard column contaminated? Check_pH->Check_Contamination Yes Adjust_pH->Check_Contamination Flush_Column Flush column with a strong solvent or replace guard column. Check_Contamination->Flush_Column Yes Sample_Overload Is sample concentration too high? Check_Contamination->Sample_Overload No Flush_Column->Sample_Overload Dilute_Sample Dilute sample and reinject. Sample_Overload->Dilute_Sample Yes Extra_Column_Volume Is there excessive extra-column volume? Sample_Overload->Extra_Column_Volume No Dilute_Sample->Extra_Column_Volume Optimize_Tubing Use shorter, narrower ID tubing. Extra_Column_Volume->Optimize_Tubing Yes Success Peak Shape Improved Extra_Column_Volume->Success No Optimize_Tubing->Success

Figure 2. Troubleshooting workflow for peak tailing.

Data Presentation

The following tables summarize typical starting parameters for the HPLC analysis of trehalose and provide an example of expected results for a successful separation of the diastereomers.

Table 1: Recommended Starting HPLC Parameters for Trehalose Isomer Separation

ParameterHILIC MethodChiral Method
Column Amide or Amino-based HILIC Column (e.g., 250 x 4.6 mm, 5 µm)Polysaccharide-based Chiral Column (e.g., Cellulose or Amylose derivative, 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v) with 10 mM Ammonium Formaten-Hexane:Ethanol (e.g., 90:10 v/v) or other normal phase solvents
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C15 - 25 °C (Optimization is key)
Detector ELSD or RIELSD or RI
Injection Volume 5 - 20 µL5 - 20 µL

Table 2: Example Retention Times for Disaccharides under HILIC Conditions [2]

CompoundRetention Time (minutes)
Sucrose19.3
Maltose25.5
Lactose30.0
α,α-Trehalose33.2

Note: This data is illustrative and was obtained for α,α-trehalose. Retention times for α,β- and β,β-trehalose would require a chiral method for separation and may differ.

Table 3: Hypothetical Example of a Successful Chiral Separation of Trehalose Diastereomers

IsomerRetention Time (minutes)Resolution (Rs)
β,β-Trehalose12.5-
α,β-Trehalose14.2> 1.5
α,α-Trehalose16.0> 1.5

Note: This table is a hypothetical example to illustrate a successful separation. Actual retention times and resolution will depend on the specific chiral stationary phase and optimized conditions.

Experimental Protocols

Protocol: Chiral HPLC Separation of Trehalose Diastereomers

This protocol provides a starting point for developing a method to separate α,α-, α,β-, and β,β-trehalose. Optimization will likely be required.

1. Objective: To separate and quantify the diastereomers of trehalose using chiral High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).

2. Materials:

  • Reference standards for α,α-trehalose, α,β-trehalose, and β,β-trehalose

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (200 proof)

  • Polysaccharide-based chiral column (e.g., Chiralpak series)

  • HPLC system equipped with a pump, autosampler, column oven, and ELSD

3. Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Ethanol in a 90:10 (v/v) ratio. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

4. Standard Solution Preparation: Prepare individual stock solutions of each trehalose isomer in the mobile phase at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all three isomers at a concentration of 0.5 mg/mL each.

5. HPLC System Setup and Equilibration:

  • Install the chiral column in the column oven.

  • Set the column temperature to 20°C.

  • Set the ELSD parameters (e.g., drift tube temperature: 50°C, nebulizer gas pressure: 3.5 bar).

  • Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min for at least 60 minutes, or until a stable baseline is achieved.

6. Chromatographic Analysis:

  • Inject 10 µL of the mixed standard solution.

  • Run the analysis for a sufficient time to allow all peaks to elute.

  • Identify the peaks corresponding to each isomer by injecting the individual standards.

7. Optimization:

  • Mobile Phase: Adjust the ratio of n-Hexane to Ethanol (e.g., 85:15 or 95:5) to improve resolution.

  • Temperature: Vary the column temperature between 15°C and 25°C to assess the impact on selectivity.

  • Flow Rate: Decrease the flow rate to 0.5 mL/min to see if resolution improves.

The following diagram illustrates the general experimental workflow.

Experimental_Workflow Start Start Prep_MP Prepare Mobile Phase (e.g., Hexane:Ethanol) Start->Prep_MP Prep_Standards Prepare Trehalose Isomer Standards Start->Prep_Standards Equilibrate Equilibrate Chiral HPLC Column Prep_MP->Equilibrate Inject Inject Mixed Standard Solution Prep_Standards->Inject Equilibrate->Inject Analyze Run HPLC Analysis with ELSD Inject->Analyze Optimize Optimize Parameters (Mobile Phase, Temperature, Flow Rate) Analyze->Optimize Optimize->Inject Re-run Analysis Validate Validate Method Optimize->Validate Optimized End End Validate->End

References

troubleshooting alpha,beta-trehalose quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of α,α-trehalose in complex matrices.

A note on nomenclature: The most common naturally occurring isomer of trehalose (B1683222) is α,α-trehalose (alpha,alpha-trehalose). Other isomers, such as α,β-trehalose and β,β-trehalose, are not typically found in living organisms but can be chemically synthesized[1]. This guide focuses on the quantification of the biologically and commercially relevant α,α-trehalose.

Method Selection Guide

Choosing the appropriate analytical method is critical for accurate trehalose quantification. The selection depends on factors like the expected concentration range, sample complexity, and available instrumentation.[2][3]

MethodPrincipleProsConsTypical Applications
LC-MS/MS Chromatographic separation followed by mass spectrometry detection.Highest sensitivity and specificity; ideal for low concentrations and complex matrices.[2][4][5]Requires expensive instrumentation; susceptible to matrix effects requiring matrix-matched standards or internal standards.[4][5]Quantifying nanomolar concentrations in biological lysates (bacterial, mammalian), metabolomics studies.[4][6]
GC-MS Gas chromatographic separation of derivatized sugars followed by mass spectrometry.High sensitivity and specificity.[7]Requires a time-consuming derivatization step which can introduce errors; getting consistent results can be difficult.[5][7][8]Analysis of trehalose in plant extracts where co-elution is a problem for other methods.[9][10]
Enzymatic Assay Trehalase enzyme hydrolyzes trehalose to glucose, which is then quantified via a coupled enzymatic reaction (e.g., glucose oxidase).[3][4]Rapid, cost-effective, and suitable for high-throughput screening.[3][5]Lower sensitivity; may be affected by high concentrations of glucose in the sample; less specific than MS-based methods.[4][7]Rapid quantification of higher (micromolar) concentrations of trehalose.[2][4]
HPLC-RID High-Performance Liquid Chromatography with a Refractive Index Detector.Reliable and cost-effective for applications not requiring high sensitivity.[5]Low sensitivity (quantification limit ~2.2 mM); detector can be saturated at high concentrations (>100 mM).[4][5]Quantifying millimolar concentrations in simpler matrices or formulations.
HPAEC-PAD High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.Highly sensitive for trehalose.[5]Prone to co-elution with other compounds in complex matrices (e.g., plant extracts), leading to overestimation.[4][9][10]Analysis of simple sugar mixtures and biotransformation samples.[11]
Comparison of Method Sensitivity
MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Dynamic Range
LC-MS/MS 22 nM[4][5]28 nM[4][5]0.03 - 100 µM[4][5]
Enzymatic Assay ~25 µM~30 µM25 - 1000 µM
HPLC-RID ~1 mM2.2 mM[4][5]2.2 - 100 mM[4][5]

Frequently Asked Questions (FAQs)

Q1: Which quantification method is best for my complex biological sample (e.g., mammalian tissue, plant extract)?

A1: For complex biological samples where low concentrations of trehalose are expected, LC-MS/MS is the most direct and sensitive method.[2][4] It offers high specificity, which is crucial for distinguishing trehalose from other matrix components. However, it is essential to use matrix-matched standards or an internal standard (like ¹³C₁₂-trehalose) to mitigate matrix effects, which can suppress or enhance the ionization signal.[4][5] If you are analyzing plant extracts, be aware that HPAEC-PAD is often inappropriate due to co-eluting compounds that lead to overestimation.[9][10] GC-MS is a viable, specific alternative for plant samples but requires a derivatization step.[7][9][10]

Q2: What is the "matrix effect" in LC-MS/MS analysis and how can I correct for it?

A2: The matrix effect is the alteration (suppression or enhancement) of the analyte's signal in the mass spectrometer due to co-eluting compounds from the sample matrix.[4][12] These compounds can affect the ionization efficiency of the target analyte.[12] To correct for this, it is highly recommended to prepare your calibration standards in a blank matrix that is identical to your sample (matrix-matched standards).[4][5] For example, if analyzing cell lysates, the calibration curve should be prepared in a mixture of the solvent and a trehalose-free cell lysate.[4][5] Using a stable isotope-labeled internal standard, such as ¹³C₁₂-trehalose, is another effective way to compensate for these effects.[4][13]

Q3: My enzymatic assay results are inconsistent. What are the common causes?

A3: Inconsistency in enzymatic assays can stem from several sources:

  • High Endogenous Glucose: Samples may contain high levels of free glucose, which will be detected by the coupled glucose assay, leading to an overestimation of trehalose. Most protocols include a pre-treatment step, such as using alkaline borohydride, to reduce existing sugars.[14]

  • Enzyme Inhibition: Components within your sample matrix could be inhibiting the trehalase or the downstream enzymes (hexokinase, G6PDH). A spike-and-recovery experiment, where a known amount of trehalose is added to your sample matrix, can help identify this issue.[15]

  • Incorrect pH or Temperature: Ensure that the buffer pH and incubation temperatures are optimal for all enzymes in the reaction cascade, as specified by the manufacturer.

  • Enzyme Instability: Improper storage or handling of the enzymes can lead to a loss of activity. Store enzymes at the recommended temperature (e.g., -20°C) and avoid repeated freeze-thaw cycles.[14]

Q4: Why do I need to derivatize trehalose for GC-MS analysis?

A4: Trehalose, like other sugars, is non-volatile and highly polar.[16] Gas chromatography requires analytes to be volatile so they can travel through the column in the gas phase. Derivatization converts the polar hydroxyl (-OH) groups on the sugar into less polar, more volatile groups (e.g., trimethylsilyl (B98337) ethers), making the molecule suitable for GC analysis.[7][16] This process, however, adds an extra, time-consuming step and can be a source of variability.[7]

Troubleshooting Guides

Problem 1: Low or No Trehalose Signal in Chromatographic Methods (HPLC, GC-MS, LC-MS/MS)

G cluster_problem Problem: Low/No Signal cluster_sample_prep Sample Preparation Issues cluster_analytical Analytical Method Issues start Low or No Signal Detected extraction Inefficient Extraction? - Check solvent (hot water/ethanol) - Ensure sufficient extraction time/temp start->extraction Check Sample Prep derivatization Incomplete Derivatization? (GC-MS) - Check reagent quality/age - Optimize reaction time/temp start->derivatization Check Method degradation Analyte Degradation? - Trehalase activity in sample? - Inactivate enzymes (e.g., heat treatment) loss Loss During Cleanup? - Check recovery after SPE/filtration - Use appropriate filters (low-binding) suppression Ion Suppression? (LC-MS) - Dilute sample - Improve cleanup - Use internal standard instrument Instrument Sensitivity? - Check detector/source settings - Run system suitability test

Problem 2: Overestimation of Trehalose or Interfering Peaks

Q: My chromatogram shows a peak at the expected retention time for trehalose, but the calculated concentration seems too high. How can I confirm the peak identity and resolve this?

A: This is a common issue, particularly with HPAEC-PAD in plant samples where other compounds can co-elute with trehalose.[9][10]

  • Peak Purity Check (Enzymatic): A definitive way to confirm the peak is trehalose is to treat an aliquot of your extract with the enzyme trehalase . Re-inject the treated sample. If the peak at the trehalose retention time significantly decreases or disappears, it confirms the peak was indeed trehalose.[9][10]

  • Methodological Solution (GC-MS/LC-MS/MS): If co-elution is confirmed, switch to a more specific method.

    • GC-MS: Provides better specificity after derivatization.[7][9]

    • LC-MS/MS: Is highly specific due to monitoring unique precursor-product ion transitions for trehalose.[4]

  • Chromatographic Optimization: Try modifying your mobile phase gradient, column temperature, or switching to a different column chemistry to improve the separation of trehalose from the interfering compounds.

G

Experimental Protocols

Protocol 1: Trehalose Extraction from Biological Tissue

This protocol is a general guideline for extracting trehalose from soft tissues (e.g., liver, muscle) or cell pellets.

  • Sample Preparation: Accurately weigh ~100 mg of frozen tissue or use a cell pellet. Keep samples on ice to minimize enzymatic degradation.

  • Homogenization: Add 1 mL of 80% ethanol (B145695) (or 80°C hot distilled water) to the sample in a 2 mL tube containing ceramic beads.[14][17] Homogenize using a bead beater or tissue lyser for 2-5 minutes.

  • Heat Inactivation: Place the homogenate in a heating block at 80-95°C for 15 minutes to precipitate proteins and inactivate enzymes like trehalase.[17]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble sugars, to a new tube. This is your crude extract.

  • Drying & Reconstitution: For analysis by LC-MS or GC-MS, evaporate the solvent to dryness using a vacuum concentrator or nitrogen stream. Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile (B52724) for HILIC LC-MS).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to protect the analytical column.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol is for the silylation of dried sugar extracts. Perform these steps in a moisture-free environment.

  • Sample Drying: Ensure the sample extract is completely dry, as water will react with the silylation reagents.

  • Methoxyamination: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes. This step stabilizes the open-ring forms of reducing sugars and prevents multiple derivative peaks.

  • Silylation: Add 80 µL of a silylation agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[18] Vortex and incubate at 70°C for 60 minutes.[16]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

G

References

stability of alpha,beta-trehalose under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability of trehalose (B1683222) under various pH and temperature conditions. While the query specified alpha,beta-trehalose (neotrehalose), the vast majority of scientific literature and commercial applications refer to alpha,alpha-trehalose, the naturally occurring isomer, commonly just called trehalose. The information herein pertains to this common form due to the scarcity of data on its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: How stable is trehalose in acidic aqueous solutions?

A1: Trehalose exhibits exceptional stability in acidic conditions due to its α,α-1,1 glycosidic bond.[1][2] It is significantly more resistant to acid hydrolysis than other non-reducing disaccharides like sucrose (B13894).[2][3] For instance, after one hour in a solution at pH 3.5, over 99% of trehalose remains intact, whereas sucrose would be almost completely hydrolyzed under the same conditions.[1] While acid catalysis of hydrolysis does occur at very low pH, trehalose is generally considered stable for formulation purposes in the pH range of 3.5 to 7.[4]

Q2: What is the stability of trehalose in neutral to alkaline solutions?

A2: Trehalose maintains high stability in neutral and alkaline solutions. Studies have shown that the rate of hydrolysis for trehalose does not significantly change in the pH range of 7 to 12.[5][6] This makes it a suitable excipient for a wide range of formulations, including those with neutral or slightly alkaline pH.

Q3: How does temperature affect the stability of trehalose in solution and in its solid state?

A3: In its solid, amorphous state, trehalose is exceptionally stable at high temperatures due to its high glass transition temperature (Tg), which is between 110°C and 120°C, the highest among disaccharides.[1][3] This property allows for lyophilized formulations containing trehalose to be stored at higher temperatures without compromising stability.[1] In aqueous solutions, trehalose is also very stable at elevated temperatures, even under acidic conditions.[2] For example, 4% aqueous trehalose solutions show resistance to degradation at 100°C for 24 hours between pH 3.5 and 10.[4]

Q4: What are the primary degradation products of trehalose?

A4: The primary degradation pathway for trehalose is hydrolysis of the glycosidic bond, which yields two molecules of glucose.[7][8] This process is extremely slow without a catalyst; the spontaneous hydrolysis of trehalose at 25°C has a half-life estimated at 6.6 million years.[5][6] In biological systems, this breakdown is catalyzed by the enzyme trehalase.[7][9]

Q5: Can trehalose undergo Maillard reactions?

A5: No, trehalose is a non-reducing sugar and is unreactive with amines, amino acids, and proteins, meaning it does not undergo Maillard browning reactions.[4] This is a significant advantage over reducing sugars and even sucrose, which can hydrolyze to form reducing sugars, especially in acidic conditions, leading to browning.[10][11]

Troubleshooting Guide

Issue 1: I am observing degradation of my active pharmaceutical ingredient (API) in a trehalose formulation at low pH. Is the trehalose causing this?

Troubleshooting Steps:

  • Verify pH: Ensure the pH of your formulation is within the optimal stability range for trehalose (pH 3.5-10).[4]

  • Assess API Stability: Trehalose itself is highly stable at low pH.[1] It is more likely that your API is inherently unstable at the tested pH. Review the pH-stability profile of your API independently.

  • Consider Other Excipients: Evaluate if other components in your formulation could be contributing to the degradation.

  • Sucrose Comparison: If you were previously using sucrose, remember that it hydrolyzes at low pH, which could affect the formulation's microenvironment. Trehalose's stability avoids this issue.[1][12]

Issue 2: My lyophilized product containing trehalose shows instability during storage.

Troubleshooting Steps:

  • Check for Crystallization: Trehalose crystallization can occur, particularly with very fast cooling rates during lyophilization (>100°C/min), which can lead to protein aggregation.[13] Slower cooling rates (≤1°C/min) help maintain trehalose in its more stable, amorphous state.[13]

  • Analyze Glass Transition Temperature (Tg): Ensure your storage temperature is at least 50°C below the Tg of the amorphous matrix to prevent molecular mobility.[1] The Tg of trehalose is the highest among disaccharides, which is a key advantage.[1][3]

  • Moisture Content: High residual moisture can lower the Tg of the formulation, potentially leading to instability. Ensure your lyophilization cycle is optimized to achieve a low moisture content.

Data on Trehalose Stability

Table 1: Hydrolysis of Disaccharides

DisaccharideGlycosidic BondHalf-life at 25°C (uncatalyzed)Activation Energy for Acid Hydrolysis (kJ/mol)
Trehalose α,α-1,16.6 x 10⁶ years[5][6]168.2[11]
Sucrose α,β-1,2440 years[5][6]99 - 110[11][12]

Table 2: Stability of Trehalose in Solution at 100°C for 24 hours

pH RangeStability
3.5 - 10Resistant to degradation[4]

Experimental Protocols

Protocol: Assessing Trehalose Stability by Monitoring Hydrolysis

This protocol outlines a general method to assess the stability of trehalose in an aqueous solution under specific pH and temperature conditions by measuring the formation of its hydrolysis product, glucose.

1. Materials and Reagents:

  • Trehalose dihydrate

  • Buffers of desired pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, carbonate for alkaline)

  • High-purity water

  • Heating apparatus (e.g., water bath, incubator)

  • pH meter

  • Analytical method for glucose quantification (e.g., HPLC with refractive index detection, enzymatic glucose assay kit)

2. Solution Preparation:

  • Prepare buffer solutions at the desired pH values.

  • Dissolve a known concentration of trehalose (e.g., 10% w/v) in each buffer.

  • Verify the final pH of each solution and adjust if necessary.

  • Prepare a trehalose solution in high-purity water as a control.

3. Incubation:

  • Aliquot the trehalose solutions into sealed, inert vials.

  • Place the vials in a heating apparatus set to the desired temperature (e.g., 60°C, 80°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

  • Immediately cool the removed vials to room temperature to stop any further reaction.

4. Analysis:

  • For each time point and condition, quantify the amount of glucose formed using a validated analytical method.

  • The concentration of trehalose can be determined by subtracting the amount of hydrolyzed trehalose (calculated from the glucose concentration) from the initial concentration.

5. Data Interpretation:

  • Plot the concentration of trehalose remaining versus time for each pH and temperature condition.

  • Calculate the rate of hydrolysis. A lower rate indicates higher stability.

Visualizations

Trehalose_Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solution Prepare Trehalose Solutions (various pH buffers) verify_ph Verify and Adjust pH prep_solution->verify_ph aliquot Aliquot into Vials verify_ph->aliquot incubate Incubate at Set Temperature aliquot->incubate sampling Sample at Time Intervals incubate->sampling analysis Quantify Glucose (e.g., HPLC-RI) sampling->analysis calc_rate Calculate Hydrolysis Rate analysis->calc_rate assess_stability Assess Stability Profile calc_rate->assess_stability

Caption: Workflow for a trehalose stability study.

Trehalose_Stability_Factors cluster_factors Influencing Factors cluster_outcomes Stability Outcomes trehalose α,α-Trehalose pH pH trehalose->pH Temp Temperature trehalose->Temp Moisture Moisture (Solid State) trehalose->Moisture Stable Stable (No Hydrolysis) pH->Stable pH 3.5-10 Degraded Degraded (Hydrolysis to Glucose) pH->Degraded < pH 3.5 Temp->Stable < Tg (solid) Stable in solution Temp->Degraded High Temp + Low pH Moisture->Degraded Lowers Tg

Caption: Factors influencing trehalose stability.

References

Technical Support Center: Overcoming Low Solubility of α,β-Trehalose in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of α,β-trehalose in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is α,β-trehalose poorly soluble in most organic solvents?

A1: The low solubility of α,β-trehalose in organic solvents stems from its highly polar and hydrophilic nature. The molecule possesses numerous hydroxyl (-OH) groups which readily form strong hydrogen bonds with water but interact poorly with non-polar or weakly polar organic solvents. This extensive hydrogen bonding network in the crystalline state also requires significant energy to disrupt.

Q2: In which common organic solvents does α,β-trehalose show some solubility?

A2: α,β-Trehalose exhibits very limited solubility in most organic solvents. It is slightly soluble in methanol (B129727) and ethanol, and practically insoluble in less polar solvents like diethyl ether and benzene.[1][2][3] Dimethyl sulfoxide (B87167) (DMSO) is a notable exception where it has a measured solubility, although still low.

Q3: What are the primary strategies to overcome the low organic solubility of trehalose (B1683222)?

A3: The main approaches to enhance the solubility of trehalose in organic media include:

  • Chemical Modification: Synthesizing trehalose derivatives or polymers to introduce more hydrophobic characteristics.

  • Formation of Amorphous Solid Dispersions: Converting crystalline trehalose into a higher-energy amorphous state, often in a matrix with a drug.

  • Co-solvency: Using a mixture of solvents, such as water and ethanol, to achieve a desirable solubility balance.

  • Use of Ionic Liquids: Employing ionic liquids as alternative, non-conventional solvents for carbohydrates.

Troubleshooting Guides

Issue 1: Difficulty Dissolving Crystalline Trehalose in an Organic Solvent

Q: I am trying to dissolve crystalline α,β-trehalose directly in an organic solvent for my reaction/formulation, but it remains as a solid. What can I do?

A: Direct dissolution of crystalline trehalose in most organic solvents is often unsuccessful. Here are some troubleshooting steps:

  • Solvent Selection: Ensure you are using one of the few organic solvents with any reported solubility for trehalose, such as DMSO.[4] For other solvents, direct dissolution is unlikely.

  • Co-Solvent System: If your experiment can tolerate the presence of water, consider a co-solvent system. The solubility of trehalose is dependent on the water content in ethanol-water mixtures.[5][6]

  • Amorphous Conversion: For applications like solid dispersions, consider converting trehalose to its amorphous form, which has higher apparent solubility. This can be achieved through methods like freeze-drying.

Issue 2: Precipitation of Trehalose or its Derivative During an Experiment

Q: My chemically modified trehalose derivative, which was initially soluble, has precipitated out of my organic solvent system. How can I resolve this?

A: Precipitation of a trehalose derivative can be due to several factors:

  • Solvent Polarity: The polarity of your solvent system may have changed during the reaction or process, leading to decreased solubility. Re-evaluate the solvent or solvent mixture.

  • Temperature Effects: The solubility of trehalose and its derivatives can be temperature-dependent. Ensure the temperature of your system is maintained within a range that favors solubility.

  • Concentration: You might have exceeded the saturation solubility of your derivative in the specific solvent. Try working with more dilute solutions.

  • Crystallization: The amorphous form of a trehalose derivative might be crystallizing over time. Rapidly prepared amorphous materials can be unstable. Consider using techniques to inhibit crystallization, such as the inclusion of crystallization-inhibiting polymers.

Issue 3: Inconsistent Results When Preparing Amorphous Solid Dispersions

Q: I am preparing an amorphous solid dispersion of a hydrophobic drug with trehalose, but my results are not reproducible. What could be the cause?

A: Lack of reproducibility in amorphous solid dispersions can stem from variations in the preparation method.

  • Method of Amorphous Preparation: The physical properties of amorphous trehalose are highly dependent on the preparation method (e.g., freeze-drying, spray-drying, melt-quenching).[7] Ensure your method is consistent for each batch.

  • Residual Moisture: Trace amounts of water can significantly impact the stability and behavior of amorphous trehalose, potentially leading to crystallization.[8] Thoroughly dry your amorphous trehalose before use.

  • Drug-Trehalose Interactions: The nature and strength of interactions between your drug and the trehalose matrix are critical for stability. Characterize these interactions using techniques like DSC and FTIR to ensure consistency.

Data Presentation: Solubility of α,β-Trehalose

SolventSolubilityTemperature (°C)Notes
Water68.9 g / 100 g20For reference of high solubility in a polar solvent.[1]
Dimethyl Sulfoxide (DMSO)~60-75 mg/mLNot SpecifiedSonication is recommended to aid dissolution.[9][10][11] Another source indicates a lower solubility of ~0.5 mg/mL.[4] This highlights potential variability.
MethanolSlightly SolubleNot SpecifiedQualitative description.[2] Anhydrous trehalose is reported as hardly soluble.[12]
Ethanol (95-99.5%)Very Slightly Soluble / Practically InsolubleNot SpecifiedQualitative description.[2][3][12]
Diethyl EtherInsolubleNot Specified[1][3]
BenzeneInsolubleNot Specified[1]

Experimental Protocols & Methodologies

Method 1: Preparation of Amorphous Trehalose by Freeze-Drying

This protocol describes the conversion of crystalline trehalose dihydrate into an amorphous form to enhance its solubility in organic solvents for applications like solid dispersions.

Materials:

  • α,β-Trehalose dihydrate

  • Distilled water

  • Freeze-dryer

  • Vacuum oven

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • Prepare a 10% (w/v) aqueous solution of trehalose dihydrate by dissolving it in distilled water.

  • Freeze the solution completely. A common method is to place it in a freezer at -20°C and then further cool it in liquid nitrogen for approximately 5 minutes.[8]

  • Lyophilize the frozen sample in a freeze-dryer until all the water has sublimated. The resulting product is a freeze-dried cake of amorphous trehalose.[8][13]

  • For complete dehydration, store the amorphous trehalose cake under vacuum over a strong desiccant like P₂O₅ at 37°C for at least three days.[8]

  • The resulting completely amorphous and anhydrous trehalose can then be used for dissolution in an appropriate organic solvent.

G cluster_0 Preparation of Amorphous Trehalose A Dissolve Trehalose in Water (10% w/v) B Freeze Solution (-20°C then Liquid N2) A->B Freezing C Freeze-Dry (Lyophilization) B->C Sublimation D Vacuum Dry over P2O5 (at 37°C) C->D Dehydration E Amorphous Anhydrous Trehalose D->E Final Product

Workflow for preparing amorphous trehalose.
Method 2: Synthesis of a Soluble Trehalose Derivative (6,6'-di-O-acryloyl-α,α-trehalose)

This method involves the chemical modification of trehalose to introduce polymerizable groups, which can then be used to create soluble trehalose-based polymers. This is a representative synthesis.

Materials:

  • Anhydrous α,α-trehalose

  • Anhydrous pyridine

  • Trimethylsilyl (B98337) chloride (TMSCl)

  • Acryloyl chloride

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Hexane (B92381)

  • Amberlyst 15 resin

  • Deionized water

Procedure:

  • Protection of Hydroxyl Groups: Dissolve anhydrous trehalose in anhydrous pyridine. Cool the solution in an ice-water bath and add trimethylsilyl chloride dropwise to protect all hydroxyl groups, forming octa-O-trimethylsilyl-trehalose.

  • Selective Deprotection: Dissolve the protected trehalose in methanol and cool in an ice-water bath. Add solid potassium carbonate while stirring intensively. This selectively removes the TMS groups from the primary 6 and 6' hydroxyl positions. Quench the reaction by extracting with hexane and water.

  • Acryloylation: Dissolve the partially deprotected trehalose in anhydrous pyridine, cool in an ice bath, and add acryloyl chloride dropwise. This step adds the acryloyl groups to the 6 and 6' positions.

  • Final Deprotection: Dissolve the acryloylated and still partially protected trehalose in a mixture of methanol and water. Add Amberlyst 15 resin and stir at room temperature to remove the remaining TMS groups.

  • Purification: Filter off the resin, extract the aqueous phase with hexane, concentrate the aqueous phase under vacuum, and freeze-dry to obtain the final product, 6,6'-di-O-acryloyl-α,α-trehalose, as a white solid.

G cluster_1 Synthesis of 6,6'-di-O-acryloyl-α,α-trehalose A Trehalose B Octa-O-TMS-Trehalose A->B Protection (TMSCl) C 6,6'-dihydroxy-Trehalose (TMS protected) B->C Selective Deprotection (K2CO3/Methanol) D 6,6'-di-O-acryloyl-Trehalose (TMS protected) C->D Acryloylation (Acryloyl Chloride) E Final Product: 6,6'-di-O-acryloyl-Trehalose D->E Final Deprotection (Amberlyst 15)

Workflow for trehalose derivatization.
Method 3: Preparation of a Solid Dispersion of a Model Drug (Ibuprofen) with Trehalose

This protocol outlines the preparation of a solid dispersion to enhance the solubility of a poorly water-soluble drug, using trehalose as a hydrophilic carrier.

Materials:

  • Ibuprofen (B1674241)

  • Trehalose (amorphous, prepared as in Method 1)

  • Suitable organic solvent (e.g., ethanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Determine the desired ratio of ibuprofen to trehalose (e.g., 1:1, 1:2, 1:3 by weight).[14]

  • Dissolve the calculated amounts of both ibuprofen and amorphous trehalose in a minimal amount of a suitable organic solvent in which both are soluble (e.g., ethanol).

  • Ensure complete dissolution to form a clear solution. Gentle warming or sonication may be applied if necessary.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the mixture to remove any residual solvent.

  • The resulting solid dispersion can be collected and characterized for its amorphous nature and dissolution properties.

G cluster_2 Preparation of Ibuprofen-Trehalose Solid Dispersion A Dissolve Ibuprofen & Amorphous Trehalose in Organic Solvent B Solvent Evaporation (Rotary Evaporator) A->B Co-dissolution C Vacuum Drying B->C Removal of Solvent D Solid Dispersion Product C->D Final Product

Workflow for solid dispersion preparation.

References

Technical Support Center: Refining Purification Protocols for Synthetic α,β-Trehalose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of synthetic α,β-trehalose.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic α,β-trehalose?

A1: The most common methods for purifying synthetic α,β-trehalose and its analogs include chromatography (ion-exchange and silica (B1680970) gel), crystallization, and all-aqueous purification techniques involving spin dialysis and ion exchange.[1] The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: What are the key challenges in the chemical synthesis and purification of trehalose (B1683222) analogs?

A2: Chemical synthesis of trehalose analogs presents challenges in achieving regioselective functionalization of the hydroxyl groups and stereoselective control of the glycosidic bond.[2] Purification can be complicated by the presence of structurally similar isomers, starting materials, and byproducts. Scalability and cost-effectiveness of purification methods are also significant considerations.[3]

Q3: How can I assess the purity of my synthetic α,β-trehalose?

A3: High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are standard methods for assessing the purity of trehalose.[4][5] For more sensitive detection and quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[5] Terahertz spectroscopy is an emerging technique that can distinguish between different trehalose isomers.

Q4: What is the significance of the crystalline form of trehalose?

A4: Trehalose can exist in different crystalline forms, most commonly as a dihydrate.[6] For certain applications, such as lyophilization for the stabilization of biologics, an amorphous state is preferred to prevent the formation of ice crystals that can damage the therapeutic protein.[7] The crystallization process can be influenced by factors like temperature, annealing, and the presence of co-solutes.[6][7]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Step
Poor Binding to Chromatography Resin - Ensure the pH of your sample and binding buffer is optimal for interaction with the resin. For ion-exchange chromatography, the pH should be at least one unit above or below the pI of the target molecule to ensure adequate charge.[8]- Verify that the ionic strength of your sample is low enough to allow binding to an ion-exchange column. High salt concentrations can prevent binding.
Precipitation of α,β-Trehalose During Purification - If using organic solvents for chromatography or crystallization, ensure that your α,β-trehalose analog is soluble in the chosen solvent system.- For aqueous-based purification, check the solubility of your compound at the concentrations being used. Consider adjusting the pH or adding a co-solvent if solubility is an issue.
Loss of Product During Filtration/Dialysis - Ensure the molecular weight cut-off (MWCO) of your dialysis membrane or ultrafiltration unit is significantly smaller than the molecular weight of your α,β-trehalose analog to prevent product loss.
Incomplete Elution from Chromatography Column - If using gradient elution, ensure the final concentration of the eluting salt or solvent is sufficient to fully displace your compound from the resin.- For isocratic elution, you may need to increase the strength of the elution buffer.
Product Impurity
Potential Cause Troubleshooting Step
Presence of Starting Materials or Byproducts - Optimize the chromatography gradient to improve the separation of your target molecule from closely related impurities.- Consider a multi-step purification approach, combining different chromatography techniques (e.g., ion-exchange followed by size-exclusion or silica gel chromatography).
Co-elution with Isomers - HPLC analysis is crucial to identify isomeric impurities. You may need to use a high-resolution chromatography column or a different stationary phase to achieve separation.- Preparative HPLC can be used to isolate the desired isomer.
Contamination with Salts from Elution Buffers - Use a desalting column or dialysis/ultrafiltration to remove excess salt from your purified product.
Microbial Contamination - Work in a clean environment and use sterile, filtered buffers to prevent microbial growth, especially for aqueous-based purification methods.

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography for α,β-Trehalose Purification

This protocol provides a general framework for purifying α,β-trehalose using anion-exchange chromatography.

  • Resin Selection and Column Packing:

    • Choose an appropriate anion-exchange resin (e.g., DEAE-Sepharose).

    • Prepare a slurry of the resin in the equilibration buffer and carefully pack it into a chromatography column, avoiding the introduction of air bubbles.

  • Equilibration:

    • Equilibrate the column by washing with at least 5 column volumes of the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading:

    • Dissolve the crude synthetic α,β-trehalose in the starting buffer and filter it through a 0.45 µm filter to remove any particulate matter.

    • Load the sample onto the column at a low flow rate to ensure efficient binding.

  • Washing:

    • Wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound α,β-trehalose using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

    • Alternatively, a step gradient with increasing salt concentrations can be used.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions for the presence of α,β-trehalose using a suitable analytical technique, such as HPLC-RID.

    • Pool the fractions containing the pure product.

  • Desalting:

    • Remove the salt from the pooled fractions by dialysis, ultrafiltration, or using a desalting column.

Protocol 2: Crystallization of α,β-Trehalose

This protocol outlines a general procedure for the crystallization of α,β-trehalose from an aqueous solution.

  • Preparation of a Supersaturated Solution:

    • Dissolve the purified α,β-trehalose in deionized water at an elevated temperature (e.g., 60-80°C) to create a concentrated solution (e.g., 70-75 g/dL).[9]

  • Seeding:

    • Cool the solution slightly and add a small amount of pure α,β-trehalose seed crystals to induce crystallization.

  • Cooling and Crystal Growth:

    • Slowly cool the solution to room temperature or lower (e.g., 4°C) to allow for the growth of larger, more uniform crystals. Rapid cooling can lead to the formation of small, impure crystals.

  • Crystal Harvesting:

    • Collect the crystals by filtration or centrifugation.

  • Washing:

    • Wash the crystals with a small amount of cold solvent (e.g., ethanol (B145695) or isopropanol) to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to remove any residual solvent.

Protocol 3: HPLC-RID Analysis for Purity Assessment

This protocol describes a typical HPLC-RID method for determining the purity of α,β-trehalose.

  • Instrumentation:

    • HPLC system equipped with a refractive index detector.

    • Carbohydrate analysis column (e.g., Shodex SUGAR KS-801).[10]

  • Mobile Phase:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the purified α,β-trehalose in the mobile phase to a final concentration of approximately 1-10 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak corresponding to α,β-trehalose and any impurity peaks.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Quantitative Data Summary

Table 1: Typical Yields and Concentrations in α,β-Trehalose Purification

ParameterValuePurification StepReference
Enzymatic Synthesis Yield60-99%Synthesis[3]
Crystallization Concentration50-100 g/dLCrystallization[9]
Purity after Crystallization>99%Crystallization[11]

Table 2: Analytical Method Detection Limits for Trehalose

Analytical MethodLimit of Detection (LOD)Reference
LC-MS/MS22 nM[5]
HPLC-RID0.6 mM[5]
Enzymatic Assay6.3 µM[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Synthetic α,β-Trehalose chromatography Ion-Exchange Chromatography start->chromatography Crude Product crystallization Crystallization chromatography->crystallization Partially Purified purity_analysis Purity Analysis (HPLC-RID) crystallization->purity_analysis Crystallized Product characterization Structural Characterization (NMR, MS) purity_analysis->characterization Purity Confirmed final_product Pure α,β-Trehalose characterization->final_product Structure Confirmed

Caption: Experimental workflow for the purification and analysis of synthetic α,β-trehalose.

autophagy_pathway trehalose α,β-Trehalose autophagy_induction Induction of Autophagy trehalose->autophagy_induction autophagosome_formation Autophagosome Formation autophagy_induction->autophagosome_formation lysosome_fusion Fusion with Lysosome autophagosome_formation->lysosome_fusion autolysosome Autolysosome lysosome_fusion->autolysosome degradation Degradation of Cellular Components autolysosome->degradation cellular_homeostasis Cellular Homeostasis and Stress Resistance degradation->cellular_homeostasis

Caption: Proposed mechanism of action of trehalose analogs in promoting cellular health.

References

common interferences in alpha,beta-trehalose detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during α,β-trehalose detection assays.

Troubleshooting Guides

Encountering unexpected or inconsistent results in your trehalose (B1683222) detection assays can be a significant roadblock. This section provides a structured guide to identifying and resolving common issues.

Table 1: Common Issues, Potential Causes, and Solutions in Trehalose Detection Assays

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal / Falsely Elevated Trehalose Levels (Enzymatic Assay) Presence of endogenous glucose in the sample.[1]- Pretreat samples to remove reducing sugars. A common method is treatment with alkaline borohydride (B1222165) solution followed by neutralization.[2] - Include a "sample blank" control that omits the trehalase enzyme to measure and subtract the background glucose signal.
Contamination of reagents or labware with glucose.- Use dedicated, thoroughly cleaned labware. - Prepare fresh reagents using high-purity water.
Non-specific enzyme activity.- Ensure the trehalase enzyme used is highly specific for trehalose. Check the supplier's specifications.
Low or No Signal / Falsely Low Trehalose Levels Incomplete enzymatic reaction.- Verify the correct pH and temperature for the enzymatic reactions as specified in the protocol.[3] - Ensure the correct concentrations of all enzymes and cofactors (e.g., ATP, NADP+).[1] - Increase incubation times if necessary, ensuring they are within the linear range of the reaction.
Presence of enzyme inhibitors in the sample.- Perform a spike-and-recovery experiment by adding a known amount of trehalose to your sample to check for inhibition.[2] - If inhibition is detected, sample purification or dilution may be necessary.
Degraded enzymes or reagents.- Store enzymes and reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. - Use reagents before their expiration date.
Trehalose concentration is below the limit of detection (LOD) of the assay.[1][4]- Concentrate the sample if possible. - Switch to a more sensitive assay method (e.g., from enzymatic to LC-MS/MS).[1][4]
Poor Reproducibility / High Variability Between Replicates Inaccurate pipetting, especially of small volumes.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents to be added to multiple wells to minimize pipetting errors.
Incomplete mixing of reagents and sample.- Ensure thorough mixing after each reagent addition.
Temperature fluctuations during incubation.- Use a calibrated incubator or water bath to maintain a stable temperature.
Inaccurate Results in HPLC-RID Assays Co-elution of other sugars (e.g., maltose (B56501), sucrose) with trehalose.[1][4]- Optimize the chromatographic separation by adjusting the mobile phase composition, flow rate, or column temperature. - Use a column with higher selectivity for carbohydrates.[1]
Refractive index detector sensitivity to temperature and pressure changes.- Allow the HPLC system and detector to equilibrate fully before starting the analysis. - Maintain a stable laboratory temperature.
Inaccurate Results in LC-MS/MS Assays Matrix effects (ion suppression or enhancement) from co-eluting compounds in the sample.[1]- Use a stable isotope-labeled internal standard (e.g., ¹³C₁₂-trehalose) to compensate for matrix effects.[1] - Optimize sample preparation to remove interfering substances (e.g., solid-phase extraction). - Prepare calibration standards in a matrix that closely matches the sample matrix.[1]
Suboptimal ionization or fragmentation of trehalose.- Optimize mass spectrometer parameters (e.g., collision energy, cone voltage) for trehalose detection.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter when performing α,β-trehalose detection assays.

Q1: My enzymatic trehalose assay shows a high signal even in my negative control samples. What could be the cause?

A1: A high signal in your negative control, which should ideally contain no trehalose, is often due to the presence of free glucose in your sample or reagents. The enzymatic assay is a coupled reaction that ultimately measures the product of glucose conversion (NADH or NADPH).[5] Therefore, any initial glucose will contribute to the final signal, leading to an overestimation of trehalose concentration. To address this, it is crucial to include a "sample blank" control for each sample, which contains all reagents except for the trehalase enzyme. The signal from this blank represents the endogenous glucose and can be subtracted from the signal of the complete reaction.

Q2: Can other sugars interfere with my trehalose measurement?

A2: Yes, other sugars can interfere, and the extent of interference depends on the assay method.

  • Enzymatic Assays: The specificity of the trehalase enzyme is key. While many trehalases are highly specific to trehalose, some may exhibit low levels of activity towards other disaccharides like maltose or sucrose (B13894), potentially leading to falsely elevated results.[1][4]

  • HPLC-RID: In HPLC with refractive index detection, interference occurs if other sugars co-elute with trehalose, meaning they are not separated chromatographically. Proper column selection and optimization of the mobile phase are critical to ensure good separation from other disaccharides like sucrose and maltose.[1][4]

  • LC-MS/MS: This method is highly specific as it detects molecules based on their mass-to-charge ratio and fragmentation pattern. Therefore, interference from other sugars is less likely, provided that the chromatographic separation is adequate to prevent co-eluting isomers from causing matrix effects.[1][4]

Q3: What is the "matrix effect" in LC-MS/MS analysis of trehalose, and how can I mitigate it?

A3: The matrix effect refers to the alteration of the ionization efficiency of trehalose by co-eluting compounds from the sample matrix. This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), resulting in inaccurate quantification. To mitigate matrix effects, the use of a stable isotope-labeled internal standard, such as ¹³C₁₂-trehalose, is highly recommended.[1] This internal standard behaves chemically and chromatographically almost identically to trehalose and is affected by the matrix in the same way, thus allowing for accurate correction of the signal. Additionally, preparing your calibration standards in a matrix that is as similar as possible to your samples can help to compensate for these effects.[1]

Q4: My trehalose concentrations are very low. Which assay method is the most sensitive?

A4: For detecting very low concentrations of trehalose, LC-MS/MS is the most sensitive method.[1][4] A comparison of the limits of detection (LOD) and quantification (LOQ) for different methods is provided in the table below.

Table 2: Comparison of Detection and Quantification Limits for Common Trehalose Assays

Assay Method Limit of Detection (LOD) Limit of Quantification (LOQ)
Enzymatic Assay~6.3 µM[1][4]~21 µM[1][4]
HPLC-RID~0.6 mM[1][4]~2.2 mM[1][4]
LC-MS/MS~22 nM[1]~28 nM[1]

Note: These values are approximate and can vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols & Visualizations

Detailed methodologies and visual representations of key experimental workflows are provided below.

Enzymatic Assay for Trehalose Detection

This protocol is based on a coupled enzymatic reaction where trehalose is first hydrolyzed to glucose, which is then used in subsequent reactions to produce a detectable product (e.g., NADPH).

Detailed Protocol:

  • Sample Preparation:

    • Homogenize biological samples (e.g., tissues, cells) in an appropriate buffer.

    • To remove interfering reducing sugars, treat the sample with an alkaline borohydride solution, followed by neutralization with acid.[2]

    • Centrifuge the sample to pellet any insoluble material and collect the supernatant.

    • Dilute the sample to ensure the trehalose concentration falls within the linear range of the assay (typically 4-80 µg per assay).[2]

  • Assay Procedure (Microplate Format):

    • Prepare a reaction mixture containing buffer, NADP+, and ATP.

    • Add the prepared sample to the wells of a microplate.

    • Add a solution containing hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6P-DH) to each well.

    • Incubate for a specified time (e.g., 5 minutes) to allow for the conversion of any endogenous glucose.

    • Measure the initial absorbance at 340 nm (A1).

    • Initiate the trehalose-specific reaction by adding trehalase enzyme to each well.

    • Incubate for a further period (e.g., 5-10 minutes) to allow for the complete hydrolysis of trehalose and subsequent reactions.

    • Measure the final absorbance at 340 nm (A2).

    • The change in absorbance (A2 - A1) is proportional to the amount of trehalose in the sample.

  • Controls:

    • Blank: Contains all reagents but no sample.

    • Sample Blank: Contains the sample and all reagents except trehalase. This is used to correct for endogenous glucose.

    • Standard Curve: A series of known trehalose concentrations are run in parallel to quantify the amount of trehalose in the samples.

Diagram of the Enzymatic Trehalose Assay Workflow and Interference:

EnzymaticAssayWorkflow Trehalose α,β-Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-Phosphate Glucose->G6P Hexokinase ATP -> ADP 6PG 6-Phosphogluconate G6P->6PG G6P-Dehydrogenase NADP+ -> NADPH NADPH NADPH (Detected at 340 nm) EndogenousGlucose Endogenous Glucose (Interference) EndogenousGlucose->Glucose Adds to pool

Enzymatic assay workflow for trehalose detection and the point of interference by endogenous glucose.

Logical Relationship of Assay Selection

The choice of assay depends on the expected concentration of trehalose in the sample and the required sensitivity.

AssaySelection Concentration Expected Trehalose Concentration High High (mM range) Concentration->High Medium Medium (µM range) Concentration->Medium Low Low (nM range) Concentration->Low HPLCRID HPLC-RID High->HPLCRID Enzymatic Enzymatic Assay Medium->Enzymatic LCMSMS LC-MS/MS Low->LCMSMS

Decision tree for selecting the appropriate trehalose detection assay based on expected concentration.

References

Technical Support Center: Scaling Up α,β-Trehalose Production for Commercial Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the production of alpha,beta-trehalose (α,β-trehalose), also known as neotrehalose. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing, purifying, and scaling up the production of this specific trehalose (B1683222) isomer.

It is important to note that while the commercial production of α,α-trehalose is well-established, primarily through enzymatic processes from starch, the large-scale, stereospecific synthesis of α,β-trehalose presents significant challenges.[1][2][3] Currently, there are no widely adopted industrial-scale methods that exclusively produce the α,β-isomer, making laboratory and pilot-scale production a key focus for research and development.

This resource provides a comprehensive overview of the current synthesis strategies, purification techniques, and analytical methods, with a focus on troubleshooting the common issues encountered when moving from bench-scale experiments to larger production volumes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing α,β-trehalose at a laboratory scale?

A1: At the lab scale, α,β-trehalose can be synthesized through two main routes:

  • Chemical Synthesis : Methods such as the one developed by Lemieux and Bauer can produce α,β-trehalose. However, these chemical routes often lack stereospecificity, resulting in a mixture of trehalose isomers, including α,α-trehalose, which necessitates complex purification steps.[1][4]

  • Enzymatic Synthesis : A more specific approach involves the use of enzymes. For instance, β-galactosidase can be used to produce neotrehalose from lactoneotrehalose.[5] This method offers the potential for higher specificity compared to chemical synthesis, but the enzymes and starting materials may not be readily available or optimized for large-scale production.

Q2: Why is scaling up the production of α,β-trehalose more challenging than for α,α-trehalose?

A2: The difficulty in scaling up α,β-trehalose production stems from several factors:

  • Lack of Stereospecific, High-Yield Synthesis Routes : Unlike the efficient, multi-enzyme systems used for α,α-trehalose production from starch, there are no equivalent, well-established pathways for the exclusive, high-yield synthesis of the α,β isomer.[2]

  • Purification Complexity : Chemical synthesis methods that produce isomeric mixtures require robust and scalable chromatographic separation techniques to isolate pure α,β-trehalose, which can be costly and complex.[6]

  • Enzyme and Substrate Availability/Cost : The specific enzymes and substrates required for enzymatic synthesis of neotrehalose may be more expensive and less commercially available in bulk compared to those used for α,α-trehalose production.

Q3: How can I separate α,β-trehalose from other isomers in my product mixture?

A3: The most effective method for separating trehalose isomers is high-performance anion-exchange chromatography (HPAEC), often coupled with pulsed amperometric detection (PAD).[6] This technique can resolve closely related isomers like α,α-, α,β-, and β,β-trehalose. Careful optimization of the mobile phase, gradient, and column chemistry is crucial for achieving baseline separation.

Q4: What analytical techniques are recommended to confirm the identity and purity of my α,β-trehalose product?

A4: A combination of analytical methods is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC) : As mentioned, HPAEC-PAD is excellent for isomer separation and quantification. Hydrophilic interaction liquid chromatography (HILIC) is also a suitable separation method.[7][8]

  • Mass Spectrometry (MS) : Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantification and confirmation of the molecular weight.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for the unambiguous structural elucidation and confirmation of the α,β-glycosidic linkage.

Q5: What are the general challenges to anticipate when moving from lab-scale to pilot-scale production?

A5: When scaling up any bioprocess, including α,β-trehalose synthesis, you should anticipate challenges in:

  • Process Reproducibility : Maintaining consistent reaction conditions (e.g., mixing, heat transfer, pH control) in larger vessels can be difficult and may affect yield and purity.[11]

  • Enzyme Stability and Reusability : In enzymatic processes, the stability of the enzyme over extended operation times is critical. Immobilization of the enzyme on a solid support can improve stability and facilitate reuse.

  • Downstream Processing : Purification methods that work well at the lab scale, such as preparative HPLC, may become bottlenecks at a larger scale. Developing scalable purification strategies like simulated moving bed (SMB) chromatography is often necessary.

  • Cost of Goods : The cost of raw materials, enzymes, and purification media becomes a significant factor at a larger scale. Process optimization should focus on maximizing yield and minimizing waste to ensure economic viability.[11]

Troubleshooting Guides

Issue 1: Low Yield of α,β-Trehalose in Chemical Synthesis
Possible Causes Recommended Solutions
Non-optimal Reaction Conditions Systematically optimize parameters such as temperature, pressure, reaction time, and catalyst concentration using a Design of Experiments (DoE) approach.
Degradation of Starting Materials or Product Ensure the quality and purity of starting materials. Consider the use of protecting groups to prevent unwanted side reactions. Analyze the reaction mixture at different time points to identify the onset of degradation.
Poor Stereoselectivity Investigate different catalysts or solvent systems that may favor the formation of the desired α,β-anomer. Be prepared for a significant purification challenge to isolate the target isomer.
Issue 2: Slow or Inefficient Enzymatic Conversion to Neotrehalose
Possible Causes Recommended Solutions
Sub-optimal Reaction Conditions Characterize the optimal pH and temperature for the specific enzyme (e.g., β-galactosidase) being used. Ensure the reaction buffer has sufficient capacity to maintain the optimal pH throughout the process.
Enzyme Inhibition High concentrations of the substrate (lactoneotrehalose) or the product (neotrehalose) may inhibit the enzyme. Implement a fed-batch or continuous-flow reactor setup to maintain substrate and product concentrations within a non-inhibitory range.
Poor Enzyme Stability If the enzyme loses activity over the course of the reaction, consider enzyme immobilization on a suitable carrier. This can enhance thermal and operational stability and allows for easier separation and reuse of the enzyme.
Issue 3: Ineffective Separation of Trehalose Isomers by Chromatography
Possible Causes Recommended Solutions
Inappropriate Chromatography Mode or Media For isomer separation, high-performance anion-exchange chromatography (HPAEC) is often the most effective method. Ensure you are using a column specifically designed for carbohydrate analysis.
Co-elution of Isomers Optimize the mobile phase composition and gradient profile. A shallower gradient and lower flow rate can improve resolution between closely eluting peaks. Ensure the mobile phase pH is appropriate for the charge-based separation on the anion-exchange column.
Column Overloading Injecting too much sample can lead to peak broadening and loss of resolution. Determine the loading capacity of your column and inject a smaller sample volume or dilute the sample. Consider scaling up to a larger diameter preparative column for higher throughput.

Data Presentation

Table 1: Comparison of Analytical Methods for Trehalose Isomer Analysis

Technique Principle Sensitivity Key Application
HPAEC-PAD Anion-exchange separation of carbohydrates in a high pH mobile phase, followed by electrochemical detection.High (picomole range)Isomer separation and quantification.
HILIC-MS/MS Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content, followed by mass spectrometric detection.[7]Very High (femtomole to picomole range)Highly sensitive and specific quantification and structural confirmation.[10]
NMR Measures the magnetic properties of atomic nuclei.LowUnambiguous structural elucidation and confirmation of glycosidic linkage stereochemistry.

Experimental Protocols

Protocol 1: Analytical Separation of Trehalose Isomers by HPAEC-PAD

This protocol provides a general framework for the separation of trehalose isomers. The specific conditions may need to be optimized for your particular system and sample matrix.

  • System Preparation :

    • Use an HPLC system equipped with a gold working electrode and a pH reference electrode.

    • Equip the system with a carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac™ series).

    • Prepare the mobile phases: Eluent A (Deionized Water), Eluent B (e.g., 200 mM Sodium Hydroxide), and Eluent C (e.g., 1 M Sodium Acetate). Ensure all eluents are sparged with helium to remove dissolved carbonates.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Injection Volume : 20 µL

    • Gradient Program :

      • 0-5 min: 100 mM NaOH (isocratic)

      • 5-20 min: Linear gradient from 0 to 200 mM Sodium Acetate in 100 mM NaOH.

      • 20-25 min: Wash with 500 mM Sodium Acetate in 100 mM NaOH.

      • 25-35 min: Re-equilibrate with 100 mM NaOH.

  • PAD Settings :

    • Set the pulsed amperometric detector waveform according to the manufacturer's recommendations for carbohydrate analysis. A typical four-potential waveform is used for detection, cleaning, and conditioning of the gold electrode.

  • Sample Preparation :

    • Dissolve the sample containing the trehalose mixture in deionized water to a final concentration of approximately 10-100 ppm.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis :

    • Identify the peaks corresponding to the different trehalose isomers by comparing their retention times with those of pure standards (if available).

    • Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.

Visualizations

Scale_Up_Workflow cluster_synthesis Synthesis Route Selection cluster_optimization Process Optimization cluster_purification Downstream Processing cluster_analysis Quality Control chem Chemical Synthesis (e.g., Lemieux-Bauer) opt Optimize Reaction Conditions (Temp, pH, Conc.) chem->opt enz Enzymatic Synthesis (e.g., β-galactosidase) enz->opt sep Isomer Separation (HPAEC, SMB) opt->sep Crude Product cryst Crystallization sep->cryst qc Purity & Identity Check (HPLC, MS, NMR) cryst->qc end_node End qc->end_node Pure α,β-Trehalose start Start start->chem Non-specific start->enz Specific

Caption: A logical workflow for the development and scale-up of α,β-trehalose production.

Troubleshooting_Purity cluster_source Identify Source of Impurity cluster_solution Implement Corrective Actions start Low Purity of α,β-Trehalose Detected source_syn Synthesis Side-Products (e.g., α,α-isomer) start->source_syn source_reagents Impure Starting Materials start->source_reagents source_degrad Product Degradation start->source_degrad sol_syn Optimize Synthesis Stereoselectivity source_syn->sol_syn sol_purify Enhance Purification (e.g., optimize gradient) source_syn->sol_purify sol_reagents Qualify Raw Materials source_reagents->sol_reagents source_degrad->sol_purify re_analyze Re-analyze Purity sol_syn->re_analyze sol_reagents->re_analyze sol_purify->re_analyze

Caption: A troubleshooting pathway for addressing low purity issues in α,β-trehalose production.

References

Validation & Comparative

A Comparative Analysis of α,α-Trehalose and α,β-Trehalose Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of stable excipients is paramount to ensure the efficacy and shelf-life of pharmaceutical formulations. This guide provides a detailed comparative analysis of the stability of two stereoisomers of trehalose (B1683222): α,α-trehalose and α,β-trehalose (neotrehalose). While α,α-trehalose is extensively studied and utilized for its exceptional stability, data on α,β-trehalose is notably scarce in publicly available literature. This guide synthesizes the existing information to provide a comprehensive overview and highlights the current knowledge gap.

Executive Summary

Data Presentation: Physicochemical Properties and Stability

The following table summarizes the known physicochemical properties and stability data for α,α-trehalose. The corresponding data for α,β-trehalose is largely unavailable, underscoring the need for further research.

Property/Parameterα,α-Trehaloseα,β-Trehalose (Neotrehalose)Source(s)
Chemical Structure α-D-glucopyranosyl-(1→1)-α-D-glucopyranosideα-D-glucopyranosyl-(1→1)-β-D-glucopyranoside[1][2]
Molar Mass 342.30 g/mol (anhydrous)342.30 g/mol [2]
Melting Point 203 °C (anhydrous)149 °C[1][2]
Spontaneous Hydrolysis Half-life (25 °C, neutral pH) 6.6 x 10⁶ yearsData not available[3]
Acid Hydrolysis Resistance Highly resistant to acid hydrolysis.Described as having "satisfiable stability," but no quantitative data is available.[1][4]
Thermal Stability Stable in solution at high temperatures, even under acidic conditions.[1] Dehydration of the dihydrate form occurs at temperatures above 80°C.Mentioned to have "excellent thermal stability," but without supporting quantitative data.[1]
Enzymatic Hydrolysis Hydrolyzed by the enzyme trehalase.[5]Information on specific enzymatic hydrolysis is limited.
Glass Transition Temperature (Tg) Highest among all disaccharides.[6]Data not available

Discussion of Stability

The exceptional stability of α,α-trehalose is attributed to its unique α,α-1,1-glycosidic bond. This linkage is highly resistant to acid hydrolysis, making it stable in solution at high temperatures, even under acidic conditions.[1] The spontaneous hydrolysis half-life of α,α-trehalose at 25°C and neutral pH is estimated to be an astounding 6.6 million years.[3] This inherent stability is a key reason for its widespread use as a stabilizer for proteins, lipids, and other biomolecules.[6] Furthermore, α,α-trehalose possesses the highest glass transition temperature among disaccharides, contributing to its effectiveness in preserving biological structures in a glassy matrix during freeze-drying and desiccation.[6]

Information regarding the stability of α,β-trehalose is significantly more limited. While a patent for its preparation mentions "satisfiable stability," this claim is not substantiated with quantitative experimental data.[4] One study qualitatively notes that the lifetime of internal motions about the glycosidic linkage is shorter for neotrehalose (3.16 ns) compared to α,α-trehalose (4.74 ns), suggesting a more labile bond and consequently lower stability for the α,β isomer.[6] However, without concrete data on hydrolysis rates or thermal degradation kinetics, a direct and quantitative comparison remains elusive.

Experimental Protocols

To facilitate a direct and quantitative comparison of the stability of α,α-trehalose and α,β-trehalose, the following established experimental protocols are recommended.

Determination of Acid-Catalyzed Hydrolysis Rate

Objective: To quantify and compare the rate of hydrolysis of α,α-trehalose and α,β-trehalose under acidic conditions.

Methodology: High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID).

  • Sample Preparation: Prepare solutions of α,α-trehalose and α,β-trehalose (e.g., 10 mg/mL) in an acidic buffer of a defined pH (e.g., pH 2.0).

  • Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 60°C, 80°C) to accelerate the hydrolysis reaction.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture and immediately neutralize them to stop the reaction.

  • HPLC Analysis:

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).

    • Column: An appropriate carbohydrate analysis column.

    • Detection: Refractive Index Detector (RID).

    • Quantification: The concentration of the intact disaccharide is determined at each time point by comparing the peak area to a standard curve.

  • Data Analysis: The natural logarithm of the disaccharide concentration is plotted against time. The slope of the resulting linear plot represents the negative of the pseudo-first-order rate constant (k) for hydrolysis.

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the thermal stability and glass transition temperatures of α,α-trehalose and α,β-trehalose.

Methodology: Differential Scanning Calorimetry (DSC).

  • Sample Preparation: Accurately weigh a small amount of the anhydrous sugar sample (typically 3-10 mg) into a hermetic aluminum pan and seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected melting and degradation points.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks indicating degradation. The glass transition temperature (Tg) will be observed as a step change in the heat flow.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_aa α,α-Trehalose cluster_ab α,β-Trehalose alpha_glucose1 α-Glucose alpha_glucose2 α-Glucose alpha_glucose1->alpha_glucose2 α,α-1,1-glycosidic bond alpha_glucose3 α-Glucose beta_glucose β-Glucose alpha_glucose3->beta_glucose α,β-1,1-glycosidic bond

Caption: Structural comparison of α,α-trehalose and α,β-trehalose.

G start Prepare Sugar Solutions (α,α- and α,β-trehalose) in Acidic Buffer incubate Incubate at Constant Temperature start->incubate sample Withdraw Aliquots at Time Intervals incubate->sample neutralize Neutralize to Stop Reaction sample->neutralize hplc Analyze by HPLC-RID neutralize->hplc quantify Quantify Intact Disaccharide hplc->quantify plot Plot ln[Sugar] vs. Time quantify->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Experimental workflow for determining the acid hydrolysis rate constant.

Conclusion and Future Directions

The available evidence overwhelmingly supports the exceptional stability of α,α-trehalose, making it a benchmark excipient in the pharmaceutical and biotechnology industries. Its resistance to hydrolysis and high thermal stability are well-documented. In contrast, the stability of α,β-trehalose remains largely uncharacterized in a quantitative manner. While it is structurally similar, the difference in the anomeric configuration of one of the glucose units is expected to influence its stability.

For drug development professionals seeking a highly stable saccharide excipient, α,α-trehalose remains the clear choice based on current knowledge. To fully assess the potential of α,β-trehalose as a viable alternative, rigorous experimental studies are imperative. The protocols outlined in this guide provide a framework for conducting such a comparative analysis. Future research should focus on generating quantitative data on the hydrolysis rates, thermal degradation profiles, and enzymatic susceptibility of α,β-trehalose to provide a complete and objective comparison with its well-established α,α-isomer.

References

Navigating the Nuances of Trehalose Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the study of alpha,beta-trehalose, accurate quantification is paramount. This guide provides a comprehensive comparison of prevalent analytical methods, offering objective performance data and detailed experimental protocols to inform your selection of the most suitable technique for your research needs.

Trehalose (B1683222), a non-reducing disaccharide, plays a crucial role in cellular protection against various environmental stresses, making it a molecule of significant interest in fields ranging from cryopreservation to drug formulation. The choice of quantification method can profoundly impact the accuracy and sensitivity of experimental outcomes. This guide delves into the validation of several key analytical techniques, presenting their strengths and limitations to facilitate an informed decision-making process.

Performance Comparison of Trehalose Quantification Methods

The selection of an appropriate analytical method for trehalose quantification hinges on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. Below is a summary of key performance metrics for the most commonly employed methods.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Dynamic RangePrinciple
Enzymatic Assay 6.3 µM[1][2]21 µM[1][2]21 µM - 1 mM[1]Enzymatic conversion of trehalose to glucose, followed by spectrophotometric measurement of a coupled reaction product (e.g., NADPH).[1]
HPLC-RID 0.6 mM[1][2]2.2 mM[1][2]2.2 mM - 100 mM[1]Chromatographic separation followed by detection based on changes in the refractive index of the eluent.[1]
LC-MS/MS 22 nM[1][2]28 nM[1][2]0.03 µM - 100 µM[1]Chromatographic separation followed by mass spectrometric detection of precursor and fragment ions, offering high specificity and sensitivity.[1][3]
HPAEC-PAD 0.010 - 0.100 mg/LNot explicitly statedNot explicitly statedAnion-exchange chromatographic separation of carbohydrates followed by pulsed amperometric detection.[4]
GC-MS 0.640 ng/g of tissue1.01 ng/g of tissueNot explicitly statedGas chromatographic separation of derivatized trehalose followed by mass spectrometric detection.[5]

In-Depth Look: Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Here, we provide protocols for the key methods discussed.

Enzymatic Assay

This method relies on the specific enzymatic hydrolysis of trehalose into glucose, which is then quantified in a coupled enzymatic reaction that produces a chromogenic or fluorescent product.[1]

Protocol:

  • Sample Preparation: Extract trehalose from the biological sample using a suitable buffer. If high levels of glucose are present, they should be removed or accounted for with a blank control.[6]

  • Reaction Setup: In a 96-well plate, add the sample, a buffer solution (e.g., sodium acetate, pH 5.2), and the trehalase enzyme.[6]

  • Incubation: Incubate the mixture at 37°C to allow for the complete hydrolysis of trehalose to glucose.[6]

  • Glucose Quantification: Add a glucose oxidase/peroxidase reagent or a hexokinase/G6PDH reagent mixture.[6]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 340 nm for NADPH production) using a microplate reader.[6]

  • Calculation: Determine the trehalose concentration from a standard curve prepared with known concentrations of trehalose.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID separates trehalose from other components in a sample based on its interaction with a stationary phase, and detection is achieved by measuring the difference in refractive index between the sample eluting from the column and the mobile phase.[1]

Protocol:

  • Sample Preparation: Homogenize and extract the sample, followed by protein precipitation. The supernatant is then filtered before injection.

  • Chromatographic Conditions:

    • Column: A carbohydrate analysis column (e.g., Waters high-performance carbohydrate column).[1]

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 77:23 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35°C.[1]

    • Injection Volume: 50 µL.[1]

  • Detection: Refractive Index Detector (RID).

  • Quantification: Calculate the trehalose concentration by comparing the peak area of the sample to a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity by coupling the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[1][3]

Protocol:

  • Sample Preparation: Similar to HPLC-RID, involving extraction and protein precipitation. An internal standard (e.g., ¹³C-labeled trehalose) is often added to improve accuracy.[7]

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).[7]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), often in positive or negative mode.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for trehalose and the internal standard, ensuring high selectivity.

  • Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.

Visualizing the Methodologies

To further clarify the processes involved, the following diagrams illustrate the enzymatic assay pathway and a general workflow for analytical method validation.

EnzymaticAssay cluster_inputs Inputs cluster_outputs Outputs Trehalose α,β-Trehalose Glucose 2x Glucose Trehalose->Glucose Trehalase G6P 2x Glucose-6-Phosphate Glucose->G6P Hexokinase 6PG 2x 6-Phosphoglucono-δ-lactone G6P->6PG G6P Dehydrogenase NADP 2x NADP+ NADPH 2x NADPH NADP->NADPH ATP 2x ATP ADP 2x ADP ATP->ADP

Caption: Enzymatic assay signaling pathway for trehalose quantification.

AnalyticalMethodValidation cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation Collection Sample Collection Extraction Trehalose Extraction Collection->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC/GC) Cleanup->Chromatography Enzymatic Enzymatic Reaction Cleanup->Enzymatic Detection Detection (RID/MS/PAD) Chromatography->Detection Linearity Linearity & Range Detection->Linearity Spectro Spectrophotometry Enzymatic->Spectro Spectro->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Specificity Specificity Sensitivity->Specificity

Caption: General workflow for analytical method validation.

References

comparing the cryoprotective effects of different trehalose isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Cryoprotective Efficacy of Trehalose (B1683222) Isomers

Trehalose, a naturally occurring non-reducing disaccharide, is renowned for its exceptional ability to protect biological materials from the stresses of freezing and dehydration. Its three main isomers, α,α-trehalose, α,β-trehalose (neotrehalose), and β,β-trehalose (isotrehalose), exhibit distinct structural differences that are presumed to influence their cryoprotective capabilities. This guide provides a comparative analysis of the cryoprotective effects of the stereoisomers of α,α-trehalose (D-trehalose, L-trehalose, and meso-trehalose), based on available experimental data. At present, comparative experimental studies on the cryoprotective effects of α,β- and β,β-trehalose are limited in publicly accessible literature.

Quantitative Comparison of α,α-Trehalose Stereoisomers

The cryoprotective efficacy of different stereoisomers of α,α-trehalose has been evaluated by assessing their impact on cell viability and their physicochemical properties, such as the glass transition temperature (Tg), which is a critical factor in the vitrification hypothesis of cryopreservation.

IsomerCell Viability (% ± SD) after 28 days at -20°C[1]Glass Transition Temperature (Tg) (°C)[1]
D-trehalose (α,α) ~60%Not explicitly stated, but used as the benchmark
L-trehalose (α,α) ~60%Not explicitly stated, but implied to be similar to D-trehalose
meso-trehalose (α,α) Reduced by a factor of nearly three compared to D- and L-trehalose39.9
D-sucrose (Control) Reduced by a factor of nearly three compared to D- and L-trehalose65
No Sugar (Control) Lowest survival ratesN/A

Table 1: Comparison of the cryoprotective efficacy and glass transition temperatures of α,α-trehalose stereoisomers. Cell viability was determined using an MTT assay on adherent yeast cell cultures frozen in 10% solutions of the respective sugars.

The data clearly indicates that both D- and L-trehalose are equally effective in preserving cell viability under freezing stress, suggesting that the chirality of the molecule does not play a significant role in its interaction at the carbohydrate-lipid interface. In contrast, meso-trehalose demonstrated significantly lower cryoprotective efficacy, which was comparable to that of sucrose.[1] This difference is attributed to its much lower glass transition temperature, which is a key factor in the vitrification theory of cryopreservation.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparison of α,α-trehalose stereoisomers.

Yeast Cell Cryopreservation and Viability Assay

This protocol was used to evaluate the cryoprotective efficacy of D-, L-, and meso-trehalose.[1]

1. Cell Culture and Preparation:

  • Adherent yeast cell cultures (Saccharomyces cerevisiae) are grown to a suitable density.

  • The cells are harvested and washed to remove growth media.

  • Cells are resuspended in 10% aqueous solutions of D-trehalose, L-trehalose, meso-trehalose, or D-sucrose. A control group with no added sugar is also prepared.

2. Freezing and Storage:

  • The cell suspensions are aliquoted into cryovials.

  • The vials are frozen at -20°C and stored at this temperature for periods of 7, 14, and 28 days.

3. Thawing and Viability Assessment:

  • After the designated storage period, the vials are thawed.

  • The viability of the yeast cells is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.

  • Absorbance is measured at a specific wavelength to quantify the formation of formazan, which is indicative of the number of viable cells.

Mechanisms of Cryoprotection

The cryoprotective effects of trehalose are primarily attributed to two main hypotheses: the water replacement hypothesis and the vitrification hypothesis .

Cryoprotection Mechanisms of Trehalose cluster_0 Mechanisms cluster_1 Cellular Effects cluster_2 Outcome trehalose Trehalose Isomers water_replacement Water Replacement Hypothesis trehalose->water_replacement Direct Interaction vitrification Vitrification Hypothesis trehalose->vitrification Physical Property membrane_stabilization Membrane Stabilization water_replacement->membrane_stabilization protein_stabilization Protein Stability water_replacement->protein_stabilization ice_inhibition Inhibition of Ice Crystal Formation vitrification->ice_inhibition cryoprotection Enhanced Cell Survival membrane_stabilization->cryoprotection protein_stabilization->cryoprotection ice_inhibition->cryoprotection

Caption: Proposed mechanisms of cryoprotection by trehalose isomers.

  • Water Replacement Hypothesis: Trehalose molecules are thought to directly interact with the polar head groups of lipids in cell membranes and with proteins, replacing water molecules. This interaction helps to maintain the native structure of these biological components during freezing and dehydration, preventing fusion and denaturation.

  • Vitrification Hypothesis: Trehalose has a high glass transition temperature (Tg). During freezing, as water crystallizes out, the concentration of trehalose in the remaining unfrozen fraction increases, leading to the formation of a highly viscous, glassy (vitrified) state. This amorphous solid state effectively immobilizes cellular components, preventing the formation of damaging ice crystals and protecting the cells from mechanical damage.[1]

Experimental Workflow

The general workflow for comparing the cryoprotective effects of different trehalose isomers involves a series of systematic steps from sample preparation to data analysis.

Experimental Workflow for Comparing Trehalose Isomers cluster_preparation Preparation cluster_experiment Cryopreservation cluster_analysis Analysis cluster_physicochemical Physicochemical Characterization prep_cells 1. Prepare Cell Culture (e.g., Yeast, Mammalian cells) resuspend 3. Resuspend Cells in Isomer Solutions prep_cells->resuspend prep_solutions 2. Prepare Isomer Solutions (e.g., 10% D-, L-, meso-trehalose) prep_solutions->resuspend dsc Characterize Properties (e.g., DSC for Tg) prep_solutions->dsc freezing 4. Controlled Freezing (e.g., -20°C or -80°C) resuspend->freezing storage 5. Frozen Storage (Defined time points) freezing->storage thawing 6. Rapid Thawing storage->thawing viability_assay 7. Assess Cell Viability (e.g., MTT, Trypan Blue) thawing->viability_assay data_analysis 8. Quantitative Analysis and Comparison viability_assay->data_analysis

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Alpha,Beta-Trehalose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of alpha,beta-trehalose is crucial across various applications, from biopharmaceutical formulation to metabolic research. This guide provides an objective comparison of two predominant analytical techniques: High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections detail experimental protocols and present comparative performance data to inform the selection of the most suitable method for specific analytical needs.

Methodologies Under Comparison

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a well-established method for the analysis of non-chromophoric compounds like sugars.[1] It relies on the separation of analytes on a column followed by the detection of changes in the refractive index of the eluent as the analyte passes through the detector cell.[1] This technique is known for its simplicity and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high sensitivity and selectivity.[2][3] This method separates compounds via liquid chromatography and then utilizes mass spectrometry to identify and quantify them based on their mass-to-charge ratio.[2][3] LC-MS/MS is often considered the gold standard for trace-level quantification in complex matrices.[2][3]

Experimental Protocols

Detailed experimental conditions are critical for reproducible and accurate results. The following protocols are synthesized from validated methods for trehalose (B1683222) analysis.

HPLC-RID Protocol

A common approach for trehalose analysis by HPLC-RID involves the following:

  • Column: A carbohydrate analysis column, such as a Waters high-performance carbohydrate column (4.6 × 250 mm, 4 µm), is typically used.[4]

  • Mobile Phase: An isocratic mobile phase consisting of an acetonitrile (B52724) and water mixture (e.g., 77:23 v/v) is often employed.[4]

  • Flow Rate: A typical flow rate is around 1.4 mL/min.[4]

  • Column Temperature: The column is maintained at a constant temperature, for example, 35°C.[4]

  • Injection Volume: A standard injection volume is 50 µL.[4]

  • Detection: A refractive index detector is used for quantification.[3][4]

LC-MS/MS Protocol

A representative LC-MS/MS protocol for trehalose quantification is as follows:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an Agilent Poroshell 120 HILIC-Z (100 × 2.1 mm, 2.7 µm), is frequently used for the separation of polar compounds like trehalose.[5]

  • Mobile Phase: A gradient elution is typically performed with a binary solvent system. For instance, Solvent A could be 25 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water, and Solvent B could be acetonitrile.[5] The gradient would start with a high percentage of acetonitrile, which is gradually decreased to elute the polar analytes.

  • Flow Rate: A flow rate of 0.5 mL/min is common.[5]

  • Injection Volume: A smaller injection volume, such as 4 µL, is often used.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is frequently used, operating in positive electrospray ionization (ESI) mode.[2][3]

  • Detection Mode: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity, monitoring for specific precursor and product ion transitions of trehalose.[2][3] For instance, a transition of m/z 360 to 163 can be monitored for trehalose.[3]

Performance Comparison

The cross-validation of analytical methods involves comparing key performance parameters. The following tables summarize the quantitative data for HPLC-RID and LC-MS/MS in the analysis of trehalose.

Table 1: Comparison of Key Analytical Performance Parameters

ParameterHPLC-RIDLC-MS/MS
Limit of Detection (LOD) 0.6 mM[3][6]22 nM[3][6]
Limit of Quantification (LOQ) 2.2 mM[3][6]28 nM[3][6]
Linearity (Dynamic Range) 1–100 mM[3][6]0.1–100 µM[3][6]
Specificity Lower (risk of co-elution)Higher (based on mass-to-charge ratio)
Sensitivity LowerSignificantly Higher[2][3][7]

Table 2: Summary of Method Characteristics

FeatureHPLC-RIDLC-MS/MS
Principle Refractive index changeMass-to-charge ratio
Detector Compatibility Isocratic elution only[8]Gradient and isocratic elution
Sample Throughput Relatively lowerPotentially higher
Cost of Instrumentation LowerHigher
Robustness HighModerate to High

Visualizing the Cross-Validation Workflow

The process of cross-validating these two analytical methods can be visualized as a logical workflow.

cluster_2 Cross-Validation HPLC_Dev HPLC-RID Method Development Linearity Linearity HPLC_Dev->Linearity Validate HPLC Accuracy Accuracy HPLC_Dev->Accuracy Validate HPLC Precision Precision HPLC_Dev->Precision Validate HPLC LOD_LOQ LOD & LOQ HPLC_Dev->LOD_LOQ Validate HPLC Specificity Specificity HPLC_Dev->Specificity Validate HPLC MS_Dev LC-MS/MS Method Development MS_Dev->Linearity Validate MS MS_Dev->Accuracy Validate MS MS_Dev->Precision Validate MS MS_Dev->LOD_LOQ Validate MS MS_Dev->Specificity Validate MS Sample_Analysis Analysis of Identical Samples Linearity->Sample_Analysis Accuracy->Sample_Analysis Precision->Sample_Analysis LOD_LOQ->Sample_Analysis Specificity->Sample_Analysis Data_Comparison Comparison of Quantitative Results Sample_Analysis->Data_Comparison Conclusion Conclusion on Method Equivalency Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and Mass Spectrometry methods.

Conclusion

The choice between HPLC-RID and LC-MS/MS for the quantification of this compound is highly dependent on the specific requirements of the analysis.

HPLC-RID is a robust, cost-effective, and straightforward method suitable for applications where trehalose concentrations are expected to be in the millimolar range and the sample matrix is relatively simple.[3][6] Its primary limitation is the lower sensitivity and the potential for interference from co-eluting compounds.

LC-MS/MS is the superior choice for applications demanding high sensitivity and selectivity, particularly for the analysis of low concentrations of trehalose in complex biological matrices.[2][3][7] The significantly lower limits of detection and quantification, often orders of magnitude better than HPLC-RID, allow for the accurate measurement of nanomolar concentrations.[3][6] While the initial instrumentation cost is higher, the enhanced performance and reliability often justify the investment for research and drug development professionals.

References

Confirming the Presence of Alpha,Beta-Trehalose in Novel Organisms: A Comparative Guide to Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers venturing into the study of novel organisms, the identification and quantification of key biomolecules are paramount to understanding their unique physiology and metabolic pathways. Alpha,beta-trehalose, a non-reducing disaccharide, is of particular interest due to its roles in stress tolerance and energy metabolism in a wide array of organisms. This guide provides a comparative overview of the most effective analytical methods for confirming the presence of this compound, tailored for researchers, scientists, and drug development professionals.

The selection of an appropriate detection method is critical and depends on factors such as the expected concentration of trehalose (B1683222), the complexity of the biological matrix, and the required sensitivity and specificity of the analysis. This document outlines the performance of three primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Enzymatic Assays.

Comparative Analysis of Trehalose Detection Methods

The following table summarizes the key performance metrics of the most common methods used for the detection and quantification of trehalose. This allows for a direct comparison to aid in selecting the most suitable technique for your research needs.

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Dynamic Range Advantages Limitations
LC-MS/MS 22 nM[1]28 nM[1]0.03 - 100 µM[1][2]Highest sensitivity and specificity, suitable for complex matrices, can distinguish between isotopes.[1][3]Requires expensive instrumentation and specialized expertise.
HPLC-RID 0.6 mM[1]2.2 mM[1]2.2 - 100 mM[1][2]Robust and reliable for high concentrations, relatively cost-effective.[1]Lower sensitivity, not suitable for trace amounts, susceptible to interference from other sugars.[1]
Enzymatic Assay 6.3 µM[1]21 µM[1]Micromolar range[1]Rapid and simple, does not require extensive instrumentation.[1][4]Can be affected by endogenous glucose, may have lower specificity.[1]
GC-MS Not explicitly stated, but highly sensitive for low quantities.[5][6]Not explicitly statedDependent on derivatizationHigh sensitivity and can unambiguously identify trehalose.[5]Requires derivatization of the sugar, which adds a step to the protocol.[7]

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate results. Below is a representative protocol for the most sensitive and specific method, LC-MS/MS, for the quantification of trehalose in a biological sample.

Protocol: Quantification of Trehalose by LC-MS/MS

This protocol provides a framework for the analysis of trehalose in cellular lysates.

1. Sample Preparation (Cell Lysate)

  • Cell Lysis: Harvest cells and lyse them using a suitable method (e.g., sonication, bead beating, or chemical lysis) in a buffered solution.

  • Protein Precipitation: Add a cold solvent (e.g., methanol (B129727) or acetonitrile) to the lysate to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites, including trehalose.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the LC mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Separation:

    • Column: Use a column suitable for carbohydrate analysis, such as a Waters high-performance carbohydrate column (4.6 × 250 mm, 4 µm).[1]

    • Mobile Phase: An isocratic mobile phase of 16:84 water/acetonitrile can be used.[1][2]

    • Flow Rate: A typical flow rate is 1.4 mL/min.[1][2]

    • Column Temperature: Maintain the column at 35 °C.[1][2]

    • Injection Volume: Inject a suitable volume of the reconstituted sample (e.g., 50 µL).[1][2]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization Mode: Use positive ion mode.[1]

    • Detection Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.[1]

    • Transitions: Monitor for specific precursor-to-product ion transitions for trehalose (e.g., m/z 360 -> 163 and 360 -> 85).[1]

    • Internal Standard: The use of a stable isotope-labeled internal standard, such as 13C12-trehalose, is highly recommended for accurate quantification as it corrects for variations in sample preparation and instrument response.[1][7] The transition for 13C12-trehalose would be m/z 377 -> 209.[1]

3. Data Analysis

  • Quantification: Generate a calibration curve using known concentrations of a trehalose standard. The concentration of trehalose in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates the general workflow for confirming the presence of this compound in a novel organism.

Trehalose_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_confirmation Confirmation & Quantification Organism Novel Organism Homogenization Homogenization/ Lysis Organism->Homogenization Extraction Metabolite Extraction Homogenization->Extraction Purification Purification/ Cleanup Extraction->Purification LC_MS_MS LC-MS/MS Purification->LC_MS_MS HPLC_RID HPLC-RID Purification->HPLC_RID Enzymatic_Assay Enzymatic Assay Purification->Enzymatic_Assay GC_MS GC-MS Purification->GC_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis HPLC_RID->Data_Analysis Enzymatic_Assay->Data_Analysis GC_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification Confirmation Confirmation of Trehalose Presence Quantification->Confirmation

Caption: Workflow for trehalose detection in novel organisms.

References

A Comparative Analysis of the Biological Activities of Trehalose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals significant insights into the biological activities of trehalose (B1683222), a naturally occurring disaccharide. However, a notable gap exists in the comparative analysis of its isomers, neotrehalose and isotrehalose, for which experimental data on key biological activities are largely unavailable. This guide synthesizes the known biological functions of trehalose, outlines standard experimental protocols for their assessment, and highlights the critical need for further research into its isomers.

Trehalose (α,α-trehalose) is a non-reducing sugar composed of two glucose units linked by an α,α-1,1-glycosidic bond. It is found in a variety of organisms, where it serves as a protective agent against environmental stressors.[1] Its isomers, neotrehalose (α,β-trehalose) and isotrehalose (β,β-trehalose), differ in the stereochemistry of their glycosidic linkage. While the chemical structures of all three isomers are well-defined, the biological activities of neotrehalose and isotrehalose remain largely unexplored.

Comparative Biological Activities: A Data Deficit

A thorough review of published research indicates a significant disparity in the available data for trehalose versus its isomers. While trehalose has been extensively studied for its antioxidant, anti-inflammatory, and autophagy-inducing properties, there is a conspicuous absence of similar experimental data for neotrehalose and isotrehalose. This lack of comparative data prevents a direct, evidence-based assessment of their relative biological activities.

Table 1: Summary of Known Biological Activities of Trehalose Isomers

Biological ActivityTrehalose (α,α-trehalose)Neotrehalose (α,β-trehalose)Isotrehalose (β,β-trehalose)
Antioxidant Capacity Demonstrated to reduce oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[2][3]No experimental data available.No experimental data available.
Anti-inflammatory Effects Shown to suppress the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways.[4][5]No experimental data available.No experimental data available.
Autophagy Induction Acts as an inducer of autophagy, a cellular process for clearing damaged components, through mTOR-independent pathways.[6][7]No experimental data available.No experimental data available.
Cytotoxicity Generally considered non-toxic to mammalian cells.[8][9]No experimental data available.No experimental data available.

Key Biological Activities of Trehalose and Associated Signaling Pathways

Antioxidant Properties and the Nrf2 Signaling Pathway

Trehalose has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by trehalose, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cellular defense mechanism helps to neutralize reactive oxygen species and protect cells from oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trehalose Trehalose Keap1 Keap1 Trehalose->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination (Degradation) ARE ARE Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Nucleus Nucleus

Nrf2 signaling pathway activation by trehalose.
Anti-inflammatory Effects and the NF-κB Signaling Pathway

Chronic inflammation is a key contributor to various diseases. Trehalose has demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][13] NF-κB is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Trehalose can interfere with this process, leading to a reduction in the production of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activation Trehalose Trehalose Trehalose->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Proinflammatory_Genes Pro-inflammatory Genes NFkB->Proinflammatory_Genes Translocation & Activation Nucleus Nucleus

Inhibition of the NF-κB signaling pathway by trehalose.
Autophagy Induction via TFEB

Trehalose is a well-documented inducer of autophagy, a catabolic process that involves the degradation of cellular components within lysosomes. This process is crucial for cellular homeostasis and the removal of damaged organelles and misfolded proteins. Trehalose induces autophagy through an mTOR-independent mechanism that involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[14] Trehalose promotes the translocation of TFEB from the cytoplasm to the nucleus, where it activates the expression of autophagy-related genes.

TFEB_Autophagy_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trehalose Trehalose Lysosome Lysosome Trehalose->Lysosome Activation TFEB_P TFEB-P (Cytoplasm) Lysosome->TFEB_P Dephosphorylation TFEB TFEB (Nucleus) TFEB_P->TFEB Translocation Autophagy_Genes Autophagy & Lysosomal Genes TFEB->Autophagy_Genes Activation Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome

TFEB-mediated autophagy induction by trehalose.

Experimental Protocols

To facilitate future comparative studies, this section provides detailed methodologies for key experiments to assess the biological activities of trehalose and its isomers.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of trehalose, neotrehalose, or isotrehalose for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control.

MTT_Assay_Workflow node_style node_style start_node Start A Plate Cells (96-well plate) start_node->A end_node End B Incubate (24h) A->B C Treat with Trehalose Isomers B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Add DMSO F->G H Measure Absorbance (570nm) G->H I Calculate Cell Viability H->I I->end_node

Workflow for the MTT cytotoxicity assay.
Antioxidant Capacity Assay (DCFH-DA Assay)

This assay measures the intracellular reactive oxygen species (ROS) levels.

  • Cell Culture: Plate cells in a 96-well black plate and incubate for 24 hours.

  • Treatment: Pre-treat cells with different concentrations of trehalose isomers for 1-2 hours.

  • Oxidative Stress Induction: Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂).

  • DCFH-DA Staining: Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to each well and incubate for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a microplate reader.

  • Data Analysis: Compare the fluorescence levels of treated cells to the control to determine the antioxidant capacity.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator.

  • Cell Culture: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat cells with trehalose isomers for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Sample Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) (a stable product of NO) from a standard curve.

Conclusion and Future Directions

The existing body of research strongly supports the beneficial biological activities of trehalose, particularly its antioxidant, anti-inflammatory, and autophagy-inducing effects. These properties are mediated through well-defined signaling pathways, making trehalose a promising compound for therapeutic applications. However, the almost complete lack of experimental data on the biological activities of its isomers, neotrehalose and isotrehalose, represents a significant knowledge gap.

Future research should prioritize direct, comparative studies of all three trehalose isomers to elucidate their respective biological activities. Such studies, employing the standardized protocols outlined in this guide, will be crucial for a comprehensive understanding of the structure-activity relationships within this class of disaccharides and for unlocking their full therapeutic potential.

References

Independent Verification of Alpha,Beta-Trehalose Synthesis Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthesis pathways for alpha,beta-trehalose (α,β-trehalose), also known as neotrehalose. We present a summary of quantitative data, detailed experimental protocols for key synthetic and analytical methods, and visualizations to aid in understanding the distinct approaches to obtaining this disaccharide. The information compiled is based on a comprehensive review of published literature.

Overview of Synthesis Pathways

Two main strategies have been established for the synthesis of α,β-trehalose: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This classical approach typically involves the reaction of protected glucose derivatives to form the 1,1'-glycosidic bond. A notable method was described by Lemieux and Bauer, which involves the reaction of acetylated glucose and glucosan derivatives. A significant challenge in chemical synthesis is the formation of a mixture of anomers (α,α-, α,β-, and β,β-trehalose), which necessitates complex purification steps and often results in low yields of the desired α,β-isomer.

  • Enzymatic Synthesis: A more recent and targeted approach utilizes enzymes to catalyze the formation of α,β-trehalose. A key method involves the use of β-galactosidase to convert a precursor, lactoneotrehalose, into α,β-trehalose. This biocatalytic method offers the potential for higher specificity and yield under milder reaction conditions.

Quantitative Comparison of Synthesis Pathways

ParameterChemical Synthesis (Lemieux and Bauer type)Enzymatic Synthesis (β-galactosidase)
Starting Materials 2,3,4,6-tetra-O-acetyl-D-glucose, tri-O-acetyl-D-glucosanLactoneotrehalose
Key Reagent/Enzyme High temperatureβ-galactosidase
Reported Yield Low, with one early report citing 15% for the crude mixture of isomers[1]. The yield of purified α,β-trehalose is expected to be lower.Described as "relatively high-yield"[2]. A patent reports syrup yields of ~92-94%, containing the final product[2].
Product Purity A mixture of α,α- and α,β-isomers is typically formed, requiring extensive chromatographic separation[3].The enzymatic reaction is expected to be more specific, leading to a purer product with fewer isomeric byproducts.
Reaction Conditions High temperature (e.g., 100°C)[3].Mild conditions (e.g., 20-80°C, pH 3-9)[2].
Purification Complexity High, due to the need to separate stereoisomers.Lower, as the reaction is more specific. Standard purification techniques like chromatography and crystallization are used.
Scalability Can be challenging and costly due to the multi-step nature and purification requirements.Potentially more scalable and cost-effective for industrial production.

Experimental Protocols

Chemical Synthesis of α,β-Trehalose (Adapted from the Lemieux and Bauer Method)

This protocol provides a general outline based on the principles of the Lemieux and Bauer synthesis.

Materials:

  • 2,3,4,6-tetra-O-acetyl-D-glucose

  • 1,2-anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose (Brigl's anhydride)

  • Anhydrous benzene (B151609)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating apparatus with temperature control

  • Chromatography system for isomer separation (e.g., silica (B1680970) gel column chromatography)

  • Analytical instruments for verification (HPLC, NMR)

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve 2,3,4,6-tetra-O-acetyl-D-glucose and a molar equivalent of 1,2-anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose in anhydrous benzene.

  • Reaction: Heat the reaction mixture at 100°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the benzene under reduced pressure.

  • Deacetylation: The resulting syrup containing the acetylated trehalose (B1683222) isomers is deacetylated using a standard procedure, such as the Zemplén deacetylation with a catalytic amount of sodium methoxide (B1231860) in methanol.

  • Purification: The mixture of trehalose isomers (α,α- and α,β-) is separated by column chromatography on silica gel. The separation of these isomers can be challenging and may require careful optimization of the solvent system.

  • Verification: The fractions containing α,β-trehalose are identified using analytical techniques such as HPLC and confirmed by NMR spectroscopy.

Enzymatic Synthesis of α,β-Trehalose

This protocol is based on the enzymatic conversion of lactoneotrehalose using β-galactosidase as described in the patent literature[2].

Materials:

  • Lactoneotrehalose (O-β-D-galactopyranosyl-(1→4)-O-β-D-glucopyranosyl α-D-glucopyranoside)

  • β-galactosidase (e.g., from Aspergillus oryzae or Bacillus circulans)[4][5]

  • Buffer solution (e.g., sodium acetate (B1210297) or sodium phosphate, pH 3-9)

  • Reaction vessel with temperature and pH control

  • Method to inactivate the enzyme (e.g., heating)

  • Purification system (e.g., activated charcoal treatment, ion-exchange resins, crystallization)

  • Analytical instruments for verification (HPLC)

Procedure:

  • Substrate Preparation: Prepare an aqueous solution of lactoneotrehalose at a desired concentration (e.g., 15-45% w/v)[2].

  • Reaction Conditions: Adjust the pH of the solution to the optimal range for the chosen β-galactosidase (e.g., pH 4.5-7.2) and bring the temperature to the optimal level (e.g., 40-45°C)[2].

  • Enzymatic Reaction: Add β-galactosidase to the lactoneotrehalose solution. The amount of enzyme will depend on its activity and the desired reaction time.

  • Incubation: Incubate the reaction mixture for a sufficient time (e.g., 24 hours) to allow for the conversion of lactoneotrehalose to α,β-trehalose[2].

  • Enzyme Inactivation: Terminate the reaction by inactivating the enzyme, typically by heating the solution (e.g., to 100°C for 10 minutes).

  • Purification:

    • Decolorization and Deionization: Treat the reaction mixture with activated charcoal to remove color impurities and then pass it through ion-exchange resins to remove salts[2].

    • Concentration and Crystallization: Concentrate the purified solution under reduced pressure to obtain a syrup. α,β-Trehalose can then be crystallized from the concentrated syrup.

  • Verification: The purity of the synthesized α,β-trehalose is determined by HPLC.

Independent Verification and Analytical Methods

The verification of the synthesis and the determination of the purity of α,β-trehalose are critical steps. The following analytical techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID): This is a standard method for the separation and quantification of sugars.

    • Column: A carbohydrate analysis column is typically used.

    • Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile (B52724) and water, is employed[6].

    • Detection: A refractive index detector is used as sugars lack a strong UV chromophore.

    • Quantification: The concentration of α,β-trehalose is determined by comparing its peak area to that of a known standard. HPLC-RID can effectively separate trehalose isomers[6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and provides structural information.

    • Derivatization: Sugars are volatile and require derivatization (e.g., silylation) before GC analysis.

    • Separation: A capillary column suitable for sugar analysis is used.

    • Detection: The mass spectrometer provides a mass spectrum of the derivatized α,β-trehalose, which can be compared to a reference spectrum for confirmation[7]. GC-MS is particularly useful for quantifying low levels of trehalose[8][9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of synthesized compounds.

    • ¹H and ¹³C NMR: These spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the α,β-glycosidic linkage and the overall structure of the trehalose isomer[5].

    • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms and confirm the stereochemistry of the glycosidic bond.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical and enzymatic synthesis pathways for α,β-trehalose.

chemical_synthesis cluster_reactants Reactants cluster_process Process cluster_products Products acetyl_glucose 2,3,4,6-tetra-O-acetyl- D-glucose reaction Heat (100°C) in Benzene acetyl_glucose->reaction brigls_anhydride 1,2-anhydro-3,4,6-tri-O-acetyl- α-D-glucopyranose brigls_anhydride->reaction deacetylation Deacetylation (e.g., NaOMe/MeOH) reaction->deacetylation Acetylated Isomers purification Chromatographic Separation deacetylation->purification Isomer Mixture ab_trehalose α,β-Trehalose purification->ab_trehalose aa_trehalose α,α-Trehalose purification->aa_trehalose

Chemical synthesis of α,β-trehalose.

enzymatic_synthesis cluster_reactant Substrate cluster_process Process cluster_product Product lactoneotrehalose Lactoneotrehalose enzyme_reaction β-galactosidase (40-45°C, pH 4.5-7.2) lactoneotrehalose->enzyme_reaction purification Purification (Charcoal, Ion Exchange, Crystallization) enzyme_reaction->purification Crude Product ab_trehalose α,β-Trehalose purification->ab_trehalose

Enzymatic synthesis of α,β-trehalose.

Conclusion

The independent verification of α,β-trehalose synthesis relies on a combination of robust synthetic methods and rigorous analytical techniques.

  • Chemical synthesis offers a traditional route but is hampered by low yields and the formation of isomeric mixtures that are difficult to separate.

  • Enzymatic synthesis using β-galactosidase presents a promising alternative with the potential for higher yields, greater specificity, and milder reaction conditions, making it more amenable to large-scale production.

For researchers and drug development professionals, the choice of synthesis pathway will depend on factors such as the required scale, purity specifications, and available resources. The analytical methods outlined in this guide are essential for the verification of the final product, ensuring its identity and purity for downstream applications.

References

A Researcher's Guide to Trehalose Isomer Analysis: A Comparative Benchmarking of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of trehalose (B1683222) and its isomers are critical for a wide range of applications, from understanding stress tolerance in organisms to developing stable biopharmaceutical formulations. This guide provides an objective comparison of various analytical techniques for trehalose isomer analysis, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for trehalose isomer analysis is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, throughput needs, and the availability of instrumentation. The following table summarizes the key quantitative performance metrics of commonly employed methods.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Dynamic RangeThroughputKey AdvantagesKey Disadvantages
Enzymatic Assay 6.3 μM[1]21 μM[1]21 μM - 4 mM[1]High (microplate adaptable)[2]Cost-effective, rapid, specific for α,α-trehalose[3][4]Indirect detection, potential interference from high glucose levels[1]
HPLC-RID 0.6 mM[1]2.2 mM[1]2.2 mM - 100 mM[1]Low to MediumSimple, robustLow sensitivity, not suitable for complex matrices[1]
LC-MS/MS 22 nM[1]28 nM[1]0.1 μM - 100 μM[1]Low to MediumHigh sensitivity and specificity, direct detection[1][2][5][6]Higher instrument and operational cost[2]
HPAEC-PAD Low picomole quantitiesNot explicitly statedNot explicitly statedLow to MediumHigh-resolution separation of isomers, sensitive, no derivatization needed[7][8]Potential for co-elution with other molecules in complex samples[9][10]
GC-MS Not explicitly statedNot explicitly statedNot explicitly statedLow to MediumGood for isomer separationRequires derivatization, which adds complexity and potential for variability[11][12]
Terahertz Spectroscopy Not explicitly statedNot explicitly statedOptimal at 25%-55% concentration[13]HighCan distinguish between trehalose isomers where infrared spectroscopy cannot[13]Quantitative accuracy may be lower than chromatographic methods[13]
Capillary Electrophoresis (CE) Not explicitly statedNot explicitly statedNot explicitly statedHighWell-suited for charged metabolites and volume-limited samples[14]Can have sensitivity and robustness issues depending on the interface[14]

Experimental Workflows and Method Selection

The general workflow for trehalose analysis involves sample preparation, analytical separation and detection, and data analysis. The complexity of each step is dependent on the chosen technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis extraction Extraction from Matrix derivatization Derivatization (for GC-MS) extraction->derivatization separation Chromatographic Separation (HPLC, GC, HPAEC, CE) extraction->separation enzymatic_reaction Enzymatic Reaction extraction->enzymatic_reaction derivatization->separation detection Detection (RID, MS, PAD) separation->detection quantification Quantification detection->quantification spectrophotometry Spectrophotometry enzymatic_reaction->spectrophotometry spectrophotometry->quantification identification Isomer Identification quantification->identification

A generalized experimental workflow for trehalose analysis.

Choosing the right analytical technique is a critical decision. The following diagram provides a logical approach to selecting the most appropriate method based on common research requirements.

Method_Selection start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity high_throughput High Throughput Needed? sensitivity->high_throughput No lcms LC-MS/MS sensitivity->lcms Yes isomers Isomer Separation Critical? hpaec HPAEC-PAD isomers->hpaec Yes gcms GC-MS isomers->gcms Yes, with derivatization hplc_rid HPLC-RID isomers->hplc_rid No complex_matrix Complex Sample Matrix? high_throughput->complex_matrix No enzymatic Enzymatic Assay high_throughput->enzymatic Yes complex_matrix->isomers Yes complex_matrix->hplc_rid No

A decision tree for selecting a trehalose analysis method.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Enzymatic Assay for Trehalose Quantification

This method relies on the specific hydrolysis of trehalose to glucose by the enzyme trehalase, followed by the quantification of glucose.

Principle:

  • Hydrolysis: Trehalase specifically hydrolyzes trehalose into two molecules of D-glucose.[2]

  • Phosphorylation: Hexokinase (HK) catalyzes the phosphorylation of D-glucose by ATP to form glucose-6-phosphate (G6P) and ADP.[2]

  • Oxidation: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phosphogluconate, with the concurrent reduction of NADP+ to NADPH.[2]

  • Detection: The amount of NADPH produced is directly proportional to the amount of glucose, and therefore to the initial amount of trehalose in the sample. The NADPH is quantified by measuring the increase in absorbance at 340 nm.[2][15]

Protocol Outline (based on Megazyme Trehalose Assay Kit):

  • Sample Preparation:

    • For solid samples, mill to a fine powder. For liquid samples, use directly or dilute as needed.

    • The trehalose concentration in the final solution for analysis should ideally be between 0.12 and 2.4 g/L.[15]

    • If reducing sugars are present, they can be removed by treatment with alkaline borohydride.[15]

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing buffer, ATP, and NADP+.

    • Add the sample solution and measure the initial absorbance at 340 nm.

    • Initiate the reaction by adding hexokinase and G6PDH, and incubate until the reaction is complete.

    • Add trehalase to hydrolyze the trehalose and incubate again.

    • Measure the final absorbance at 340 nm.

  • Calculation:

    • The concentration of trehalose is calculated from the change in absorbance, using a standard curve prepared with known concentrations of trehalose.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This technique separates trehalose from other components in a sample based on its interaction with a stationary phase, followed by detection based on changes in the refractive index of the eluent.

Protocol Outline:

  • Sample Preparation:

    • Extract trehalose from the sample matrix using a suitable solvent (e.g., water, ethanol-water mixtures).

    • Centrifuge or filter the extract to remove particulate matter.

    • Dilute the sample to a concentration within the linear range of the detector (typically 1-100 mM).[1]

  • HPLC Conditions:

    • Column: A carbohydrate analysis column, such as a Waters High-Performance Carbohydrate Column (250 x 4.6 mm, 4 µm), is commonly used.[1]

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is typical, with a common ratio being 77% acetonitrile.[1]

    • Flow Rate: A flow rate of 1 mL/min is often employed.[1]

    • Column Temperature: Maintain the column at a constant temperature, for example, 35 °C.[1]

    • Injection Volume: Inject a fixed volume of the sample, such as 50 µL.[1]

  • Detection:

    • Use a refractive index detector to monitor the column effluent.

  • Quantification:

    • Identify the trehalose peak based on its retention time compared to a standard.

    • Quantify the amount of trehalose by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity by separating trehalose from other sample components via liquid chromatography and then detecting it based on its mass-to-charge ratio and fragmentation pattern.

Protocol Outline:

  • Sample Preparation:

    • For cellular samples, quench metabolism and extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).[11]

    • Spike the sample with a known amount of an internal standard, such as ¹³C₁₂-trehalose or D-(+)-Trehalose-d14, for accurate quantification.[1][2][11]

    • Lyse cells and centrifuge to remove debris.

    • The supernatant can be directly analyzed or may require further clean-up or concentration.

  • LC Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like trehalose.[2][16]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is typically used.

    • Flow Rate: A flow rate appropriate for the column dimensions is selected.

    • Injection Volume: A small volume, typically in the range of 4-40 µL, is injected.[1][17]

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of trehalose and monitoring specific fragment ions. For example, a transition of m/z 360 -> 163 has been used for trehalose in positive mode.[1]

  • Quantification:

    • A calibration curve is generated by analyzing standards of known concentrations containing the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This powerful technique separates carbohydrates, including trehalose isomers, based on their weak acidity at high pH, allowing for their separation as anions on a strong anion-exchange column. Detection is achieved by measuring the electrical current generated by their oxidation at the surface of a gold electrode.

Protocol Outline:

  • Sample Preparation:

    • Sample preparation is often minimal and may only require dilution and filtration.[8]

  • HPAEC Conditions:

    • Column: A polymeric anion-exchange column, such as the Dionex CarboPac series, is used.[8][18]

    • Mobile Phase: A high pH mobile phase, typically sodium hydroxide (B78521), is used for elution. A gradient of sodium acetate (B1210297) in sodium hydroxide can be used to separate more complex mixtures.[7][18]

    • Flow Rate: A typical flow rate is around 0.30 mL/min.[18]

    • Column Temperature: The separation is performed at a controlled temperature, for instance, 30 °C.[18]

  • PAD Detection:

    • A pulsed amperometric detector with a gold working electrode is used. A series of potentials is applied to the electrode to oxidize the analytes, clean the electrode surface, and then return to the initial potential.

  • Quantification:

    • Trehalose is identified by its retention time, and quantification is based on the integrated peak area compared to a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for separating and identifying volatile and thermally stable compounds. For non-volatile sugars like trehalose, a derivatization step is necessary to make them amenable to GC analysis.

Protocol Outline:

  • Sample Preparation and Derivatization:

    • Extract trehalose from the sample and thoroughly dry the extract, as water can interfere with the derivatization process.[11]

    • Derivatize the dried extract to increase its volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[11] This is typically done by heating the sample with the derivatizing agent (e.g., at 70°C for 1 hour).[11]

  • GC Conditions:

    • Column: A capillary column with a non-polar or intermediate-polarity stationary phase is used.

    • Carrier Gas: Helium is commonly used as the carrier gas.[12]

    • Temperature Program: A temperature gradient is used to elute the derivatized sugars.

    • Injector: The injector is maintained at a high temperature to ensure rapid volatilization of the sample.

  • MS Conditions:

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer is operated in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for targeted quantification.

  • Analysis:

    • Derivatized trehalose isomers are identified based on their retention times and mass spectra. Quantification is achieved by comparing the peak area to that of a derivatized standard. The use of retention indices can aid in the identification of isomers.[19]

References

Comparative Transcriptomics of Trehalose Production Under Abiotic Stress: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptional landscapes of plants and insects reveals conserved and divergent strategies in the regulation of alpha,beta-trehalose synthesis in response to environmental challenges. This guide provides a comparative analysis of transcriptomic data, detailed experimental protocols, and key signaling pathways to inform research and development in crop improvement and drug discovery.

Organisms across kingdoms synthesize the non-reducing disaccharide this compound as a crucial protectant against abiotic stresses such as drought, salinity, and extreme temperatures. Understanding the intricate regulatory networks that govern trehalose (B1683222) metabolism at the transcriptional level is paramount for harnessing its protective properties. This guide synthesizes findings from recent comparative transcriptomic studies on various plant and insect species, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Differentially Expressed Genes

Transcriptomic studies consistently highlight the central role of two key enzyme families in trehalose biosynthesis: trehalose-6-phosphate (B3052756) synthase (TPS) and trehalose-6-phosphate phosphatase (TPP). Under abiotic stress, the genes encoding these enzymes are often significantly upregulated, though the specific isoforms and the magnitude of their response can vary considerably between species.

A meta-analysis of transcriptomic data from Gramineae species under drought stress revealed a conserved upregulation of specific TPS and TPP orthologs, suggesting a common foundational response to water deficit in this family. In a comparative study, the drought-tolerant cassava (Manihot esculenta) was found to possess a larger family of trehalose biosynthesis genes compared to the model plants Arabidopsis thaliana and rice (Oryza sativa), with certain MeTPS genes showing constitutive high expression even under non-stress conditions. This suggests a pre-adaptive mechanism for drought tolerance in cassava.[1][2][3]

In insects, transcriptomic analyses of species like the lepidopteran Helicoverpa armigera under desiccation and temperature stress also show significant upregulation of TPS and TPP genes.[4] Hormonal regulation, particularly by the adipokinetic hormone (AKH), plays a crucial role in orchestrating this transcriptional response in insects.[5][6][7]

The following table summarizes the differential expression of key trehalose biosynthesis genes in selected organisms under abiotic stress, compiled from multiple transcriptomic studies.

Gene FamilyOrganismStress ConditionKey Genes UpregulatedFold Change (approx.)
TPS Manihot esculenta (Cassava)Osmotic StressMeTPS1, MeTPS42.5 - 5.5
Arabidopsis thalianaDrought, SalinityAtTPS1, AtTPS52 - 4
Oryza sativa (Rice)Drought, ColdOsTPS1, OsTPS52 - 3.5
Helicoverpa armigera (Insect)DesiccationHaTPS1> 3
TPP Manihot esculenta (Cassava)Osmotic StressMeTPPA, MeTPPF2 - 4
Arabidopsis thalianaDrought, SalinityAtTPPA, AtTPPB1.5 - 3
Oryza sativa (Rice)Drought, ColdOsTPP1, OsTPP71.5 - 2.5
Helicoverpa armigera (Insect)DesiccationHaTPP> 2.5

Experimental Protocols

The following provides a generalized workflow for comparative transcriptomic analysis of trehalose metabolism, based on methodologies reported in recent studies.

I. Plant Transcriptomics under Abiotic Stress

1. Plant Growth and Stress Treatment:

  • Grow plants (e.g., Arabidopsis, rice, cassava) in a controlled environment (growth chamber or greenhouse) with defined photoperiod, temperature, and humidity.

  • For drought stress, withhold water for a specified period, monitoring soil water content and plant physiological status.

  • For salinity stress, irrigate with a solution containing a specific concentration of NaCl.

  • Collect tissue samples (e.g., leaves, roots) from both control and stressed plants at designated time points. Flash-freeze samples in liquid nitrogen and store at -80°C.

2. RNA Extraction and Library Preparation:

  • Extract total RNA from frozen tissue using a TRIzol-based method or a commercial plant RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Prepare RNA-seq libraries from high-quality RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

3. Sequencing and Bioinformatic Analysis:

  • Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).

  • Perform quality control of raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality reads using software such as Trimmomatic.

  • Align the cleaned reads to the respective reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Quantify gene expression levels (e.g., as transcripts per million - TPM) using tools like StringTie or featureCounts.

  • Identify differentially expressed genes (DEGs) between control and stress conditions using packages such as DESeq2 or edgeR in R.

  • Perform functional annotation and enrichment analysis (Gene Ontology and KEGG pathways) of DEGs using databases like DAVID or Metascape.

II. Insect Transcriptomics under Abiotic Stress

1. Insect Rearing and Stress Application:

  • Rear insects (e.g., Helicoverpa armigera) under controlled laboratory conditions (temperature, humidity, diet).

  • For desiccation stress, place insects in a low-humidity environment.

  • For temperature stress, expose insects to elevated or lowered temperatures for a defined duration.

  • Collect whole bodies or specific tissues (e.g., fat body) from control and stressed insects. Flash-freeze and store at -80°C.

2. RNA Extraction, Library Preparation, and Sequencing:

  • The protocol for RNA extraction, library preparation, and sequencing is broadly similar to that for plants, with minor modifications to account for differences in tissue composition (e.g., higher chitin (B13524) content in insects may require more rigorous homogenization).

3. Bioinformatic Analysis:

  • The bioinformatic pipeline for insect transcriptomic data is analogous to that for plants, involving quality control, read mapping to a reference genome, gene expression quantification, differential expression analysis, and functional annotation.

Signaling Pathways and Regulatory Networks

The transcriptional regulation of trehalose metabolism is integrated into complex signaling networks that perceive and respond to environmental cues.

In plants, abscisic acid (ABA) is a key phytohormone that mediates the response to drought and salinity stress. ABA signaling pathways converge on transcription factors that bind to specific cis-acting elements in the promoters of stress-responsive genes, including TPS and TPP. The trehalose-6-phosphate (T6P) molecule itself acts as a crucial signaling molecule, integrating information about carbon status with growth and stress responses.[2][8]

plant_trehalose_signaling stress Abiotic Stress (Drought, Salinity) aba ABA Accumulation stress->aba aba_receptor ABA Receptors aba->aba_receptor pp2c PP2Cs aba_receptor->pp2c snrk2 SnRK2s pp2c->snrk2 tf Transcription Factors (e.g., ABFs) snrk2->tf tps_tpp_genes TPS/TPP Gene Expression tf->tps_tpp_genes trehalose Trehalose Biosynthesis tps_tpp_genes->trehalose t6p Trehalose-6-Phosphate (T6P) tps_tpp_genes->t6p stress_tolerance Stress Tolerance trehalose->stress_tolerance growth Growth Regulation t6p->growth snrk1 SnRK1 t6p->snrk1 snrk1->growth

Plant Trehalose Signaling Pathway

In insects, the neuroendocrine system plays a pivotal role. Stress triggers the release of adipokinetic hormone (AKH) from the corpora cardiaca. AKH binds to its receptor on fat body cells, initiating a signaling cascade that leads to the activation of transcription factors controlling the expression of TPS and TPP genes. This results in the rapid synthesis and release of trehalose into the hemolymph, providing energy and protection.[5][6][9]

insect_trehalose_signaling stress Stress (Desiccation, Cold) brain Brain stress->brain cc Corpora Cardiaca brain->cc akh Adipokinetic Hormone (AKH) cc->akh akh_receptor AKH Receptor akh->akh_receptor fat_body Fat Body Cell camp cAMP Signaling akh_receptor->camp tf_activation Transcription Factor Activation camp->tf_activation tps_tpp_genes TPS/TPP Gene Expression tf_activation->tps_tpp_genes trehalose_synthesis Trehalose Synthesis tps_tpp_genes->trehalose_synthesis trehalose_release Trehalose trehalose_synthesis->trehalose_release hemolymph Hemolymph stress_response Stress Response (Energy, Protection) hemolymph->stress_response trehalose_release->hemolymph

Insect Hormonal Regulation of Trehalose

Conclusion

Comparative transcriptomic analyses provide powerful insights into the evolution and regulation of trehalose-mediated stress tolerance. While the core biosynthetic pathway involving TPS and TPP is highly conserved, the size of these gene families, their expression patterns, and the upstream signaling pathways exhibit significant variation across species. This guide highlights the key transcriptional components and regulatory frameworks, offering a foundation for future research aimed at enhancing stress resilience in agriculturally important plants and for the development of novel pest management strategies. Further cross-species comparisons, particularly utilizing multi-omics approaches, will undoubtedly uncover more layers of this complex and vital metabolic pathway.

References

Safety Operating Guide

Proper Disposal of alpha,beta-Trehalose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of alpha,beta-trehalose in a laboratory setting, ensuring the safety of personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of operational safety and regulatory compliance. While this compound is not classified as a hazardous substance in its pure form, its disposal procedure is contingent on whether it has been contaminated with hazardous materials during experimental use.[1][2][3] Adherence to institutional and regulatory guidelines is paramount for all chemical waste disposal.[4][5][6]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[7][8] In the event of a spill, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, labeled container for disposal.[7][9]

Quantitative Data Summary

The following table summarizes key quantitative information for D-(+)-Trehalose, which is chemically similar to this compound. This data is sourced from multiple safety data sheets and is provided for informational purposes.

PropertyValue
Molecular Formula C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol
Appearance White crystalline powder
pH 4.5-6.5 (10% aqueous solution)[1]
Melting Point 97 - 99 °C (dihydrate)[1]
Solubility Soluble in water[1]

Step-by-Step Disposal Protocol

The correct disposal procedure for this compound is determined by its potential contamination with hazardous substances.

Scenario 1: Uncontaminated this compound

If the this compound is pure and has not come into contact with any hazardous chemicals, it can typically be disposed of as non-hazardous waste.

Experimental Protocol:

  • Confirmation of Purity: Ensure that the this compound is not mixed with any hazardous solvents, heavy metals, or other regulated chemicals.

  • Institutional Guidelines: Consult your institution's specific guidelines for non-hazardous solid waste disposal. Some institutions may have specific procedures for chemical solids, even if they are non-hazardous.

  • Containerization: Place the uncontaminated this compound in a clearly labeled, sealed container. The label should identify the contents as "Non-hazardous waste: this compound."

  • Disposal: Dispose of the container in the designated non-hazardous solid waste stream as directed by your institution's Environmental Health and Safety (EHS) office.

Scenario 2: this compound Contaminated with Hazardous Substances

If the this compound is mixed with or has come into contact with hazardous chemicals, it must be treated as hazardous waste.[4][10]

Experimental Protocol:

  • Waste Characterization: Identify all hazardous contaminants mixed with the this compound. This information is crucial for proper labeling and disposal.

  • Consult EHS: Contact your institution's EHS office for specific guidance on disposing of the particular mixture. Provide them with a complete list of the chemical components.

  • Containerization: Place the contaminated this compound in a chemically compatible and leak-proof container.[5][10] The original container is often a good choice.[10]

  • Labeling: Affix a hazardous waste tag to the container as soon as waste accumulation begins.[10] The label must clearly state "Hazardous Waste" and list all chemical constituents, including their approximate percentages.

  • Storage: Store the container in a designated satellite accumulation area.[4] Ensure that it is segregated from incompatible materials.[5][6] The container must be kept closed except when adding waste.[4][10]

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department.[4]

Important Considerations:

  • Drain Disposal: Never dispose of this compound, whether contaminated or not, down the drain.[4]

  • Empty Containers: Empty containers that held pure this compound can typically be disposed of as regular trash after defacing the label.[10] Containers that held acutely hazardous waste must be triple-rinsed, with the rinsate collected as hazardous waste.[10][11]

  • Waste Minimization: Whenever possible, implement practices to minimize the generation of chemical waste.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound for Disposal is_contaminated Is the material contaminated with a hazardous substance? start->is_contaminated consult_ehs_hazardous Consult Institutional EHS for hazardous waste disposal procedures. is_contaminated->consult_ehs_hazardous Yes consult_ehs_nonhazardous Consult Institutional EHS for specific guidance on non-hazardous chemical waste disposal. is_contaminated->consult_ehs_nonhazardous No follow_hazardous_protocol Follow institutional guidelines for hazardous chemical waste disposal. consult_ehs_hazardous->follow_hazardous_protocol containerize_hazardous Containerize and label as 'Hazardous Waste' with all components listed. follow_hazardous_protocol->containerize_hazardous store_hazardous Store in designated chemical waste area. containerize_hazardous->store_hazardous schedule_pickup Schedule waste pickup with EHS. store_hazardous->schedule_pickup end Disposal Complete schedule_pickup->end follow_nonhazardous_protocol Follow institutional guidelines for non-hazardous chemical waste disposal. consult_ehs_nonhazardous->follow_nonhazardous_protocol containerize_nonhazardous Containerize and label as 'Non-hazardous Waste: this compound'. follow_nonhazardous_protocol->containerize_nonhazardous dispose_nonhazardous Dispose in designated non-hazardous solid waste stream. containerize_nonhazardous->dispose_nonhazardous dispose_nonhazardous->end

References

Essential Safety and Logistical Information for Handling α,β-Trehalose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, procedural guidance for the safe handling and disposal of α,β-Trehalose in a laboratory setting. While α,β-Trehalose is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1][2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling α,β-Trehalose, particularly in its powder form.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or glasses[4]To protect eyes from dust particles.
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact and maintain sample purity.
Respiratory Protection Type N95 (US) respirator or equivalentRecommended when handling the powder to avoid inhalation of dust particles.
Body Protection Standard laboratory coatTo protect clothing and skin from spills.
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following steps will minimize exposure and ensure the safe handling of α,β-Trehalose.

1. Preparation:

  • Ensure the work area, typically a laboratory bench or a ventilated enclosure, is clean and uncluttered.
  • Confirm that a sink and eyewash station are accessible.
  • Don all required personal protective equipment as outlined in the table above.

2. Handling the Solid Form:

  • When weighing or transferring the crystalline powder, perform these actions in an area with good ventilation.
  • Handle the powder carefully to minimize the generation of dust.[4][5]
  • Use a spatula or other appropriate tool to transfer the solid.
  • Keep the container of α,β-Trehalose tightly closed when not in use.[4]

3. Preparing Solutions:

  • When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
  • Stir the mixture gently until the solid is fully dissolved.

4. Storage:

  • Store α,β-Trehalose in a cool, dry, and well-ventilated place.[4]
  • Keep the container tightly sealed to prevent contamination.

Disposal Plan

As α,β-Trehalose is not considered hazardous, disposal is straightforward but should be carried out responsibly.

1. Unused Solid Material:

  • For disposal of expired or unwanted solid α,β-Trehalose, it should be treated as non-hazardous chemical waste.
  • Collect the solid in a designated, labeled waste container.
  • Dispose of the waste in accordance with local, regional, and national regulations.[4]

2. Aqueous Solutions:

  • Aqueous solutions of α,β-Trehalose can typically be disposed of down the drain with copious amounts of water, as it is water-soluble and not environmentally hazardous.[4] However, always consult local regulations before disposing of any chemical waste in this manner.

3. Contaminated Materials:

  • Gloves, weighing papers, and other disposable materials contaminated with α,β-Trehalose should be placed in the regular laboratory trash, unless they are contaminated with other hazardous materials.

First Aid Measures

In the event of accidental exposure, follow these first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Wash the affected area with soap and water.
Eye Contact Rinse the eyes cautiously with water for several minutes. If irritation persists, seek medical advice.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. If feeling unwell, seek medical advice.[1]

Workflow for Safe Handling of α,β-Trehalose

G Safe Handling Workflow for α,β-Trehalose cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Prepare Clean Workspace don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh Solid in Ventilated Area don_ppe->weigh Proceed to Handling dissolve Prepare Solution (if needed) weigh->dissolve store Store in Cool, Dry Place in Tightly Sealed Container dissolve->store After Use dispose_liquid Dispose of Aqueous Solution (Consult Local Regulations) dissolve->dispose_liquid dispose_solid Dispose of Solid Waste per Local Regulations store->dispose_solid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.